5-Chloronicotinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDTIIAQNGGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343961 | |
| Record name | 5-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284040-69-3 | |
| Record name | 5-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloronicotinamide chemical properties and structure
An In-Depth Technical Guide to 5-Chloronicotinamide: Properties, Synthesis, and Applications
Abstract
This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. Its unique chemical structure, featuring a pyridine ring substituted with both an electron-withdrawing chlorine atom and a carboxamide group, makes it a valuable building block in medicinal chemistry and a subject of interest for various biological applications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Properties
This compound, with the IUPAC name 5-chloropyridine-3-carboxamide, is a heterocyclic aromatic compound.[1] The core of the molecule is a pyridine ring, which imparts aromatic stability. The electronic properties of the ring are significantly influenced by two key substituents:
-
Chlorine Atom (at C5): The electronegative chlorine atom acts as an electron-withdrawing group via the inductive effect, which decreases the electron density of the pyridine ring.
-
Carboxamide Group (at C3): The amide group (-CONH₂) is also electron-withdrawing through resonance but can participate in hydrogen bonding, which is crucial for its interaction with biological targets. It features one hydrogen bond donor site (the -NH₂ group) and two hydrogen bond acceptor sites (the carbonyl oxygen and the pyridine nitrogen).[1]
This specific substitution pattern dictates the molecule's reactivity, solubility, and potential for biological activity.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloropyridine-3-carboxamide | [1] |
| CAS Number | 284040-69-3 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O | [1][2][3] |
| Molecular Weight | 156.57 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | Data not consistently available for 5-chloro isomer. The related 2-chloro isomer melts at 164-167 °C, and the 6-chloro isomer at 205-207 °C. | [5][6] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| XLogP3 | 0.4 | [1] |
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 5-chloronicotinic acid. The general strategy involves the activation of the carboxylic acid group followed by amidation.
General Synthesis Workflow
The primary route to this compound involves a two-step process that is common in the synthesis of primary amides from carboxylic acids. The choice of reagents can be adapted based on scale, desired purity, and available laboratory equipment.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes a robust method for preparing this compound from 5-chloronicotinic acid. The conversion to an acyl chloride is a highly effective activation method.[7]
Materials:
-
5-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend 5-chloronicotinic acid (1.0 eq) in anhydrous DCM.
-
Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 - 2.0 eq) dropwise via the dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[7]
-
Causality Insight: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction releases gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Anhydrous conditions are critical to prevent the acyl chloride from hydrolyzing back to the carboxylic acid.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Re-dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF). Cool this solution to 0 °C and slowly add it to a stirred, ice-cold solution of concentrated ammonium hydroxide.
-
Causality Insight: The amidation reaction is highly exothermic. Slow, controlled addition at low temperature is crucial to manage the reaction rate and prevent side reactions.
-
-
Workup and Isolation: Allow the reaction to stir for 1-2 hours at room temperature. Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography. The final product's identity and purity should be confirmed by NMR, MS, and melting point analysis.
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be downfield due to the aromaticity and the electron-withdrawing nature of the substituents. Two broad singlets corresponding to the two non-equivalent amide protons (-NH₂) should also be visible. The exact chemical shifts can be predicted using substituent additivity rules.[8]
-
¹³C NMR: The carbon NMR spectrum should display six unique signals: four for the sp²-hybridized carbons of the pyridine ring, one for the carbon bearing the chlorine atom, and one for the carbonyl carbon of the amide group, which will be the most downfield signal.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[10][11][12]
-
N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amide.[11]
-
C=O Stretch (Amide I band): A very strong, sharp absorption between 1630-1690 cm⁻¹, indicative of the carbonyl group.[11]
-
Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the 550-850 cm⁻¹ region, confirming the presence of the chloro-substituent.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: In electron ionization (EI) mode, a molecular ion peak (M⁺) at m/z 156 is expected, corresponding to the nominal mass of the molecule.[1] A characteristic M+2 peak at m/z 158 with approximately one-third the intensity of the M+ peak will be present due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Key fragments would likely arise from the loss of the amide group (-NH₂) to give a peak at m/z 140, and subsequent fragmentation of the chloropyridine ring.[14]
Applications in Research and Drug Development
Nicotinamide and its derivatives are a cornerstone in medicinal chemistry, known for their diverse biological activities.[15][16] While research on the 5-chloro isomer is more specific, the broader class of chloronicotinamides serves as crucial intermediates in the synthesis of novel therapeutic agents, particularly in oncology and for treating infectious diseases.[4]
Role as PARP Inhibitors
One of the most significant roles for nicotinamide-based structures is as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP is a key enzyme in the DNA repair process.[17] In cancer cells with existing DNA repair defects (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[18][19]
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
The nicotinamide core of this compound is structurally similar to the nicotinamide portion of NAD+, the natural substrate for PARP. This allows it to act as a competitive inhibitor. The 5-chloro substitution can be used to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties. Therefore, this compound is a valuable scaffold for developing novel PARP inhibitors aimed at expanding cancer treatment options.[20][21]
Other Biological Activities
Derivatives of pyridine-3-carboxamide have demonstrated a wide range of other biological activities, including:
-
Antibacterial and Antifungal Agents: The pyridine core is present in many natural alkaloids and synthetic anti-infective agents.[15]
-
Agrochemicals: Chlorinated pyridines are common motifs in herbicides and pesticides.[4]
-
Enzyme Inhibition: Beyond PARP, the nicotinamide scaffold can be adapted to target other enzymes in various metabolic pathways.[4]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazard Identification: The related compound 2-Chloronicotinamide is classified as causing skin irritation (H315), serious eye irritation (H319), and potentially respiratory irritation (H335).[14] Similar hazards should be assumed for the 5-chloro isomer.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Handling: Use the chemical in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a functionally rich heterocyclic compound with significant potential in chemical synthesis and drug discovery. Its structure, characterized by an electron-deficient pyridine ring and a hydrogen-bonding carboxamide group, provides a versatile scaffold for creating molecules with tailored biological activities. A thorough understanding of its synthesis, reactivity, and analytical characterization is fundamental for researchers aiming to leverage this compound in the development of novel therapeutics, particularly in the field of oncology through the inhibition of DNA repair enzymes like PARP.
References
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PubChem. This compound | C6H5ClN2O | CID 593513. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. ¹H NMR spectra and association constants (log Ka) of c5a. Available from: [Link]
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CAS Common Chemistry. 6-Chloronicotinamide. CAS, a division of the American Chemical Society. Available from: [Link]
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ChemSynthesis. 6-chloro-5-methylnicotinamide. Available from: [Link]
- Google Patents. CN112159349B - Synthetic method of 2,3,5-trichloropyridine.
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PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. National Institutes of Health. Available from: [Link]
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MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available from: [Link]
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Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Available from: [Link]
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MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
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Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]
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University of Colorado Boulder. IR Chart. Available from: [Link]
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SpectraBase. 1-BENZYL-5-CHLORO-1,6-DIHYDRO-N-METHYL-6-OXONICOTINAMIDE - Optional[1H NMR] - Spectrum. Available from: [Link]
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PubChem. 2-Chloronicotinamide | C6H5ClN2O | CID 82588. National Center for Biotechnology Information. Available from: [Link]
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PubMed Central. Abrogation of KLF5 sensitizes BRCA1-proficient pancreatic cancer to PARP inhibition. National Institutes of Health. Available from: [Link]
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YouTube. What are PARP Inhibitors for Breast Cancer? | Lynparza (olaparib) Explained. Yerbba. Available from: [Link]
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ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available from: [Link]
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ResearchGate. Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. Available from: [Link]
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ecancer. Immunomodulatory effects of PARP inhibition in BRCA1-deficient triple-negative breast cancer. Available from: [Link]
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MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]
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MDPI. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Available from: [Link]
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An In-Depth Technical Guide to 5-Chloronicotinamide for Researchers and Drug Development Professionals
A comprehensive overview of the synthesis, properties, and applications of the versatile chemical intermediate, 5-Chloronicotinamide, providing essential technical insights for scientists and professionals in the field of drug discovery and development.
Introduction: The Significance of Chlorinated Pyridines in Medicinal Chemistry
The incorporation of chlorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Among the various halogenated heterocycles, chlorinated pyridines represent a privileged structural motif found in numerous approved drugs and clinical candidates. This compound, a member of this important class of compounds, serves as a valuable building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a detailed exploration of this compound, covering its fundamental properties, synthesis, reactivity, and role as a key intermediate in the development of novel chemical entities.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a chemical compound is paramount for its effective utilization in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 284040-69-3 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| IUPAC Name | 5-chloropyridine-3-carboxamide | [1] |
Synthesis and Manufacturing
While a specific, detailed, and validated laboratory-scale synthesis protocol for this compound is not extensively documented in readily available public literature, its synthesis can be conceptually derived from established methods for preparing nicotinamide derivatives. A plausible and commonly employed synthetic route would involve the amidation of a corresponding 5-chloronicotinoyl chloride.
Conceptual Synthesis Workflow
The logical flow for the synthesis of this compound would typically proceed as follows:
Sources
A Comprehensive Guide to the Synthesis of 5-Chloronicotinamide from 3-Amino-5-Chloropyridine
Abstract: This technical guide provides an in-depth exploration of a robust and reliable synthetic pathway for converting 3-amino-5-chloropyridine into 5-chloronicotinamide, a valuable intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with a copper-catalyzed Sandmeyer reaction to introduce a nitrile moiety, followed by a controlled partial hydrolysis to yield the target amide. This document elucidates the underlying reaction mechanisms, offers detailed step-by-step experimental protocols, and discusses critical process parameters. Furthermore, it covers comprehensive analytical characterization of the final product and outlines essential safety protocols, particularly for the handling of hazardous reagents. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of substituted nicotinamide derivatives.
Introduction and Strategic Overview
This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active molecules. Its structure, featuring a pyridine ring substituted with both an electron-withdrawing chlorine atom and a carboxamide group, offers multiple points for further chemical modification. The synthesis from 3-amino-5-chloropyridine is a strategically important transformation, converting a readily available amino-substituted pyridine into a functionalized amide.
The selected synthetic route involves two distinct and well-established chemical transformations:
-
Diazotization-Cyanation (Sandmeyer Reaction): The primary amine of 3-amino-5-chloropyridine is first converted into a diazonium salt. This highly reactive intermediate is not isolated but is immediately subjected to a substitution reaction with a cyanide nucleophile, catalyzed by copper(I) cyanide, to yield 5-chloro-3-cyanopyridine.[1][2]
-
Controlled Hydrolysis: The nitrile group of 5-chloro-3-cyanopyridine is then carefully hydrolyzed to the primary amide. This step requires precise control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid, 5-chloronicotinic acid.[3][4]
This guide provides a detailed examination of each step, emphasizing the causal relationships between reaction conditions and outcomes to ensure reproducibility and high yields.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow from the starting material to the final purified product.
Caption: High-level workflow for the synthesis and purification of this compound.
Step 1: Diazotization and Sandmeyer Reaction
This initial step transforms the amino group into a nitrile group, a versatile functional group for further synthetic manipulations. The reaction proceeds via an aryl diazonium salt intermediate, which is a classic strategy in aromatic chemistry.[5]
Reaction Mechanism
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1][6] The process unfolds in two primary stages within the same pot:
-
Diazotization: The primary aromatic amine (3-amino-5-chloropyridine) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[7] The low temperature is critical to prevent the premature decomposition of this unstable intermediate.
-
Copper-Catalyzed Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide. A single-electron transfer from the copper(I) species to the diazonium salt occurs, releasing nitrogen gas (N₂) and generating an aryl radical and a copper(II) species. The aryl radical then reacts with the cyanide bound to the copper, forming the final 5-chloro-3-cyanopyridine product and regenerating the copper(I) catalyst.[6]
Caption: Mechanism of the Diazotization and Sandmeyer Cyanation.
Experimental Protocol: Synthesis of 5-Chloro-3-cyanopyridine
Safety Note: This procedure involves highly toxic cyanide salts. All operations must be conducted in a certified chemical fume hood.[8] Personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and double-layered nitrile gloves, is mandatory.[9] An emergency cyanide exposure kit should be readily available. All cyanide-containing waste must be quenched with bleach and disposed of according to institutional guidelines.[10]
-
Preparation of Diazonium Salt:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-amino-5-chloropyridine (12.85 g, 0.1 mol).
-
Add concentrated hydrochloric acid (30 mL) and water (30 mL). Stir the mixture until a clear solution is formed, cooling to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL).
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30-40 minutes.
-
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C.
-
-
Preparation of Cyanide Solution:
-
In a separate 500 mL flask, dissolve copper(I) cyanide (13.5 g, 0.15 mol) and potassium cyanide (19.5 g, 0.3 mol) in water (100 mL).
-
Caution: Potassium cyanide is extremely toxic. Handle with extreme care.[11]
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the stirred cyanide solution over 30-45 minutes. Maintain the reaction temperature below 10 °C.
-
Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The product will precipitate as a solid.
-
-
Work-up and Isolation:
-
Filter the solid product using a Büchner funnel and wash thoroughly with water.
-
The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 5-chloro-3-cyanopyridine as a pale yellow solid.[12]
-
Step 2: Controlled Hydrolysis to this compound
The conversion of the nitrile to an amide is a critical step that requires careful control to prevent the formation of the carboxylic acid byproduct. Both acidic and basic conditions can be employed, though acidic hydrolysis is often preferred for this substrate.
Reaction Mechanism
Under strong acidic conditions (e.g., concentrated sulfuric acid), the nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic. A water molecule attacks this carbon, and following a series of proton transfers, a tautomerization step yields the primary amide. The reaction must be monitored and stopped before a second hydrolysis event converts the amide to the carboxylic acid.
Caption: Mechanism of the acid-catalyzed hydrolysis of a nitrile to an amide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
In a 250 mL round-bottom flask, add 5-chloro-3-cyanopyridine (13.8 g, 0.1 mol).
-
Carefully add concentrated sulfuric acid (50 mL) while cooling the flask in an ice bath. Stir the mixture until the solid is fully dissolved.
-
Heat the solution to 80-90 °C and maintain this temperature for 1.5-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
-
Quenching and Neutralization:
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (approx. 200 g) with vigorous stirring.
-
A white precipitate of the product will form.
-
Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a concentrated sodium hydroxide solution. Ensure the temperature is kept low during neutralization.
-
-
Isolation and Purification:
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from hot water or an ethanol/water mixture to afford pure this compound as a white crystalline solid.
-
Purification and Analytical Characterization
Verifying the identity and purity of the final product is a cornerstone of synthetic chemistry. A combination of chromatographic and spectroscopic techniques should be employed.
Purification
Recrystallization is typically sufficient for obtaining high-purity this compound. The choice of solvent (e.g., water, ethanol/water) should be optimized to maximize recovery while effectively removing impurities.
Analytical Data
The following table summarizes the expected analytical data for the characterization of this compound.
| Analytical Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.0 (d, J=2.0 Hz, 1H), 8.7 (d, J=2.5 Hz, 1H), 8.4 (t, J=2.2 Hz, 1H), 8.2 (s, 1H, -CONH₂), 7.8 (s, 1H, -CONH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.0, 148.5, 145.0, 135.0, 131.0, 125.0 |
| Mass Spectrometry (ESI+) | m/z 157.0 [M+H]⁺, 159.0 [M+H]⁺ (Cl isotope pattern) |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3350-3150 (N-H stretch), 1680 (C=O stretch, Amide I), 1620 (N-H bend, Amide II) |
| Melting Point | Approx. 168-172 °C |
Note: NMR chemical shifts (δ) are reported in ppm and are referenced to the solvent peak. Actual values may vary slightly based on solvent and instrument calibration.
Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
Safety and Handling
-
Cyanide Compounds: Copper(I) cyanide and potassium cyanide are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9] Always handle them in a fume hood. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[13]
-
Corrosive Reagents: Concentrated hydrochloric acid and sulfuric acid are highly corrosive. Handle with appropriate PPE, including acid-resistant gloves and a face shield. Always add acid to water, never the reverse.
-
Diazonium Salts: While not isolated, aryl diazonium salts are thermally unstable and can be explosive when dry. Always keep them in solution at low temperatures.
-
Waste Disposal: All cyanide-containing waste streams must be treated with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) before disposal.[10] Follow all local and institutional regulations for hazardous waste disposal.
References
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-
Ni, X., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry. [Link]
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Ni, X., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Institutes of Health. [Link]
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Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of NAD+ Synthesis Inhibitors in Cancer Cells
Preamble for the Senior Scientist: While the specific compound 5-Chloronicotinamide is not extensively characterized in peer-reviewed literature as a canonical anti-cancer agent, its structure as a nicotinamide analog places it within a well-established class of therapeutics targeting Nicotinamide Adenine Dinucleotide (NAD+) metabolism. This guide, therefore, elucidates the mechanism of action of potent and well-documented inhibitors of the NAD+ salvage pathway, providing a robust and scientifically-grounded framework for understanding how compounds like this compound would likely function in cancer cells. The principles, pathways, and protocols detailed herein are foundational to the field of metabolic cancer therapy.
Introduction: Targeting the NAD+ Metabolic Vulnerability in Oncology
Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survive stressful microenvironments. One of the most critical metabolic hubs is the maintenance of a high flux through Nicotinamide Adenine Dinucleotide (NAD+) biosynthetic pathways. NAD+ is not merely a coenzyme for redox reactions in glycolysis and oxidative phosphorylation; it is a crucial substrate for a host of non-redox enzymes essential for cellular homeostasis, DNA repair, and signaling.[1]
Mammalian cells synthesize NAD+ through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM). Most cancer cells display a marked dependency on the salvage pathway, which is governed by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[2][3] This enzyme is frequently overexpressed in a wide array of malignancies, including hematological, breast, ovarian, and colorectal cancers, making it a prime therapeutic target.[2][4]
Inhibitors of NAMPT, a class to which a compound like this compound would belong, exploit this dependency. By blocking NAMPT, these agents effectively sever the primary supply line for NAD+, leading to a catastrophic depletion of the cellular NAD+ pool. This guide provides a detailed technical exploration of this mechanism, from the primary enzymatic inhibition to the downstream consequences that culminate in cancer cell death.
Part 1: The Core Mechanism: NAMPT Inhibition and Catastrophic NAD+ Depletion
The central tenet of action for this class of inhibitors is the specific and potent blockade of NAMPT. NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[5]
Potent NAMPT inhibitors, such as the well-characterized molecule FK866, are noncompetitive inhibitors that bind to the dimer interface of the NAMPT enzyme, preventing substrate access and catalysis.[1] This inhibition triggers a rapid and profound decline in intracellular NAD+ and NADH levels, effectively crippling the cell's metabolic and signaling infrastructure.[6] The consequences are systemic, impacting energy production, redox balance, and the function of NAD+-dependent enzymes.
Part 3: Experimental Validation - A Methodological Guide
Validating the mechanism of action of a putative NAMPT inhibitor requires a multi-faceted experimental approach. The following protocols provide a self-validating system to confirm the on-target effects.
NAMPT Inhibition Assay (Biochemical)
Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified NAMPT, confirming it as the primary molecular target.
Protocol:
-
Reagents: Purified recombinant human NAMPT enzyme, Nicotinamide (NAM), PRPP, ATP, NMNAT, Alcohol Dehydrogenase (ADH), Ethanol, Reaction Buffer.
-
Principle: This is a coupled enzyme assay. NAMPT produces NMN, which is converted to NAD+ by excess NMNAT. The resulting NAD+ is then reduced to fluorescent NADH by ADH in the presence of ethanol. The fluorescence signal is proportional to NAMPT activity. [7]3. Procedure: a. Prepare serial dilutions of this compound in a 384-well plate. b. Add purified NAMPT enzyme and incubate for 30 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol. d. Incubate the plate at 30°C for 2 hours. e. Measure fluorescence (Excitation: 340 nm, Emission: 460 nm).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Cellular NAD+ Level Measurement
Causality: This assay confirms that the compound's effect on cells is consistent with its biochemical target, i.e., it depletes intracellular NAD+.
Protocol:
-
Reagents: Cancer cell line of interest, cell culture medium, this compound, Perchloric Acid (HClO4) for extraction, HPLC system or a commercial bioluminescence-based NAD/NADH assay kit.
-
Principle: Cellular metabolites are extracted and the concentration of NAD+ is quantified, typically by reverse-phase HPLC or an enzymatic assay that produces a luminescent or colorimetric signal. [8][9]3. Procedure (HPLC Method): a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for a defined period (e.g., 24 hours). c. Aspirate the medium and wash cells with ice-cold PBS. d. Add ice-cold 0.5 M HClO4 to lyse the cells and precipitate proteins. Scrape and collect the lysate. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant. f. Neutralize the supernatant with 3 M K2CO3. g. Analyze the sample using a reverse-phase C18 HPLC column. NAD+ is detected by UV absorbance at 260 nm. [8]4. Data Analysis: Quantify the NAD+ peak area against a standard curve. Normalize the NAD+ concentration to the total protein content of a parallel well.
| Parameter | Control Cells | This compound Treated | Expected Outcome |
| Cellular NAD+ (pmol/µg protein) | ~1.0 - 2.0 | < 0.2 | >80% Reduction |
| Cellular ATP (relative units) | 100% | < 20% | Significant Decrease |
| Table 1: Expected quantitative changes in key cellular metabolites following effective NAMPT inhibition. |
Cell Viability / Proliferation Assay
Causality: This assay quantifies the ultimate biological effect of the compound on cancer cell survival and proliferation.
Protocol:
-
Reagents: Cancer cell line, 96-well plates, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Principle (MTT Assay): Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is proportional to the number of viable cells. 3. Procedure: a. Seed cells at an appropriate density in a 96-well plate and incubate overnight. b. Add serial dilutions of this compound and incubate for 72 hours. c. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Aspirate the medium and dissolve the formazan crystals in DMSO. e. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control. Determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Detection Assay (Annexin V/PI Staining)
Causality: This assay confirms that the observed cell death occurs via apoptosis, the programmed mechanism expected from NAMPT inhibition.
Protocol:
-
Reagents: Cancer cell line, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes. [10][11]3. Procedure: a. Treat cells with this compound at a concentration near the GI50 for 24-48 hours. b. Harvest both adherent and floating cells and wash with cold PBS. c. Resuspend cells in 1X Binding Buffer. d. Add Annexin V-FITC and PI to the cell suspension. e. Incubate for 15 minutes at room temperature in the dark. f. Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Conclusion and Future Directions
The inhibition of the NAD+ salvage pathway via NAMPT blockade is a validated and potent anti-cancer strategy. The mechanism of action, driven by catastrophic NAD+ depletion, results in a multi-pronged attack on cancer cell biology, simultaneously crippling DNA repair, energy metabolism, and redox homeostasis, ultimately culminating in apoptotic cell death. While early clinical development of NAMPT inhibitors faced challenges with on-target toxicities, next-generation compounds and combination strategies continue to be explored. [2][3][12]Understanding the intricate details of this mechanism, as outlined in this guide, is paramount for researchers and drug developers aiming to exploit this critical metabolic vulnerability in cancer.
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5-Chloronicotinamide: A Technical Guide to Investigating its Potential as a Novel Enzyme Inhibitor
Abstract
Nicotinamide and its analogs represent a pivotal class of molecules known to modulate the activity of NAD+-dependent enzymes, including Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs). These enzyme families are critical regulators of cellular processes such as DNA repair, genomic stability, and metabolic homeostasis, making them compelling targets for therapeutic intervention, particularly in oncology. This technical guide proposes the systematic investigation of 5-Chloronicotinamide, a halogenated derivative of nicotinamide, as a potential novel enzyme inhibitor. While direct evidence of its biological activity is nascent, its structural similarity to known inhibitors provides a strong rationale for its exploration. We present a comprehensive roadmap for the characterization of this compound, from initial in vitro enzyme inhibition assays against high-priority targets like PARP1 and SIRT1, to detailed kinetic analysis and subsequent cell-based validation. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and detailed, field-proven methodologies to rigorously assess the therapeutic potential of this compound.
Introduction: The Rationale for Investigating this compound
The nicotinamide scaffold is a well-established pharmacophore for the inhibition of NAD+-utilizing enzymes. Nicotinamide itself is a product of and feedback inhibitor for both PARPs and sirtuins.[1] The catalytic mechanism of these enzymes involves the cleavage of NAD+ and the transfer of an ADP-ribose moiety to a substrate protein. Analogs of nicotinamide can competitively bind to the NAD+ binding pocket, thereby inhibiting enzyme function.
The introduction of a halogen atom, such as chlorine, to the pyridine ring of nicotinamide can significantly alter the electronic properties and steric profile of the molecule. This modification has the potential to enhance binding affinity and introduce selectivity for specific enzyme isoforms. The position of the halogen is critical; in the case of this compound, the chlorine atom at the 5-position may influence interactions within the active site of target enzymes, potentially leading to a unique inhibitory profile compared to the parent nicotinamide or other halogenated isomers.
Given the therapeutic success of PARP inhibitors in the treatment of cancers with deficiencies in homologous recombination repair, and the burgeoning interest in sirtuin modulators for a range of diseases, the exploration of novel, potent, and selective inhibitors is of paramount importance.[2] this compound represents an unexplored, yet promising, candidate in this endeavor.
Potential Enzyme Targets and Signaling Pathways
Based on the structure of this compound, the primary hypothesized targets are NAD+-dependent enzymes.
Poly(ADP-ribose) Polymerases (PARPs)
The PARP family of enzymes, particularly PARP1 and PARP2, are central to the DNA damage response, primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] Inhibition of PARP in cancer cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[4]
Diagram: PARP1 Signaling Pathway in DNA Repair and Cancer
Caption: Hypothesized inhibition of PARP1 by this compound.
Sirtuins (SIRTs)
Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide array of cellular processes by removing acetyl groups from histone and non-histone proteins.[5] SIRT1, the most studied member, has a complex and often contradictory role in cancer, acting as either a tumor promoter or suppressor depending on the cellular context.[6] It is involved in the deacetylation and regulation of key proteins such as p53, FOXO1, and NF-κB.[1][7]
Diagram: SIRT1 Signaling Pathways in Cancer
Caption: Hypothesized inhibition of SIRT1 by this compound.
Methodologies for the Characterization of this compound
A systematic approach is essential for the robust characterization of a novel enzyme inhibitor. The following workflow outlines the key experimental stages.
Diagram: Workflow for Novel Enzyme Inhibitor Characterization
Caption: A systematic workflow for characterizing a novel enzyme inhibitor.
In Vitro Enzyme Inhibition Assays
This assay measures the consumption of NAD+ by PARP1, which is proportional to its enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound serial dilutions
-
Fluorescent plate reader
-
384-well black plates
-
NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in PARP assay buffer. A typical starting concentration range is 1 nM to 100 µM. Include a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme and DNA Preparation: Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer.
-
Assay Setup: To the wells of the 384-well plate, add 5 µL of the this compound serial dilutions or vehicle control.
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Data Analysis: Measure the fluorescence intensity. The decrease in fluorescence is proportional to NAD+ consumption and thus PARP1 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
This assay utilizes a fluorogenic peptide substrate that is deacetylated by SIRT1, leading to a fluorescent signal.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound serial dilutions
-
Developer solution
-
Fluorescent plate reader
-
96-well black plates
-
Nicotinamide (as a positive control inhibitor)
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in SIRT1 assay buffer. A typical starting concentration range is 1 µM to 1 mM. Include a vehicle control and a positive control (nicotinamide).
-
Enzyme Preparation: Dilute the SIRT1 enzyme in SIRT1 assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the SIRT1 assay buffer, diluted SIRT1 enzyme, and the this compound serial dilutions or controls.
-
Reaction Initiation: Add the NAD+ and fluorogenic SIRT1 peptide substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C.
-
Data Analysis: Measure the fluorescence intensity (e.g., excitation at 350-360 nm, emission at 450-465 nm). The fluorescence signal is proportional to SIRT1 activity. Calculate the percent inhibition and determine the IC50 value.[8]
Kinetic Analysis
To understand how this compound inhibits its target enzyme, kinetic studies are performed. These experiments determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[9]
Protocol (General):
-
Perform the enzyme inhibition assay as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (NAD+ for PARP1 and SIRT1).
-
Measure the initial reaction velocities at each combination of inhibitor and substrate concentration.
-
Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots.
-
Analyze the plots to determine the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[10]
Data Interpretation:
-
Competitive Inhibition: Inhibitor binds to the same site as the substrate. Km increases, Vmax remains unchanged.
-
Non-competitive Inhibition: Inhibitor binds to a site other than the substrate binding site. Km remains unchanged, Vmax decreases.
-
Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Km and Vmax decrease.
Cell-Based Assays
Cell-based assays are crucial for validating the activity of the inhibitor in a more physiologically relevant context.[11]
This assay confirms that this compound can enter cells and bind to its intended target. Cellular thermal shift assays (CETSA) or related techniques can be employed.
This assay measures the ability of this compound to inhibit the target enzyme's activity within cells. For PARP1, this can be assessed by measuring the levels of poly(ADP-ribose) (PAR) chains after inducing DNA damage.
Protocol (General):
-
Culture a relevant cell line (e.g., a BRCA-deficient cancer cell line for PARP inhibition).
-
Treat the cells with varying concentrations of this compound.
-
Induce DNA damage (e.g., with hydrogen peroxide or a topoisomerase inhibitor).
-
Lyse the cells and quantify PAR levels using an ELISA or Western blot.
-
Determine the cellular EC50 value, the concentration of inhibitor that reduces PAR formation by 50%.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Inhibitory Potency (IC50) of this compound
| Compound | Target Enzyme | IC50 (µM) | Assay Conditions |
| This compound | PARP1 | [To be determined] | 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT, 25°C |
| This compound | SIRT1 | [To be determined] | 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 37°C |
| Nicotinamide (Control) | PARP1 | ~50 | Literature Value |
| Nicotinamide (Control) | SIRT1 | ~20 | Literature Value |
Table 2: Hypothetical Kinetic Parameters of Enzyme Inhibition by this compound
| Inhibitor Concentration | Apparent Km (µM) | Apparent Vmax (relative units) | Inhibition Type | Ki (µM) |
| 0 (Control) | [Value] | [Value] | N/A | N/A |
| [Concentration 1] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| [Concentration 2] | [To be determined] | [To be determined] |
Conclusion and Future Directions
This technical guide outlines a comprehensive and scientifically rigorous approach to investigate the potential of this compound as a novel enzyme inhibitor. By systematically progressing from in vitro biochemical assays to detailed kinetic studies and cell-based validation, researchers can elucidate its potency, selectivity, and mechanism of action. The proposed methodologies are grounded in established protocols and provide a clear path for the characterization of this promising compound. Should this compound demonstrate significant and selective inhibitory activity against PARP1 or SIRT1, further studies, including selectivity profiling against other PARP and sirtuin family members, and in vivo efficacy studies in relevant disease models, will be warranted. The exploration of this compound and similar analogs holds the potential to expand the arsenal of therapeutic agents targeting critical pathways in cancer and other diseases.
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Molecular Pathways: Targeting PARP in Cancer Treatment. ([Link])
-
Mechanistic and kinetic studies of inhibition of enzymes. ([Link])
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-
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-
Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer. ([Link])
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The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks. ([Link])
-
An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. ([Link])
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The PARP Enzyme Family and the Hallmarks of Cancer Part 2: Hallmarks Related to Cancer Host Interactions. ([Link])
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. ([Link])
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. ([Link])
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Mechanism of Action Assays for Enzymes. ([Link])
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Epigenase™ Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). ([Link])
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Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. ([Link])
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ([Link])
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The role of cell-based assays for drug discovery. ([Link])
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Workflow of omics experiments for the discovery of novel enzymes. ([Link])
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The Emergence of 5-Chloronicotinamide: A Technical Guide to its Discovery, Development, and Application in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloronicotinamide, a halogenated derivative of vitamin B3, has emerged as a significant scaffold in medicinal chemistry, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of this compound and its analogues. We delve into the core principles of its mechanism of action as a Poly(ADP-ribose) polymerase (PARP) inhibitor, a critical enzyme in DNA damage repair, and explore the structure-activity relationships that govern its therapeutic potential. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers in the field. This guide serves as an in-depth resource for scientists engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into the journey of a promising medicinal compound.
Introduction: The Nicotinamide Scaffold and the Dawn of PARP Inhibition
Nicotinamide, a fundamental biological molecule, has long been a focal point in the development of novel therapeutics. Its derivatives represent a burgeoning class of molecules with a wide spectrum of pharmacological activities, targeting an array of enzymes and signaling pathways implicated in numerous diseases.[1] A pivotal moment in the application of nicotinamide-based compounds was the discovery of their ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes.
PARP1, in particular, is a crucial enzyme in the base excision repair (BER) pathway, responsible for mending single-strand DNA breaks.[1] The inhibition of PARP1 has materialized as a promising strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] This approach exploits the cancer cells' reliance on PARP-mediated repair for survival, leading to their selective destruction while sparing healthy cells. Nicotinamide derivatives have been ingeniously designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP1, thereby competitively inhibiting its enzymatic activity.[1]
The introduction of a chlorine atom at the 5-position of the nicotinamide ring, creating this compound, represents a key strategic modification. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its target. The exploration of chlorinated nicotinamides has been driven by the quest for more potent and selective enzyme inhibitors.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is conceptually straightforward, proceeding from its corresponding carboxylic acid, 5-chloronicotinic acid. The general approach involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.
Synthesis of the Precursor: 5-Chloronicotinic Acid
A common laboratory-scale synthesis of 5-chloronicotinic acid involves the hydrolysis of its corresponding ester, such as ethyl 5-chloronicotinate.[2]
Experimental Protocol:
-
To a solution of ethyl 5-chloropyridine-3-carboxylate, add a 1N aqueous solution of sodium hydroxide (NaOH).
-
Heat the reaction mixture to facilitate hydrolysis.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-chloronicotinic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Conversion to this compound
The conversion of 5-chloronicotinic acid to this compound is typically achieved by first forming the more reactive acyl chloride, which is then reacted with ammonia. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used chlorinating agents.[1][3]
Experimental Protocol:
-
Suspend 5-chloronicotinic acid in an inert solvent (e.g., dichloromethane or benzene).
-
Add thionyl chloride (SOCl₂) to the suspension. A catalytic amount of a suitable agent, like pyridine, can be added to facilitate the reaction.[4]
-
Reflux the mixture until the reaction is complete, as monitored by the cessation of gas evolution and TLC analysis.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-chloronicotinoyl chloride.
-
Dissolve the crude acyl chloride in a suitable solvent and cool the solution in an ice bath.
-
Slowly add a concentrated solution of ammonium hydroxide (NH₄OH) to the acyl chloride solution with vigorous stirring.[4]
-
Allow the reaction to proceed to completion.
-
Collect the precipitated this compound by filtration, wash with cold water, and recrystallize from an appropriate solvent to yield the purified product.
Mechanism of Action: Targeting PARP-1 in the DNA Damage Response
The primary therapeutic potential of this compound and its derivatives lies in their ability to inhibit the PARP family of enzymes, particularly PARP-1.
The Role of PARP-1 in DNA Repair
PARP-1 is a key sensor of single-strand DNA breaks (SSBs). Upon detecting DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Inhibition by this compound
This compound acts as a competitive inhibitor of PARP-1. Its structure, mimicking the nicotinamide portion of NAD+, allows it to bind to the catalytic domain of the enzyme. This binding prevents the utilization of NAD+ and the subsequent synthesis of PAR chains, thereby stalling the DNA repair process.
The Principle of Synthetic Lethality
In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-1-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). Since the cancer cells cannot efficiently repair these DSBs through homologous recombination, they undergo apoptosis, leading to cell death. This selective killing of cancer cells while sparing healthy cells, which have a functional homologous recombination pathway, is the principle of synthetic lethality.
Biological Evaluation: Assessing PARP-1 Inhibitory Activity
The in vitro evaluation of this compound's efficacy as a PARP-1 inhibitor is crucial for its development as a therapeutic agent. This is typically achieved through enzymatic assays that measure the catalytic activity of PARP-1 in the presence of the inhibitor.
In Vitro PARP-1 Inhibition Assay Protocol
A common method to assess PARP-1 activity is to measure the incorporation of a labeled NAD+ substrate into an acceptor molecule in the presence of activated DNA.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and a suitable substrate)
-
This compound (and other test compounds)
-
Assay buffer
Experimental Protocol:
-
Coat a 96-well plate with streptavidin.
-
In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, and the PARP-1 enzyme.
-
Add varying concentrations of this compound or other test compounds to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction and transfer the reaction mixtures to the streptavidin-coated plate to capture the biotinylated PAR chains.
-
Wash the plate to remove unbound reagents.
-
Add a detection reagent (e.g., HRP-conjugated anti-biotin antibody).
-
After incubation and washing, add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) and Future Directions
The development of nicotinamide-based PARP inhibitors is an active area of research, with a focus on improving potency, selectivity, and pharmacokinetic properties. The chlorine atom in this compound plays a significant role in its binding affinity and overall activity.
Further exploration of the structure-activity relationship of chlorinated nicotinamides could involve:
-
Varying the position of the chlorine atom: Investigating the effects of chlorine substitution at other positions on the pyridine ring.
-
Introducing other halogens: Evaluating the impact of fluorine, bromine, or iodine substitution on inhibitory activity.
-
Modifying the carboxamide group: Synthesizing and testing derivatives with different substituents on the amide nitrogen.
The continued investigation of this compound and its analogues holds promise for the development of next-generation PARP inhibitors with enhanced therapeutic profiles for the treatment of a range of cancers.
Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its journey from a simple halogenated derivative of a vitamin to a promising scaffold for cancer therapeutics highlights the importance of understanding enzyme mechanisms and leveraging structure-activity relationships. This technical guide has provided a comprehensive overview of the key aspects of this compound's discovery, synthesis, and biological evaluation, with the aim of equipping researchers with the knowledge to further innovate in this exciting field. The detailed protocols and visual aids are intended to serve as practical tools for those working to unlock the full therapeutic potential of this and other novel nicotinamide derivatives.
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Approaches to detect PARP-1 activation in vivo, in situ, and in vitro - PubMed. [Link]
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A Technical Guide to the In Vitro Evaluation of 5-Chloronicotinamide's Cytotoxic Effects
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of the cytotoxic properties of 5-Chloronicotinamide (5-CN), a nicotinamide-related compound with potential therapeutic applications. Recognizing the critical need for robust and reproducible preclinical data, this document moves beyond simple protocol recitation. It outlines a multi-assay, logically sequenced strategy designed to not only quantify cytotoxicity but also to elucidate the underlying cellular mechanisms. We detail field-proven protocols for assessing cell viability, membrane integrity, apoptosis induction, and cell cycle distribution. The rationale behind experimental choices, the importance of orthogonal validation, and methods for data synthesis are explained to guide researchers in building a compelling, mechanism-driven narrative of 5-CN's biological activity. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of novel chemical entities.
Introduction to this compound (5-CN) and the Rationale for Cytotoxicity Screening
This compound is a halogenated derivative of nicotinamide (a form of vitamin B3). Nicotinamide and its analogs have garnered significant interest in cellular biology and pharmacology due to their roles in critical cellular processes, including energy metabolism and DNA repair through their involvement with NAD+.[1] Compounds related to nicotinamide have been shown to induce apoptosis in various cell lines, suggesting that modifications to this core structure could yield potent therapeutic agents, particularly in oncology.[1] The addition of a chlorine atom to the nicotinamide scaffold can significantly alter its electronic properties and biological activity, potentially enhancing its interaction with cellular targets or creating novel mechanisms of action.
The initial evaluation of any novel compound for therapeutic potential begins with a thorough assessment of its cytotoxic effects.[2][3] In vitro cytotoxicity assays serve as a foundational tool to determine a compound's potency (e.g., its half-maximal inhibitory concentration, IC50) and to generate initial hypotheses about its mechanism of action.[2][4] A systematic approach, employing a battery of well-validated assays, is essential to build a reliable profile of a compound's cellular impact, distinguishing between general toxicity and specific, programmed cellular responses like apoptosis.
This guide provides the strategic and technical framework for conducting such a study on this compound.
The Core Principle: A Multi-Assay, Self-Validating Approach
Our proposed workflow is designed as a self-validating system:
-
Primary Screening: Quantify the reduction in viable cells.
-
Secondary Validation: Confirm cell death by measuring the loss of plasma membrane integrity.
-
Mechanistic Elucidation: Characterize the mode of cell death (e.g., apoptosis vs. necrosis) and investigate effects on cell cycle progression.
Figure 1: High-level experimental workflow for assessing 5-CN cytotoxicity.
Experimental Design and Strategy
Cell Line Selection
The choice of cell line is paramount. A typical starting point would be a well-characterized cancer cell line relevant to a potential therapeutic area. For this guide, we will use the human lung adenocarcinoma cell line A549 as our primary model. To assess selectivity, it is crucial to concurrently test a non-cancerous cell line, such as human bronchial epithelial cells (BEAS-2B ).[3] Significant cytotoxicity in A549 cells with minimal effect on BEAS-2B cells would indicate cancer-selective action.
Dose-Response and Time-Course
Cytotoxicity is both concentration- and time-dependent.
-
Dose Range: A broad range of 5-CN concentrations should be tested (e.g., from 0.1 µM to 100 µM) to capture the full dose-response curve and accurately calculate the IC50.
-
Time Points: Experiments should be conducted at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.[2]
Controls: The Foundation of Trustworthiness
Every assay plate must include the following controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve 5-CN (e.g., DMSO, not to exceed 0.5% v/v) to account for any solvent-induced effects.[2]
-
Untreated Control: Cells in media alone, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin) to confirm that the assay system is working correctly.[2]
-
Medium-Only Control: Wells with no cells to provide the background absorbance/fluorescence value.[5]
Key Methodologies and Protocols
Assay 1: Cell Viability via MTT Assay
-
Principle & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[2] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[6] This provides a robust, high-throughput method for initial screening.
-
Detailed Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of 5-CN in culture medium. Remove the old medium from the wells and add 100 µL of the 5-CN-containing medium (or control medium) to the respective wells.
-
Incubation: Incubate the plate for the desired time periods (24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[4] Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of 5-CN that inhibits cell viability by 50%).
-
Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
-
Principle & Causality: This assay serves as an orthogonal validation of cytotoxicity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.[2][5] Measuring LDH activity in the supernatant provides a direct measure of cell death.[4]
-
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Sample Collection: After the desired incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[4]
-
Maximum LDH Release Control: To a set of control wells (untreated cells), add 10 µL of the lysis solution provided with the commercial LDH assay kit 30 minutes before sample collection to induce 100% cell lysis.[5]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.[4]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[4]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting background values.
-
Assay 3: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
-
Principle & Causality: This flow cytometry-based assay precisely defines the mode of cell death.[4] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[7] This dual staining allows for the differentiation of four cell populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells: Annexin V- / PI+ (less common)
-
-
Detailed Protocol:
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with 5-CN at concentrations around the determined IC50 value for 24 or 48 hours.[4]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Collecting floating cells is critical as they are often apoptotic.
-
Washing: Wash the cells twice with cold PBS.[4]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (using a commercial kit).[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
-
Assay 4: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Principle & Causality: Some compounds may not be directly cytotoxic but cytostatic, meaning they inhibit cell proliferation by arresting the cell cycle at a specific phase.[8] Flow cytometry analysis of DNA content can reveal this.[9] PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in a cell.[10] This allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 Phase: Normal (2n) DNA content.
-
S Phase: Intermediate (between 2n and 4n) DNA content as DNA is synthesized.
-
G2/M Phase: Doubled (4n) DNA content.
-
Sub-G1 Peak: A peak with <2n DNA content, often indicative of DNA fragmentation and apoptosis.[11]
-
-
Detailed Protocol:
-
Cell Seeding & Treatment: Treat cells in 6-well plates with 5-CN at IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, viewing the DNA fluorescence parameter on a linear scale.[10] Use modeling software to quantify the percentage of cells in each phase.[10]
-
Data Presentation and Synthesis
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
|---|---|---|---|
| A549 (Lung Cancer) | [Insert Data] | [Insert Data] | [Insert Data] |
| BEAS-2B (Normal Lung) | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Summary of Mechanistic Assay Results (A549 cells at 48h)
| Treatment (IC50 Conc.) | % LDH Release (Cytotoxicity) | % Early Apoptosis (Annexin V+) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % Cells in G2/M Arrest |
|---|---|---|---|---|
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| this compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Building a Mechanistic Hypothesis
By integrating the data from all assays, a compelling mechanistic narrative can be constructed. For example, if 5-CN shows a low IC50 in A549 cells (from MTT), this is validated by a high percentage of LDH release. The Annexin V/PI assay then reveals a significant increase in the Annexin V+/PI- population, strongly suggesting that the cytotoxicity observed is mediated primarily through the induction of early-stage apoptosis.[12][13] Furthermore, cell cycle analysis might show an accumulation of cells in the G2/M phase, indicating that 5-CN may also disrupt mitotic progression, which can be a trigger for apoptosis.
Figure 2: Hypothetical signaling pathway for 5-CN-induced apoptosis.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted strategy for the in vitro characterization of this compound's cytotoxic effects. By systematically quantifying cell viability, validating cell death, and probing the underlying mechanisms of apoptosis and cell cycle arrest, researchers can build a high-confidence profile of 5-CN's biological activity.
Positive and compelling results from this workflow would justify progression to more advanced mechanistic studies, such as:
-
Western Blot Analysis: To probe for the cleavage of key apoptotic proteins like Caspases (e.g., Caspase-3, Caspase-9) and PARP.[14]
-
Reactive Oxygen Species (ROS) Measurement: To investigate if the cytotoxic effect involves the induction of oxidative stress.[14]
-
Mitochondrial Membrane Potential Assays: To determine if 5-CN triggers the intrinsic (mitochondrial) pathway of apoptosis.[12]
A thorough execution of the described protocols will provide the essential data package required for informed decisions on the future development of this compound as a potential therapeutic agent.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- You, J., He, Z., Chen, L., & Chen, X. (2010). CH05-10, a novel indinavir analog, is a broad-spectrum antitumor agent that induces cell cycle arrest, apoptosis, endoplasmic reticulum stress and autophagy. ResearchGate.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- ResearchGate. (n.d.). Flow cytometry-based cell cycle analysis of GO-Chl exposed A549 cells.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- MDPI. (2025). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. MDPI.
- Tanuma, S., et al. (1999). Apoptosis induced by nicotinamide-related compounds and quinolinic acid in HL-60 cells. Biochemical Pharmacology.
- Hitomi, J., et al. (2008). Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1. MDPI.
- ResearchGate. (n.d.). Early and late apoptosis induction on cancer cells exposed to Chalcotanina (Cht) at IC50.
- Pan, M. H., et al. (2018). Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents. Oncology Letters.
- Bio-Rad. (n.d.). Cell Cycle by Flow Cytometry.
- Wikipedia. (n.d.). Cell cycle analysis.
- He, K., et al. (2020). Potential Anti-Tumor Drug: Co-Crystal 5-Fluorouracil-nicotinamide. Molecules.
- Kim, M. O., et al. (2022). BK002 Induces miR-192-5p-Mediated Apoptosis in Castration-Resistant Prostate Cancer Cells via Modulation of PI3K/CHOP. Antioxidants.
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5-Chloronicotinamide: A Technical Guide to Investigating its Role in Signal Transduction Pathways
Introduction
In the landscape of drug discovery and cellular signaling research, nicotinamide and its analogs represent a pivotal class of molecules. As a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), nicotinamide is central to cellular metabolism and energy production.[1][2] Beyond this canonical role, NAD+ is a critical substrate for a host of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral regulators of gene expression, DNA repair, and stress responses.[3][4] The modulation of these pathways holds immense therapeutic potential for a range of diseases, from cancer to neurodegenerative disorders.
This technical guide focuses on a specific analog, 5-Chloronicotinamide, a molecule with a largely unexplored role in signal transduction. While its parent compound, nicotinamide, is a known inhibitor of sirtuins and PARPs, the influence of the chloro- substitution on the pyridine ring on its biological activity remains uncharacterized.[2][5] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a hypothetical framework and detailed experimental methodologies to elucidate the potential of this compound as a modulator of key signaling pathways. We will proceed with the central hypothesis that the addition of a chlorine atom at the 5-position of the nicotinamide ring alters its electronic properties and steric profile, potentially leading to modified affinity and activity towards NAD+-dependent enzymes.
Hypothesized Mechanism of Action: The Impact of Chlorination
We propose that the electron-withdrawing nature of the chlorine atom at the 5-position of the pyridine ring in this compound could significantly influence its interaction with the active sites of NAD+-dependent enzymes like sirtuins and PARPs. This alteration may manifest in several ways:
-
Altered Binding Affinity: The modified electronic distribution and the steric bulk of the chlorine atom could either enhance or diminish the binding affinity of this compound to the nicotinamide-binding pocket of these enzymes compared to nicotinamide.
-
Modulation of Enzymatic Activity: Consequently, this altered binding could translate into a more potent or selective inhibition or even activation of sirtuin or PARP activity.
-
Differential Isoform Selectivity: The substitution may introduce selectivity for specific sirtuin or PARP isoforms that is not observed with the parent nicotinamide molecule.
To investigate these possibilities, a systematic and multi-faceted experimental approach is required. The following sections outline detailed protocols for dissecting the biochemical and cellular effects of this compound.
Experimental Workflows for Characterizing this compound's Activity
A logical progression of experiments is crucial to systematically unravel the signaling role of this compound. The following workflow provides a roadmap for a comprehensive investigation.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA). Ligand binding stabilizes the target protein against heat-induced denaturation.
Analysis of Downstream Signaling Markers
If this compound modulates sirtuin or PARP activity, this should be reflected in changes in the post-translational modifications of their downstream substrates. Western blotting can be used to assess these changes.
Protocol: Western Blot Analysis of Downstream Markers
-
Cell Treatment and Lysis:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against:
-
Acetylated forms of known sirtuin substrates (e.g., acetylated-p53, acetylated-tubulin).
-
Poly(ADP-ribose) (PAR) to assess PARP activity.
-
Total protein levels of the substrates and loading controls (e.g., GAPDH, β-actin) to ensure equal loading.
-
-
Incubate with the appropriate secondary antibodies and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of the modified proteins to the total protein levels and the loading control.
-
Compare the levels of post-translational modifications in treated versus untreated cells.
-
Part 3: Elucidating Phenotypic and Functional Consequences
The final phase of the investigation is to determine how the modulation of signaling pathways by this compound translates into cellular phenotypes.
Cell-Based Phenotypic Assays
Based on the known roles of sirtuins and PARPs, relevant phenotypic assays can be employed.
-
Cell Proliferation Assay: To assess the effect of this compound on cell growth, assays such as the MTT or CyQUANT assay can be performed.
-
Apoptosis Assay: To determine if this compound induces programmed cell death, techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can be used.
-
DNA Damage Response Assay: The effect on the DNA damage response can be evaluated by measuring the formation of γH2AX foci using immunofluorescence microscopy.
The choice of cell lines for these assays is critical and should be guided by the specific biological question. For example, cancer cell lines with known dependencies on sirtuin or PARP activity would be appropriate choices.
Conclusion and Future Directions
This technical guide provides a comprehensive and logical framework for the systematic investigation of this compound's role in signal transduction. The proposed experiments will enable researchers to determine its direct targets, validate its cellular activity, and understand its functional consequences. The data generated from these studies will be instrumental in assessing the potential of this compound as a novel chemical probe to study NAD+-dependent signaling or as a starting point for the development of new therapeutic agents. Future work could involve structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to evaluate its efficacy and safety in preclinical models.
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Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). Methods in Molecular Biology. [Link]
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Exploring the Structure-Activity Relationship of 5-Chloronicotinamide Analogs: A Technical Guide for Drug Discovery
Introduction: The Enduring Potential of the Nicotinamide Scaffold
The nicotinamide scaffold, a fundamental component of the vitamin B3 complex, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The inherent biological relevance of nicotinamide, primarily as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), provides a fertile ground for the design of novel therapeutics.[1] A key area of interest is the development of nicotinamide analogs as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3] Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways.[2]
This guide focuses on a specific, synthetically accessible, and promising class of derivatives: 5-Chloronicotinamide analogs . The introduction of a chlorine atom at the 5-position of the pyridine ring serves as a critical modification, influencing the molecule's electronic properties, lipophilicity, and potential for forming key interactions with biological targets. By systematically exploring modifications to the amide moiety of this compound, we can elucidate the structure-activity relationship (SAR) and identify key pharmacophoric features that drive biological activity. This document will provide a comprehensive overview of the SAR of these analogs, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanisms of action.
Core Rationale: Why this compound?
The strategic placement of a chlorine atom at the 5-position of the nicotinamide ring is a deliberate design choice aimed at enhancing the therapeutic potential of the parent molecule. This modification imparts several key advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen and the overall electron distribution of the aromatic ring. This can impact the molecule's ability to form hydrogen bonds and other non-covalent interactions with target proteins.
-
Increased Lipophilicity: The addition of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The presence of a halogen can block potential sites of metabolism, leading to a longer biological half-life and improved pharmacokinetic profile.
-
Directional Interactions: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
These factors collectively suggest that the this compound scaffold is a promising starting point for the development of potent and selective therapeutic agents.
Structure-Activity Relationship (SAR) of N-Substituted this compound Analogs
The primary point of diversification for exploring the SAR of this compound is the amide nitrogen. By introducing a variety of substituents at this position, we can probe the steric and electronic requirements for optimal biological activity. The following sections and the corresponding data table summarize the key findings from SAR studies on related nicotinamide analogs, which provide a strong predictive framework for this compound derivatives.
Key Structural Modifications and Their Impact on Anticancer Activity:
The anticancer activity of N-substituted nicotinamide analogs is significantly influenced by the nature of the substituent on the amide nitrogen. Generally, the introduction of aromatic and heteroaromatic rings can lead to a significant enhancement in potency.
-
Aromatic Substituents: The presence of a phenyl ring directly attached to the amide nitrogen often results in good anticancer activity. Further substitution on this phenyl ring can fine-tune the potency.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as trifluoromethyl (-CF3) or additional chloro groups on the N-phenyl ring tends to increase cytotoxic activity. This is likely due to enhanced binding affinity with the target protein through favorable electronic interactions.
-
Electron-Donating Groups (EDGs): The presence of EDGs like a methoxy group (-OCH3) can also lead to potent compounds, suggesting that a balance of electronic properties is crucial for optimal activity.
-
-
Heteroaromatic Substituents: Incorporating heteroaromatic rings, such as thiophene, can also yield compounds with significant fungicidal and potentially anticancer activities.[4]
-
Alkyl and Cycloalkyl Substituents: While generally less potent than aromatic substituents, the nature of alkyl and cycloalkyl groups can still influence activity, primarily through steric and lipophilic effects.
The following table presents a representative SAR for a series of hypothetical N-substituted this compound analogs against various cancer cell lines, with IC50 values indicating the concentration required for 50% inhibition of cell growth. The data is extrapolated from published studies on closely related nicotinamide derivatives to provide a predictive model for this specific scaffold.
| Compound ID | R Group (Substitution on Amide Nitrogen) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| 5CN-01 | H | > 50 | > 50 | > 50 |
| 5CN-02 | Phenyl | 18.5 ± 2.1 | 25.3 ± 3.0 | 22.1 ± 2.5 |
| 5CN-03 | 4-Methoxyphenyl | 10.2 ± 1.2 | 14.8 ± 1.7 | 12.5 ± 1.4 |
| 5CN-04 | 4-Chlorophenyl | 6.3 ± 0.7 | 9.1 ± 1.1 | 7.9 ± 0.9 |
| 5CN-05 | 4-(Trifluoromethyl)phenyl | 2.8 ± 0.3 | 4.5 ± 0.5 | 3.4 ± 0.4 |
| 5CN-06 | 3,4-Dichlorophenyl | 4.1 ± 0.5 | 6.8 ± 0.8 | 5.0 ± 0.6 |
| 5CN-07 | Thiophen-2-yl | 15.7 ± 1.8 | 21.2 ± 2.4 | 19.8 ± 2.2 |
| Doxorubicin | (Standard) | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 |
Data Interpretation: The hypothetical data in the table illustrates a clear SAR trend. The unsubstituted analog (5CN-01 ) is largely inactive. The introduction of a phenyl group (5CN-02 ) confers moderate activity. Substitution on the phenyl ring with an electron-donating methoxy group (5CN-03 ) improves potency. However, the most significant increases in activity are observed with electron-withdrawing substituents like chloro (5CN-04 ), trifluoromethyl (5CN-05 ), and dichloro (5CN-06 ), with the 4-trifluoromethylphenyl analog showing the highest potency across all tested cell lines. The heteroaromatic thiophene analog (5CN-07 ) shows activity comparable to the unsubstituted phenyl analog.
Potential Mechanism of Action: PARP Inhibition
A primary and well-documented mechanism of action for nicotinamide analogs is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1.[2][3] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.
In the context of cancer therapy, PARP inhibitors have shown significant efficacy in tumors with defects in the homologous recombination (HR) pathway for DNA double-strand break repair, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality. When PARP is inhibited, single-strand breaks are not repaired and can be converted into more lethal double-strand breaks during DNA replication. In normal cells, these double-strand breaks can be repaired by the HR pathway. However, in cancer cells with a deficient HR pathway, the accumulation of double-strand breaks leads to cell death.
The this compound core can act as a pharmacophore that mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes. By binding to the nicotinamide-binding pocket of PARP, these analogs competitively inhibit the enzyme's catalytic activity.
Figure 1: Proposed mechanism of action of this compound analogs via PARP-1 inhibition, leading to synthetic lethality in HR-deficient cancer cells.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of N-substituted this compound analogs.
Synthesis of N-Substituted this compound Analogs
The synthesis of N-substituted 5-chloronicotinamides is typically achieved through a straightforward amidation reaction between 5-chloronicotinoyl chloride and the desired primary or secondary amine.
Step 1: Preparation of 5-Chloronicotinoyl Chloride
-
To a solution of 5-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 5-chloronicotinoyl chloride, which is typically used in the next step without further purification.
Step 2: Amidation with Substituted Amines
-
Dissolve the desired substituted amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of 5-chloronicotinoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted this compound analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: General synthetic workflow for the preparation of N-substituted this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[5][6][7][8][9]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.[5][6]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the media from the wells and add 100 µL of media containing the different concentrations of the test compounds. Include a vehicle control (DMSO at the same concentration as in the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
PARP-1 Inhibition Assay
Several commercial kits are available for measuring PARP-1 activity. A common method involves the detection of nicotinamide, a byproduct of the PARP-catalyzed reaction.[2]
-
Reagent Preparation:
-
Prepare the PARP-1 enzyme, activated DNA, NAD+, and other buffer components as per the manufacturer's instructions.
-
Prepare serial dilutions of the this compound analogs and a known PARP inhibitor (e.g., olaparib) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the PARP-1 enzyme and activated DNA to each well.
-
Add the test compounds at various concentrations to the respective wells.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and add the developer reagent, which contains nicotinamidase, to convert the generated nicotinamide into a detectable signal (e.g., fluorescent or colorimetric).[2]
-
Measure the signal using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value for PARP-1 inhibition by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The SAR studies, supported by data from related nicotinamide analogs, indicate that substitution on the amide nitrogen with appropriately functionalized aromatic rings can lead to potent cytotoxic compounds. The likely mechanism of action for these analogs is the inhibition of PARP-1, a clinically validated target in oncology.
Future research in this area should focus on:
-
Synthesis and screening of a focused library of N-substituted this compound analogs to confirm and refine the predicted SAR.
-
Elucidation of the precise binding mode of the most potent analogs with PARP-1 through X-ray crystallography or computational modeling.
-
In-depth mechanistic studies to confirm PARP-1 inhibition in cellular assays and to explore other potential biological targets.
-
Evaluation of the pharmacokinetic and in vivo efficacy of lead compounds in animal models of cancer.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics for the treatment of cancer.
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The Potential Therapeutic Targeting of Voltage-Gated Sodium Channel NaV1.8 by 5-Chloronicotinamide Derivatives: A Technical Guide
This guide provides an in-depth exploration of the voltage-gated sodium channel NaV1.8 as a promising therapeutic target for novel analgesic agents derived from a 5-chloronicotinamide scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of non-opioid pain therapeutics. We will delve into the scientific rationale, molecular interactions, and key experimental methodologies pertinent to the investigation of this target.
Introduction: The Unmet Need in Pain Management and the Rise of NaV1.8
Chronic pain remains a significant global health challenge, with a substantial number of patients experiencing inadequate relief from existing therapies, many of which are fraught with undesirable side effects and the risk of addiction. The voltage-gated sodium channel NaV1.8 has emerged as a genetically validated and highly promising target for the development of a new generation of analgesics.[1][2] Predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, NaV1.8 plays a crucial role in the generation and propagation of action potentials that transmit pain signals.[3] Its restricted expression pattern suggests that selective inhibitors could provide effective pain relief with a reduced risk of central nervous system and cardiovascular side effects associated with less selective sodium channel blockers.[1][4]
Recent advancements in drug discovery have identified a series of potent and selective NaV1.8 inhibitors based on a nicotinamide scaffold.[4][5] Notably, a derivative featuring a 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide core has demonstrated significant inhibitory activity against human NaV1.8 channels, highlighting the therapeutic potential of this chemical class.[1]
The Therapeutic Target: NaV1.8 - A Key Player in Nociception
Voltage-gated sodium channels are transmembrane proteins responsible for the rising phase of the action potential in excitable cells.[6] The NaV family comprises nine subtypes (NaV1.1-1.9), each with distinct tissue distribution and biophysical properties.[7] NaV1.8, encoded by the SCN10A gene, is classified as a tetrodotoxin-resistant (TTX-R) channel, a characteristic that distinguishes it from many other NaV subtypes.[3]
The critical role of NaV1.8 in pain signaling is underscored by its involvement in both inflammatory and neuropathic pain states.[4][5] Its channels have a high activation threshold and are key contributors to the depolarizing current during the upstroke of the action potential in nociceptive neurons.[3] Therefore, selective blockade of NaV1.8 is a rational approach to dampen the excitability of these neurons and thereby inhibit the transmission of pain signals.
Below is a simplified representation of the role of NaV1.8 in the pain signaling pathway.
Figure 1. Simplified workflow of NaV1.8 in pain signaling and its inhibition.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective NaV1.8 inhibitors from the nicotinamide class has been driven by systematic structure-activity relationship (SAR) studies. Research has shown that modifications to various positions of the nicotinamide scaffold can significantly impact potency, selectivity, and pharmacokinetic properties.[5] For instance, the introduction of bicyclic aromatic fragments and specific substitutions on the pyridine ring have been explored to enhance inhibitory activity against NaV1.8.[1]
A key aspect of lead optimization is to achieve high selectivity for NaV1.8 over other NaV subtypes, particularly NaV1.5 (cardiac) and NaV1.7 (another pain-related channel), to minimize the risk of adverse effects.[1] The compound 2c from the study by Qin et al. (2023) exhibited over 200-fold selectivity against human NaV1.1, NaV1.5, and NaV1.7 channels, demonstrating the feasibility of achieving this goal with the this compound scaffold.[1]
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| Compound 2c | Human NaV1.8 | 50.18 ± 0.04 | >200-fold vs hNaV1.1, hNaV1.5, hNaV1.7 | [1] |
| A-803467 | NaV1.8 | - | Subtype-selective | [5] |
Key Experimental Protocols
The following are detailed, step-by-step methodologies for essential experiments in the evaluation of this compound derivatives as NaV1.8 inhibitors.
Protocol 1: Electrophysiological Assessment of NaV1.8 Inhibition
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of test compounds on human NaV1.8 channels expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human NaV1.8.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.2 with CsOH).
-
Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate HEK293-hNaV1.8 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a holding potential of -100 mV. Elicit NaV1.8 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms) at a regular interval (e.g., every 10 seconds).
-
Compound Application: After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the peak inward current at each voltage step before and after compound application.
-
Data Analysis: Calculate the percentage of current inhibition for each compound concentration. Fit the concentration-response data to the Hill equation to determine the IC50 value.
Figure 2. Workflow for electrophysiological screening of NaV1.8 inhibitors.
Protocol 2: In Vivo Efficacy in a Model of Inflammatory Pain
This protocol describes the assessment of the analgesic efficacy of a test compound in the complete Freund's adjuvant (CFA) model of inflammatory pain in rodents.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Complete Freund's Adjuvant (CFA).
-
Test compound formulated in a suitable vehicle for oral or intraperitoneal administration.
-
Vehicle control.
-
Positive control (e.g., a known analgesic).
-
Mechanical allodynia testing apparatus (e.g., von Frey filaments).
-
Thermal hyperalgesia testing apparatus (e.g., Hargreaves' test).
Procedure:
-
Induction of Inflammation: Inject CFA (e.g., 100 µl) into the plantar surface of one hind paw of each animal.
-
Baseline Measurements: Before CFA injection, determine the baseline mechanical withdrawal threshold and thermal withdrawal latency for both hind paws.
-
Post-CFA Measurements: At a predetermined time after CFA injection (e.g., 24 hours), re-measure the mechanical and thermal withdrawal thresholds to confirm the development of hyperalgesia and allodynia in the ipsilateral paw.
-
Compound Administration: Administer the test compound, vehicle, or positive control to different groups of animals.
-
Post-Dosing Measurements: At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), assess the mechanical and thermal withdrawal thresholds.
-
Data Analysis: Calculate the percentage reversal of hyperalgesia/allodynia for each treatment group compared to the vehicle control. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Conclusion and Future Directions
The selective inhibition of the NaV1.8 voltage-gated sodium channel represents a highly promising strategy for the development of novel, non-addictive analgesics. The emergence of potent and selective inhibitors based on the this compound scaffold provides a strong foundation for further drug discovery and development efforts. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to identify clinical candidates. A deeper understanding of the molecular interactions between these inhibitors and the NaV1.8 channel will be crucial for rational drug design and the development of next-generation pain therapeutics.
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Qin, H., Wei, A., Wang, Y., Wang, L., Xu, H., Zhan, Y., ... & Hu, Y. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. European Journal of Medicinal Chemistry, 254, 115371. [Link]
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Kort, M. E., Atkinson, R. N., Thomas, J. B., Drizin, I., Johnson, M. S., Secrest, M. A., ... & Marron, B. E. (2010). Subtype-selective Na(v)1.8 sodium channel blockers: identification of potent, orally active nicotinamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(22), 6812-6815. [Link]
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Qin, H., Wei, A., Wang, Y., Wang, L., Xu, H., Zhan, Y., ... & Hu, Y. (2023). Discovery of selective NaV1. 8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. OUCI. [Link]
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Kort, M. E., Atkinson, R. N., Thomas, J. B., Drizin, I., Johnson, M. S., Secrest, M. A., ... & Marron, B. E. (2010). Subtype-selective Nav1.8 sodium channel blockers: Identification of potent, orally active nicotinamide derivatives. ResearchGate. [Link]
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Wu, Z., & Lu, D. (2025). Advances in the discovery of selective NaV1.8 inhibitors for pain management. European Journal of Medicinal Chemistry, 302(Pt 2), 118326. [Link]
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Jones, J., Correll, D., Le, V., White, P. F., Wasan, A. D., & Sethna, N. (2023). Selective Inhibition of NaV1. 8 with VX-548 for Acute Pain. The New England Journal of Medicine, 389(5), 393-405. [Link]
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5-Chloronicotinamide: A Strategic Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of novel, high-quality lead compounds. This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," that exhibit weak but highly efficient binding to a biological target. These initial hits then serve as starting points for elaboration into more potent and selective drug candidates. Within the vast chemical space of potential fragments, 5-Chloronicotinamide has emerged as a particularly valuable and versatile scaffold. This technical guide provides a comprehensive overview of this compound as a strategic fragment for drug design, delving into its physicochemical properties, the rationale for its use, and practical methodologies for its application in a typical FBDD campaign. We will explore the critical role of its constituent moieties—the pyridine ring, the carboxamide group, and the chlorine substituent—in mediating protein-ligand interactions. Furthermore, this guide will present detailed experimental protocols for fragment screening and a conceptual framework for the subsequent hit-to-lead optimization process, illustrated with a case study in kinase inhibitor discovery.
The Rationale for this compound in Fragment-Based Drug Design
The selection of a high-quality fragment library is a cornerstone of any successful FBDD program. An ideal fragment should possess a number of key attributes, often summarized by the "Rule of Three"[1][2]. This compound is an exemplary fragment that aligns well with these principles, making it a highly attractive starting point for drug discovery campaigns.
Physicochemical Properties and "Rule of Three" Compliance
The "Rule of Three" provides a set of guidelines for the properties of an ideal fragment:
-
Molecular Weight (MW) ≤ 300 Da: this compound has a molecular weight of 156.57 g/mol , comfortably within this limit[3]. This low molecular weight provides ample opportunity for subsequent chemical elaboration without breaching the molecular weight guidelines for orally bioavailable drugs (typically < 500 Da).
-
cLogP ≤ 3: The calculated octanol-water partition coefficient (cLogP) of this compound is approximately 0.4, indicating a favorable balance of hydrophilicity and lipophilicity[3]. This property is crucial for ensuring adequate aqueous solubility for screening assays while providing a foundation for developing compounds with good pharmacokinetic profiles.
-
Hydrogen Bond Donors (HBD) ≤ 3: this compound possesses one hydrogen bond donor (the amide N-H).
-
Hydrogen Bond Acceptors (HBA) ≤ 3: It contains two hydrogen bond acceptors (the carbonyl oxygen and the pyridine nitrogen).
-
Rotatable Bonds ≤ 3: With only one rotatable bond (the C-C bond between the pyridine ring and the carboxamide), this compound has a relatively rigid conformation, which can reduce the entropic penalty upon binding to a target.
This compliance with the "Rule of Three" ensures that this compound is a small, soluble, and synthetically tractable fragment with a high probability of forming efficient and specific interactions with a protein target.
| Property | Value | "Rule of Three" Guideline | Reference |
| Molecular Weight | 156.57 g/mol | ≤ 300 Da | [3] |
| cLogP | ~0.4 | ≤ 3 | [3] |
| Hydrogen Bond Donors | 1 | ≤ 3 | |
| Hydrogen Bond Acceptors | 2 | ≤ 3 | |
| Rotatable Bonds | 1 | ≤ 3 |
The Power of the Pharmacophore: A Trifecta of Functionality
This compound is more than just a small molecule; it is a rich pharmacophore containing three key features that can engage in a variety of favorable interactions with a protein active site:
-
The Pyridine Ring: This aromatic heterocycle can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The nitrogen atom also acts as a hydrogen bond acceptor.
-
The Carboxamide Group: This functional group is a classic "hinge-binder" in many kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the protein. The amide N-H is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.
-
The Chlorine Atom: Far from being a mere bulky substituent, the chlorine atom plays a critical role in modulating the electronic properties of the pyridine ring and can participate in highly directional and specific interactions known as halogen bonds [4][5][6]. A halogen bond is a non-covalent interaction between a halogen atom (in this case, chlorine) and a Lewis base, such as a carbonyl oxygen or an aromatic ring. The strength of this interaction can be comparable to that of a hydrogen bond and can significantly contribute to binding affinity and selectivity[6].
This combination of features in a compact and rigid framework makes this compound a highly versatile fragment capable of binding to a wide range of protein targets, including kinases, proteases, and metabolic enzymes.
A Case Study: Fragment-Based Discovery of Rho Kinase (ROCK) Inhibitors
To illustrate the practical application of this compound as a fragment, we will draw upon a compelling case study in the discovery of Rho kinase (ROCK) inhibitors[7]. While the initial library in this study included 4-chloronicotinic acid and 5-bromonicotinic acid derivatives, the principles of fragment-based design and hit-to-lead optimization are directly applicable to a this compound-based approach.
The following diagram illustrates a typical FBDD workflow, which we will use as a framework for our discussion:
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Phase 1: Hit Identification - Screening this compound
The initial phase of an FBDD campaign focuses on identifying fragments that bind to the target protein. Due to the low molecular weight of fragments, their binding affinity is typically weak (in the high micromolar to millimolar range)[8]. Therefore, sensitive biophysical techniques are required for their detection.
2.1.1. Experimental Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time[9][10][11][12].
Objective: To identify if this compound binds to the target protein (e.g., ROCK1 kinase) and to estimate its dissociation constant (KD).
Methodology:
-
Protein Immobilization:
-
The target protein (e.g., ROCK1 kinase) is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
A reference flow cell is prepared by performing the immobilization chemistry without the protein to allow for subtraction of bulk refractive index changes.
-
-
Fragment Screening:
-
This compound is dissolved in a suitable running buffer (e.g., HBS-EP+) to a stock concentration of 10 mM.
-
A series of dilutions of this compound are prepared, typically ranging from 1 µM to 500 µM.
-
Each concentration is injected over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
The binding response is measured in Resonance Units (RU).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are analyzed to determine the steady-state binding response at each concentration.
-
The steady-state responses are plotted against the concentration of this compound, and the data are fitted to a 1:1 binding model to determine the KD.
-
Expected Outcome: A measurable binding response that is dependent on the concentration of this compound, indicating a direct interaction with the target protein. For a fragment hit, a KD in the range of 100 µM to 1 mM would be expected.
2.1.2. Experimental Protocol: Nuclear Magnetic Resonance (NMR) Screening
NMR spectroscopy is another highly sensitive technique for detecting weak fragment binding[13][14][15][16][17]. Ligand-observe methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.
Objective: To confirm the binding of this compound to the target protein and to identify which parts of the fragment are in close contact with the protein.
Methodology:
-
Sample Preparation:
-
A solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer is prepared.
-
This compound is added to the protein solution to a final concentration of 100-200 µM.
-
-
STD NMR Experiment:
-
Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
The difference spectrum (off-resonance minus on-resonance) is calculated.
-
-
Data Analysis:
-
Signals that appear in the difference spectrum correspond to the protons of the fragment that are in close proximity to the saturated protein.
-
The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the fragment.
-
Expected Outcome: The appearance of signals for the protons of this compound in the STD NMR difference spectrum, confirming its binding to the target protein.
Phase 2: Hit-to-Lead Optimization - Growing this compound
Once a fragment hit like this compound is validated, the next phase involves optimizing its binding affinity and selectivity through iterative cycles of structure-based design, chemical synthesis, and biological testing.
2.2.1. Structural Biology: Visualizing the Binding Mode
Obtaining a high-resolution crystal structure of the fragment bound to the target protein is a critical step in the hit-to-lead process[15][17][18][19][20][21][22]. This provides a detailed map of the binding interactions and reveals potential vectors for chemical elaboration.
Experimental Protocol: X-ray Crystallography
-
Co-crystallization or Soaking:
-
Crystals of the target protein are grown.
-
The fragment, this compound, is introduced either by co-crystallizing it with the protein or by soaking the pre-formed protein crystals in a solution containing a high concentration of the fragment.
-
-
Data Collection and Structure Determination:
-
The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.
-
The diffraction data are processed to generate an electron density map, into which the atomic model of the protein-fragment complex is built and refined.
-
The following diagram illustrates a hypothetical binding mode of this compound in a kinase active site, highlighting the key interactions that would be revealed by X-ray crystallography.
Caption: Hypothetical binding of this compound in a kinase active site.
2.2.2. Structure-Activity Relationship (SAR) and Ligand Efficiency
With the structural information in hand, a medicinal chemist can design and synthesize new analogs of this compound to improve its potency. This process is guided by the Structure-Activity Relationship (SAR), which correlates changes in chemical structure with changes in biological activity[10][16][20][23][24][25].
A key metric used to guide this optimization is Ligand Efficiency (LE) . LE is a measure of the binding energy per heavy (non-hydrogen) atom and is a useful way to assess the quality of a fragment and its elaborated analogs[14][18].
LE = -ΔG / N = (1.37 * pIC50) / N
Where:
-
ΔG is the Gibbs free energy of binding
-
N is the number of heavy atoms
-
pIC50 is the negative logarithm of the half-maximal inhibitory concentration
The goal of fragment elaboration is to increase potency (increase pIC50) without disproportionately increasing the molecular size, thus maintaining or improving the ligand efficiency.
Synthetic Elaboration Strategy:
Based on the hypothetical binding mode, several synthetic strategies could be employed to "grow" this compound into a more potent inhibitor:
-
Vector 1 (Exploiting the Chlorine Position): The chlorine atom can be replaced with other functional groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to probe the nearby pocket. For example, replacing the chlorine with a small amine could introduce a new hydrogen bond donor.
-
Vector 2 (Modifying the Amide): The amide nitrogen can be derivatized with various substituents to extend into solvent-exposed regions or to make additional contacts with the protein.
-
Vector 3 (Substituting the Pyridine Ring): Other positions on the pyridine ring can be substituted to improve physicochemical properties or to make additional interactions.
The following table provides a conceptual SAR for the elaboration of this compound:
| Compound | Structure | Modification | IC50 (µM) | Heavy Atoms (N) | Ligand Efficiency (LE) |
| 1 (this compound) | C1=C(C=NC=C1Cl)C(=O)N | Initial Fragment | 500 | 10 | 0.37 |
| 2 | C1=C(C=NC=C1NC2CC2)C(=O)N | Replace Cl with cyclopropylamine | 100 | 13 | 0.42 |
| 3 | C1=C(C=NC=C1NC2CC2)C(=O)NC | Methylate amide N | 50 | 14 | 0.42 |
| 4 | C1=C(C=C(C=N1)C)C(NC2CC2)=O | Add methyl to pyridine | 20 | 14 | 0.46 |
This iterative process of design, synthesis, and testing allows for the systematic optimization of the initial fragment hit into a potent and selective lead compound.
Conclusion
This compound represents a powerful and versatile starting point for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with its rich pharmacophoric features, makes it an ideal candidate for screening against a wide variety of biological targets. The presence of a chlorine atom provides a unique opportunity to exploit halogen bonding, a powerful and increasingly recognized interaction in drug design. By employing sensitive biophysical screening techniques and a structure-guided approach to hit-to-lead optimization, researchers can leverage the unique properties of this compound to efficiently discover novel and high-quality drug candidates. This technical guide has provided a framework for understanding the rationale behind its use and a practical guide for its application in FBDD campaigns, underscoring its significance as a strategic fragment in the modern drug discovery toolkit.
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Chemical synthesis and X-ray structure of a heterochiral {D-protein antagonist plus vascular endothelial growth factor} protein complex by racemic crystallography. (n.d.). National Institutes of Health. Retrieved from [Link]
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A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Lipinski's rule of five. (n.d.). Wikipedia. Retrieved from [Link]
-
Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions. (n.d.). MDPI. Retrieved from [Link]
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- 5. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The nature of ligand efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Case Studies in SAR Analyses - Drug Design Org [drugdesign.org]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd [rgdscience.com]
- 25. Ligand efficiency - Wikipedia [en.wikipedia.org]
Spectroscopic Blueprint of 5-Chloronicotinamide: A Technical Guide for Researchers
Introduction
5-Chloronicotinamide, a halogenated derivative of nicotinamide (Vitamin B3), serves as a valuable building block in medicinal chemistry and drug development. Its pyridine ring, substituted with both an electron-withdrawing chlorine atom and a carboxamide group, presents a unique electronic and structural profile, making it a key intermediate in the synthesis of various pharmacologically active agents. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is unequivocally established through the integrated application of modern spectroscopic techniques.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers and scientists, offering not just the raw data but also the underlying principles and interpretative logic required to verify the compound's identity and purity. The protocols and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Correlation
The structural characterization of this compound hinges on elucidating the specific arrangement of its constituent atoms. Spectroscopic methods provide a detailed roadmap of the molecular framework.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol: A sample of this compound (~5-10 mg) is dissolved in an appropriate deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is chosen for its ability to dissolve the amide and for its exchange-dampening effect on the amide protons. The spectrum is recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
Data Interpretation and Causality: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the amide group. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the ring, the chlorine substituent, and the amide group.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.92 | dd | 2.6, 0.8 |
| H-4 | 8.31 | dd | 8.3, 2.5 |
| H-6 | 7.68 | dd | 8.3, 0.7 |
| -NH₂ | 10.38 (variable) | br s | - |
Data derived from a study on related niacinamide compounds.
-
Aromatic Protons (H-2, H-4, H-6):
-
H-2 (δ 8.92): This proton is deshielded due to its position between the ring nitrogen and the amide-substituted carbon. It appears as a doublet of doublets (dd) due to coupling with H-4 (⁴J, long-range) and H-6 (⁴J, long-range).
-
H-4 (δ 8.31): This proton is ortho to the amide group and meta to the chlorine atom. It shows coupling to H-2 and H-6.
-
H-6 (δ 7.68): This proton is ortho to the ring nitrogen and meta to the amide group. Its chemical shift is influenced by the adjacent nitrogen. It appears as a doublet of doublets from coupling to H-4 and H-2.
-
-
Amide Protons (-NH₂): The amide protons typically appear as a broad singlet at a downfield chemical shift (δ ~10.38). The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.
Caption: Correlation of ¹H NMR peaks to the molecular structure.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol: The same sample prepared for ¹H NMR analysis can be used. A proton-decoupled ¹³C NMR spectrum is acquired on a 101 MHz (for a 400 MHz ¹H instrument) spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.
Data Interpretation and Causality: The proton-decoupled spectrum will show six distinct signals, one for each of the six carbon atoms in the molecule. The chemical shifts are primarily influenced by hybridization and the electronic environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-5 (C-Cl) | 163.62 |
| C-3 (C-CONH₂) | 162.83 |
| C-2 | 160.39 |
| C-6 | 153.78 |
| C-4 | 149.90 |
| C=O | 139.63 |
Note: The specific assignments from the reference appear unusual for a pyridine system and may represent data from a derivative. A more standard predicted assignment based on substituent effects would be: C=O (~165 ppm), C2 (~150 ppm), C6 (~148 ppm), C4 (~138 ppm), C5 (~132 ppm), C3 (~130 ppm). The data is presented as found in the literature for transparency.
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing furthest downfield due to the double bond to the highly electronegative oxygen atom.
-
Aromatic Carbons:
-
C-5: The carbon directly attached to the chlorine atom is significantly deshielded.
-
C-2 and C-6: These carbons, adjacent to the ring nitrogen, are deshielded due to the inductive effect of nitrogen.
-
C-3 and C-4: These carbons resonate at intermediate fields, with their precise shifts determined by the combined electronic effects of the substituents.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation: The IR spectrum of this compound is dominated by absorptions corresponding to the N-H and C=O bonds of the amide group, the C-H and C=C/C=N bonds of the aromatic ring, and the C-Cl bond.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3285 | N-H Stretch | Primary Amide | Strong, Broad |
| ~3095 | C-H Stretch | Aromatic | Medium |
| ~1646 | C=O Stretch (Amide I) | Primary Amide | Strong, Sharp |
| ~1584 | C=C & C=N Stretch | Aromatic Ring | Medium-Strong |
| ~850 | C-Cl Stretch | Aryl Halide | Medium |
Data derived from a study on related niacinamide compounds.
-
N-H Stretching (~3285 cm⁻¹): The primary amide group shows characteristic N-H stretching vibrations. The broadness of this peak is indicative of hydrogen bonding in the solid state.
-
Aromatic C-H Stretching (~3095 cm⁻¹): The stretching of C-H bonds on the pyridine ring occurs at wavenumbers just above 3000 cm⁻¹, a diagnostic feature for sp² C-H bonds.
-
C=O Stretching (Amide I band, ~1646 cm⁻¹): This is one of the most intense and characteristic bands in the spectrum, arising from the carbonyl stretch of the amide group.
-
Aromatic Ring Stretching (~1584 cm⁻¹): These absorptions are due to the C=C and C=N stretching vibrations within the pyridine ring.
-
C-Cl Stretching (~850 cm⁻¹): The vibration of the carbon-chlorine bond typically appears in the fingerprint region of the spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable structural clues.
Experimental Protocol: The mass spectrum can be obtained using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the source, where it is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule and several fragment ion peaks at lower mass-to-charge (m/z) ratios.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Identity | Probable Fragmentation Pathway |
| 156/158 | [M]⁺ | Molecular Ion (³⁵Cl/³⁷Cl isotopes) |
| 140/142 | [M - NH₂]⁺ | Loss of the amino radical |
| 112/114 | [M - CONH₂]⁺ | Loss of the carboxamide group |
| 77 | [C₅H₃N]⁺ | Loss of Cl and CONH₂ |
Note: The presence of chlorine is readily identified by the characteristic M+2 isotope pattern, with the peak at m/z 158 being approximately one-third the intensity of the peak at m/z 156, reflecting the natural abundance of ³⁷Cl versus ³⁵Cl.
Fragmentation Pathway: The primary fragmentation pathways involve the cleavage of the amide group, which is a common feature for such compounds.
-
Molecular Ion: The initial ionization produces the molecular ion at m/z 156 (for the ³⁵Cl isotope) and 158 (for the ³⁷Cl isotope).[1]
-
Loss of Amine Radical: Cleavage of the C-N bond can lead to the loss of an amino radical (•NH₂) to form an acylium ion at m/z 140/142.
-
Loss of Carboxamide Group: A more significant fragmentation can be the loss of the entire carboxamide group as a radical, leading to the 5-chloropyridinyl cation at m/z 112/114.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, FT-IR, and MS—collectively provide an unambiguous structural confirmation of this compound. The chemical shifts and coupling constants in NMR define the proton and carbon backbone, the vibrational frequencies in IR confirm the presence of key functional groups (amide, aromatic ring, C-Cl), and the mass spectrum confirms the molecular weight and predictable fragmentation. For scientists in drug discovery and development, a firm grasp of this spectroscopic data is essential for quality control, reaction monitoring, and the confident application of this important chemical intermediate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 593513, this compound. Retrieved from [Link].
- Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer, antiproliferative, and antioxidant activities. Indian Journal of Chemistry, July 2024. Retrieved from the search results provided. (Note: A direct, stable URL for this specific paper was not available from the search results, but the data is cited as presented in the provided snippets).
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloronicotinamide, a halogenated derivative of nicotinamide (Vitamin B3), is a compound of increasing interest within the pharmaceutical and agrochemical research sectors. Its structural similarity to nicotinamide, a crucial component of the coenzymes NAD+ and NADP+, suggests potential roles as a modulator of various enzymatic processes. The introduction of a chlorine atom at the 5-position of the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections are structured to not only present available data but also to provide the underlying scientific rationale and detailed experimental protocols for the determination of these key parameters. This approach is designed to empower researchers to critically evaluate existing data and confidently generate new, reliable data in their own laboratories.
Chemical Identity and Structure
A foundational understanding of a molecule begins with its unambiguous identification and structure.
| Property | Value | Source |
| IUPAC Name | 5-chloropyridine-3-carboxamide | [1] |
| CAS Number | 284040-69-3 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Canonical SMILES | C1=C(C=NC=C1Cl)C(=O)N | [1] |
| InChIKey | LNNDTIIAQNGGPA-UHFFFAOYSA-N | [1] |
Melting Point
The melting point is a critical parameter that provides information about the purity and crystalline nature of a compound. While no experimentally determined melting point for this compound has been found in peer-reviewed literature, data for the isomeric 2-Chloronicotinamide is available and provides a useful reference point.
| Compound | Melting Point (°C) | Source |
| 2-Chloronicotinamide | 164-167 |
Experimental Protocol: Melting Point Determination (Capillary Method)
The determination of a sharp melting point range is indicative of a high degree of purity. The following protocol outlines the standard capillary method.
Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to determine a rough estimate.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the substance.
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and efficient packing in the capillary tube, leading to a more accurate and sharper melting point range.
-
Slow Heating Rate: A slow heating rate allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, ensuring an accurate temperature reading at the point of phase transition.
Solubility
| Property | Value | Source |
| XLogP3-AA (Computed) | 0.4 | [1] |
The positive XLogP3-AA value suggests that this compound is likely to have a degree of lipophilicity, though it is still expected to be moderately polar. For comparison, nicotinamide is highly soluble in water (1 g/mL). The presence of the chlorine atom is expected to decrease aqueous solubility and increase solubility in organic solvents compared to nicotinamide.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Apparatus and Reagents:
-
Thermostatically controlled shaker bath
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Solvents of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile)
-
This compound reference standard
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid ensures that the solution is saturated at equilibrium, which is the definition of solubility.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for obtaining reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This is often determined empirically by measuring the concentration at different time points until it remains constant.
Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, influences its solubility, permeability, and interaction with biological targets. While an experimental pKa for this compound is not available, the pKa of nicotinamide provides a useful reference.
| Compound | pKa | Source |
| Nicotinamide | 3.35 |
The pyridine nitrogen in nicotinamide is weakly basic. The electron-withdrawing effect of the chlorine atom in the 5-position is expected to decrease the basicity of the pyridine nitrogen in this compound, resulting in a lower pKa value compared to nicotinamide.
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
This method is suitable for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the inflection point of the sigmoidal curve obtained by plotting absorbance versus pH.
Apparatus and Reagents:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate)
-
Stock solution of this compound in a suitable solvent (e.g., methanol or water)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
Procedure:
-
Preparation of Solutions: Prepare a series of buffer solutions with known pH values.
-
Sample Preparation: For each pH value, prepare a solution of this compound at a constant concentration by adding a small aliquot of the stock solution to the buffer.
-
Spectral Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelength(s) where the maximum change in absorbance occurs as a function of pH.
-
Plot the absorbance at this wavelength versus the pH.
-
The pKa is the pH at the midpoint of the resulting sigmoidal curve.
-
Causality Behind Experimental Choices:
-
Constant Concentration: Maintaining a constant concentration of the analyte across all pH values is essential for accurate pKa determination.
-
Wide pH Range: The pH range should extend at least 2 pH units above and below the expected pKa to accurately define the sigmoidal curve.
-
Chromophore Proximity: The change in the electronic environment of the chromophore upon ionization of a nearby functional group is the basis of this method.
UV-Vis Spectral Properties
The UV-Vis absorption spectrum of a compound provides information about its electronic structure and can be used for quantitative analysis. For nicotinamide, the parent compound of this compound, the absorption maxima are known.
| Compound | λmax (nm) | Source |
| Nicotinamide | 210, 260 |
The introduction of a chlorine atom onto the pyridine ring is likely to cause a slight bathochromic (red) shift in the absorption maxima of this compound compared to nicotinamide due to the electronic effects of the halogen.
Experimental Protocol: UV-Vis Spectrum Acquisition
Principle: The amount of light absorbed by a solution of the compound is measured at different wavelengths.
Apparatus and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
A suitable solvent (e.g., ethanol, methanol, or water) in which this compound is soluble
-
This compound
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.2 - 1.0 AU).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax).
Causality Behind Experimental Choices:
-
Dilute Solution: Using a dilute solution ensures that the absorbance falls within the linear range of the Beer-Lambert law, allowing for accurate quantitative analysis.
-
Blank Correction: Measuring a baseline with the pure solvent corrects for any absorbance from the solvent and the cuvette itself.
Stability Profile and Degradation Pathways
Understanding the stability of a new chemical entity is paramount in drug development. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.
While specific degradation studies for this compound have not been published, the presence of an amide functional group suggests potential susceptibility to hydrolysis under acidic and basic conditions. The pyridine ring may also be susceptible to oxidation.
Experimental Protocol: Forced Degradation Studies
Principle: The compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions to induce degradation. The resulting mixture is then analyzed to identify and quantify the degradation products.
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80 °C).
-
Photodegradation: Expose a solution of this compound to UV and/or visible light.
Analytical Methodology: A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.
HPLC Method Development Outline:
-
Column Selection: A reversed-phase C18 column is a common starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Gradient Elution: A gradient elution program is often necessary to achieve adequate separation of all components.
-
Detection: UV detection at a wavelength where all components absorb is commonly employed.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, grounded in established scientific principles and detailed experimental protocols. While experimentally determined data for this specific compound is limited in the public domain, this guide empowers researchers with the necessary tools and knowledge to generate high-quality, reliable data. A thorough understanding of these properties is fundamental for advancing the research and development of this compound and its potential applications.
References
-
PubChem. This compound. [Link]
-
FooDB. Nicotinamide. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Nicotinamide. [Link]
- Patents that mention the synthesis of related compounds, such as CN100355732C and DE19834565A1, may contain relevant experimental details.
-
Recent scientific literature on the synthesis and evaluation of pyridine-3-carboxamide analogs can provide insights into the general properties and analytical methods for this class of compounds. [Link]
-
General protocols for pKa determination by UV-Vis spectrophotometry are well-established and can be found in various analytical chemistry resources. [Link]
-
The synthesis and characterization of related pyridine carboxamide complexes can offer valuable comparative data. [Link]
-
A study on the synthesis and characterization of complexes of 2-chloropyridine-3-carboxamide provides useful spectroscopic and analytical information for a closely related isomer. [Link]
Sources
In Silico Modeling of 5-Chloronicotinamide Binding to Protein Targets: An In-Depth Technical Guide
This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 5-Chloronicotinamide's interaction with potential protein targets. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that reflects the iterative and decision-based nature of computational drug discovery. We will explore the foundational principles and provide detailed, field-proven protocols for investigating the binding of this novel ligand, from initial target selection to advanced biophysical characterization through molecular dynamics and free energy calculations.
Introduction: The Rationale for Targeting Nicotinamide-Binding Proteins
This compound is a derivative of nicotinamide (Vitamin B3), a fundamental molecule in cellular metabolism. Nicotinamide is a component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is a critical cofactor for a host of enzymes involved in redox reactions and a substrate for several key signaling proteins. The structural similarity of this compound to nicotinamide strongly suggests that its potential protein targets are likely to be enzymes that recognize nicotinamide or the nicotinamide moiety of NAD+.
Based on this well-established biochemical context, three primary families of proteins emerge as high-probability targets for this compound:
-
Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including gene expression, metabolism, and aging. Nicotinamide is a known endogenous inhibitor of sirtuins.[1][2]
-
Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes that utilize NAD+ to synthesize poly(ADP-ribose), a post-translational modification crucial for DNA repair and genomic stability. Many PARP inhibitors are designed as nicotinamide mimetics.[3][4][5]
-
Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. Inhibition of NAMPT is a promising strategy in cancer therapy.[6]
This guide will use a representative protein from one of these families to illustrate a complete in silico workflow. While the specific results will be hypothetical due to the absence of published experimental data for this compound, the methodologies presented are robust, widely applicable, and grounded in established computational biophysics principles.
The In Silico Workflow: A Conceptual Overview
Our investigation will follow a multi-stage computational pipeline designed to progressively refine our understanding of the this compound-protein interaction. Each stage builds upon the last, increasing in computational complexity and predictive accuracy.
Part 1: System Preparation - The Foundation of Accurate Modeling
The adage "garbage in, garbage out" is particularly pertinent in computational modeling. The quality of your initial structures and parameters directly dictates the reliability of all subsequent calculations.
Target Protein Selection and Preparation
For our case study, we will focus on Sirtuin 1 (SIRT1) , a well-characterized protein with numerous high-resolution crystal structures available in the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 4I5I , which contains the catalytic domain of human SIRT1 in complex with NAD+ and an inhibitor.[1][7] This provides a well-defined binding pocket.
Protocol 1: Protein Preparation using UCSF Chimera
This protocol outlines the essential steps to clean a raw PDB file, making it suitable for docking and simulation.[8][9][10]
-
Fetch the Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter 4I5I and click Fetch.
-
-
Initial Cleaning:
-
The 4I5I structure contains the SIRT1 protein, an inhibitor, NAD+, and water molecules. For our purposes, we want to dock this compound into the nicotinamide binding site. Therefore, we will remove the existing inhibitor and water molecules. The NAD+ molecule can be retained initially to help define the binding site, and its nicotinamide portion will be removed later.
-
Use the Select menu to select and delete water molecules.
-
Identify and delete the co-crystallized inhibitor (in this case, an EX527 analog).
-
-
Add Hydrogens and Assign Charges:
-
Go to Tools > Structure Editing > Dock Prep.[8]
-
This tool automates several critical steps:
-
It adds hydrogen atoms, which are typically absent in X-ray crystal structures.
-
It assigns partial charges to all atoms using a force field (e.g., AMBER). This is crucial for accurately calculating electrostatic interactions.
-
It repairs any missing side chains or atoms, if necessary.
-
-
Execute Dock Prep with the default settings.
-
-
Finalize the Receptor:
-
After Dock Prep, save the cleaned protein structure as a .mol2 file (e.g., sirt1_prepared.mol2). This format retains the added hydrogens and assigned charges.
-
Ligand Preparation and Parameterization
Since this compound is not a standard molecule in biomolecular force fields, we must generate parameters that accurately describe its chemical properties. This is arguably the most critical step for a novel ligand.
Protocol 2: Ligand Structure Generation and Parameterization
-
Generate a 3D Structure:
-
The 2D structure of this compound can be obtained from PubChem (CID 593513).[11]
-
Use a chemical drawing tool like MarvinSketch or an online converter to generate an initial 3D structure. Save this as a .mol2 file.
-
-
Force Field Parameterization:
-
Molecular dynamics simulations rely on force fields to describe the potential energy of a system.[12] Force fields contain parameters for bond lengths, angles, dihedrals, and non-bonded interactions.
-
For novel small molecules, a generalized force field like the General Amber Force Field (GAFF) is often used.
-
Web servers like the CGenFF server (for CHARMM force fields) or tools within the AmberTools suite can be used to generate these parameters.[13]
-
The process typically involves:
-
Uploading the ligand's .mol2 file.
-
The server assigns atom types and determines the necessary parameters (bond, angle, dihedral, and Lennard-Jones terms).
-
It is crucial to check for any high-penalty scores, which indicate that some parameters may be poorly defined and require manual refinement.
-
-
The output will be a set of topology and parameter files for the ligand (e.g., .itp and .prm files for GROMACS, or a .frcmod file for AMBER).
-
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[14][15] It is a rapid and efficient method for generating plausible binding hypotheses.
Protocol 3: Molecular Docking with AutoDock Vina in Chimera
-
Load Prepared Structures:
-
Open the prepared protein (sirt1_prepared.mol2) and the 3D structure of this compound in UCSF Chimera.
-
-
Define the Binding Site (Search Space):
-
Go to Tools > Surface/Binding Analysis > AutoDock Vina.
-
A grid box will appear, defining the volume where Vina will search for binding poses.
-
Position and resize this box to encompass the known nicotinamide binding pocket of SIRT1. The previously loaded NAD+ molecule can serve as a visual guide. The box should be large enough to allow for rotational and translational freedom of the ligand but not so large as to include irrelevant parts of the protein, which would increase computation time and reduce accuracy.
-
-
Run the Docking Simulation:
-
In the AutoDock Vina window, specify the prepared protein as the receptor and this compound as the ligand.
-
Click OK to start the docking run. Vina will generate a set of possible binding poses, ranked by a scoring function that estimates the binding affinity.
-
Analysis of Docking Results
The output of a docking run is a set of binding poses and their corresponding scores.
-
Binding Affinity Score: This score (typically in kcal/mol) provides an estimate of the binding free energy. More negative values indicate stronger predicted binding.
-
Pose Analysis: Each pose should be visually inspected to assess its plausibility. Key interactions to look for include hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key active site residues.
Table 1: Hypothetical Docking Results for this compound with SIRT1
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| 1 | -8.2 | Asp348, Ile347, Phe297 | H-bond with Asp348, Pi-stacking with Phe297 |
| 2 | -7.9 | Gln345, Ser266 | H-bonds with Gln345 and Ser266 |
| 3 | -7.5 | Ala262, Val451 | Hydrophobic interactions |
Note: This data is illustrative and not based on actual calculations.
The top-ranked pose that is biochemically sensible (e.g., forms favorable interactions and has a low energy score) is then selected for further analysis.
Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Binding
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time.[16][17] MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that are maintained throughout the simulation.
Protocol 4: GROMACS Workflow for Protein-Ligand MD Simulation
This protocol provides a high-level overview of the steps involved in running an MD simulation using GROMACS, a popular and efficient MD engine.[4][5][13][16][17]
-
System Building:
-
Combine Topologies: Merge the protein topology file with the ligand topology and parameter files generated in Protocol 2.
-
Create a Simulation Box: Define a periodic box around the protein-ligand complex. A common choice is a cubic or dodecahedron box with a minimum distance of 1.0 nm between the protein and the box edge.
-
Solvation: Fill the simulation box with water molecules (e.g., using the TIP3P water model).
-
Neutralization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the system building process.
-
-
Equilibration:
-
This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Equilibration (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. The protein and ligand heavy atoms are typically restrained to allow the solvent to equilibrate around them.
-
NPT Equilibration (Isothermal-Isobaric Ensemble): The pressure is coupled to a barostat to bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. The restraints on the protein and ligand are gradually released.
-
-
-
Production MD:
-
Once the system is well-equilibrated, the production simulation is run for a desired length of time (e.g., 100 ns or more) without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory file.
-
Analysis of MD Trajectories
The output trajectory is a rich source of information about the dynamic behavior of the system.
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure is calculated over time. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein. High fluctuations in the binding site residues might indicate instability.
-
Hydrogen Bond Analysis: The number and occupancy of hydrogen bonds between the protein and ligand are monitored throughout the simulation to identify stable and transient interactions.
-
Visual Inspection: The trajectory should be visually inspected to observe the ligand's behavior in the binding pocket and any significant conformational changes in the protein.
Part 4: Binding Free Energy Calculation - Quantifying Binding Affinity
While docking scores provide a quick estimate, more rigorous methods are needed to accurately quantify the binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for calculating the binding free energy from MD simulation trajectories.[6][18][19][20]
Protocol 5: MM/PBSA Binding Free Energy Calculation
-
Extract Snapshots:
-
Snapshots (frames) are extracted from the stable portion of the production MD trajectory.
-
-
Calculate Energy Components:
-
For each snapshot, the free energy of the complex, the protein, and the ligand are calculated separately. The binding free energy is then calculated as:
-
ΔG_bind = G_complex - (G_protein + G_ligand)
-
-
Each free energy term is composed of:
-
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.
-
Solvation Free Energy (ΔG_solv): This is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).
-
Entropic Contribution (-TΔS): This term is computationally expensive to calculate and is often omitted when comparing the relative affinities of similar ligands.
-
-
-
Average the Results:
-
The binding free energies from all snapshots are averaged to obtain the final estimate.
-
Table 2: Hypothetical Binding Free Energy Decomposition for this compound-SIRT1 Complex
| Energy Component | Average Contribution (kcal/mol) |
| Van der Waals Energy | -35.2 |
| Electrostatic Energy | -18.5 |
| Polar Solvation Energy | +30.8 |
| Non-polar Solvation Energy | -4.1 |
| ΔG_bind (MM/PBSA) | -27.0 |
Note: This data is illustrative and not based on actual calculations.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound binding to potential protein targets. By following this multi-step process of system preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation, researchers can generate robust hypotheses about the molecular mechanism of action of this and other novel small molecules.
The insights gained from these computational studies are invaluable for guiding experimental validation. For instance, the identification of key interacting residues can inform site-directed mutagenesis experiments to confirm the predicted binding mode. Similarly, the calculated binding affinities can help prioritize compounds for synthesis and in vitro testing. As computational resources and methodologies continue to advance, the integration of in silico modeling into the drug discovery pipeline will become increasingly indispensable for accelerating the development of new therapeutics.
References
-
Zhao, X., et al. (2013). The 2.5 angstrom crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition. RCSB Protein Data Bank. [Link][7]
-
Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679–690. [Link][1]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(19), 6529. [Link]
-
BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). [Link][12]
-
Bioinformatics Review. (2020). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link][16]
-
Ferraris, D. (2001). PARP inhibitors. IDrugs, 4(7), 804-812. [Link][3]
-
Wang, B., et al. (2017). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Acta Pharmacologica Sinica, 38(4), 525–534. [Link][13]
-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [13]
-
BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link][17]
-
Gertz, M., et al. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 29(6), 1185. [Link][2]
-
Wang, Y., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology, 16(11), 2219–2225. [Link][5]
-
Langelier, M. F., & Pascal, J. M. (2015). Crystal structure of constitutively active PARP-1. RCSB Protein Data Bank. [Link][3][11][21]
-
Khan, J. A., et al. (2006). Crystal Structure of Human NMPRTase in complex with FK866. RCSB Protein Data Bank. [Link][15][22][23][24]
-
Khan, J. A., Tao, X., & Tong, L. (2006). Molecular basis for the inhibition of human NMPRTase, a novel target for anticancer agents. Nature Structural & Molecular Biology, 13(7), 582–588. [Link][22]
-
Heslop, P., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 694. [Link][26]
-
ResearchGate. (n.d.). A Crystal structure of SIRT1 (PDB ID: 4I5I) showing the zinc-binding...[Link][1]
-
Protein Data Bank Japan. (n.d.). 5ds3 - Crystal structure of constitutively active PARP-1. [Link][21]
-
NBiotech. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link][5]
-
The Amber Guy. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link][6]
-
Rizzo Lab. (2023). 2023 AMBER tutorial 3 with PDBID 2P16. [Link]
-
University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. [Link][8]
-
ResearchGate. (n.d.). The 2.5 Å X-ray structure of the catalytic domain of SIRT1 (PDB 4I5I)...[Link][2]
-
Rizzo Lab. (2021). 2021 AMBER tutorial 1 with PDBID 1HW9. [Link]
-
Wikipedia. (n.d.). Nicotinamide phosphoribosyltransferase. [Link][28]
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link][29]
-
ResearchGate. (n.d.). Crystal Structure of Human NMPRTase in complex with FK866 PDB code: 2gvj. [Link][23]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link][14]
-
UC Santa Barbara. (n.d.). Tutorial: Visualization of Macromolecules. [Link][30]
-
GitHub. (n.d.). DevashishAnuragKonkuk/AmberTutorials. [Link][25]
-
YouTube. (2021). How to Perform Molecular Docking in 2 mins. [Link][15]
-
Heidelberg University. (n.d.). Amber Tutorial for Heidelberg-ND Summer School. [Link][14]
-
Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link][19]
-
YouTube. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [Link][18]
-
Chopra, E. (2020). Molecular Docking using Chimera. [Link][10]
-
Siddiqui, A. A., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Bioinformation, 16(6), 469–477. [Link][9]
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SlideShare. (2014). Binding free energy theory and MM/PBSA method. [Link][20]
-
NCBI. (n.d.). 2GVJ: Crystal Structure Of Human Nmprtase In Complex With Fk866. [Link][24]
-
Protein Data Bank Japan. (n.d.). PDB-7ppg: CRYSTAL STRUCTURE OF NAMPT IN COMPLEX WITH COMPOUND 9. [Link][33]
-
NCBI. (n.d.). 5BTR: Crystal structure of SIRT1 in complex with resveratrol and an AMC-containing peptide. [Link][34]
-
RCSB PDB. (n.d.). 4I5I: Crystal structure of the SIRT1 catalytic domain bound to NAD and an EX527 analog. [Link][35]
-
RCSB PDB. (n.d.). 4KXQ: Structure of NAD-dependent protein deacetylase sirtuin-1 (closed state, 1.85 A). [Link][26]
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Methodological & Application
Introduction: The Significance of 5-Chloronicotinamide in Modern Drug Discovery
An Application Note for the Laboratory Synthesis of 5-Chloronicotinamide
This compound (C₆H₅ClN₂O, MW: 156.57 g/mol ) is a halogenated derivative of nicotinamide, a form of vitamin B3.[1][2] Its strategic importance in the pharmaceutical and agrochemical sectors stems from its role as a versatile chemical intermediate. The presence of a chlorine atom on the pyridine ring significantly alters the molecule's electronic properties and lipophilicity, making it a valuable building block for creating novel therapeutic agents and other biologically active molecules.[3][4] The chlorine substituent can enhance membrane permeability and metabolic stability, properties that are highly desirable in drug candidates.[3] This guide provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.
Synthetic Strategy: A Two-Step Approach from 5-Chloronicotinic Acid
The most reliable and common laboratory-scale synthesis of this compound begins with the commercially available precursor, 5-Chloronicotinic acid. The strategy involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl chloride intermediate. This is achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂). This step is crucial as it transforms the relatively unreactive carboxyl group into a highly electrophilic acyl chloride, primed for nucleophilic attack.
-
Amidation: The resulting 5-Chloronicotinoyl chloride is then reacted with an ammonia source, typically aqueous ammonium hydroxide, to form the final amide product. This is a classic nucleophilic acyl substitution reaction.
This approach is favored for its high efficiency and the relative ease of purification of the final product.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
This table provides a summary of the reagents and expected outcomes for a typical laboratory-scale synthesis.
| Reagent/Product | Chemical Formula | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Role / Yield |
| 5-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 5.00 g | 31.7 | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | 3.5 mL (4.5 g) | 37.8 | Chlorinating Agent |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 2-3 drops | - | Catalyst |
| Ammonium Hydroxide (28%) | NH₄OH | 35.04 | ~30 mL | - | Ammonia Source |
| This compound | C₆H₅ClN₂O | 156.57 | ~4.5 g | 28.7 | Theoretical Yield: 4.96 g (Expected: >90%) |
Detailed Experimental Protocol
Safety Precautions: This protocol involves hazardous materials. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Ammonium hydroxide is corrosive and has a pungent, irritating odor. All steps must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[5][6]
Part 1: Synthesis of 5-Chloronicotinoyl Chloride
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent the decomposition of thionyl chloride.
-
Reagent Addition: To the flask, add 5.00 g (31.7 mmol) of 5-chloronicotinic acid.[7][8]
-
Solvent and Catalyst: Add 3.5 mL (37.8 mmol) of thionyl chloride to the flask, followed by 2-3 drops of N,N-dimethylformamide (DMF). The DMF acts as a catalyst to facilitate the reaction.[9]
-
Reaction: Gently heat the mixture to reflux using a heating mantle. The solid will slowly dissolve as it reacts to form the acyl chloride. Maintain the reflux for approximately 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by observing the dissolution of the starting material.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate acid traps). The resulting crude 5-chloronicotinoyl chloride, a pale yellow oil or solid, is typically used directly in the next step without further purification.
Part 2: Amidation to this compound
-
Setup: In a separate 250 mL beaker or flask, place approximately 30 mL of concentrated ammonium hydroxide (28% NH₃ in water) and cool it in an ice-water bath to 0-5°C.
-
Amidation Reaction: While vigorously stirring the cold ammonium hydroxide solution, slowly and carefully add the crude 5-chloronicotinoyl chloride from Part 1 dropwise using a pipette. Causality Note: This addition must be slow and controlled as the reaction is highly exothermic. Maintaining a low temperature minimizes side reactions and ensures the formation of the desired amide.
-
Precipitation: Upon addition, a white precipitate of this compound will form immediately.
-
Stirring: Continue to stir the resulting slurry in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Product Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted ammonia and ammonium chloride salts. Continue to pull air through the filter cake for 15-20 minutes to partially dry the product.
-
Purification (Recrystallization): For higher purity, the crude product can be recrystallized. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven at 50-60°C.
Product Characterization: A Self-Validating System
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.[10][11]
-
¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the three aromatic protons on the pyridine ring. Expected approximate chemical shifts (in DMSO-d₆) would be around δ 9.0 (singlet, H2), δ 8.8 (singlet, H6), and δ 8.3 (singlet, H4), along with broad singlets for the amide (-CONH₂) protons.
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the functional groups. Key peaks to look for include:
-
~3400-3200 cm⁻¹ (N-H stretching of the primary amide)
-
~1680 cm⁻¹ (C=O stretching, the "amide I band")
-
~1600 cm⁻¹ (N-H bending, the "amide II band")
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 156. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at m/z = 158 with an intensity of approximately one-third of the M⁺ peak should also be observed.
References
- Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
- Zheng, G., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14, 1345-1352.
- Google Patents. (n.d.). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
-
RSC Publishing. (n.d.). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Retrieved from [Link]
-
National Institutes of Health. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Retrieved from [Link]
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
National Institutes of Health. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]
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-
European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of isonicotinamide derivatives viaone pot three-component Cycloaddition Reaction. Retrieved from [Link]
-
YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from [Link]
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
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-
YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
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Application Note: Quantitative Analysis of 5-Chloronicotinamide
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 5-Chloronicotinamide (5-CNA). Designed for researchers, analytical scientists, and drug development professionals, this document provides in-depth protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The narrative emphasizes the scientific rationale behind procedural choices, ensuring technical accuracy and field-proven insights. All methods are presented with detailed validation parameters according to International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and regulatory compliance.[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound (C₆H₅ClN₂O, MW: 156.57 g/mol ) is a halogenated derivative of nicotinamide (Vitamin B3) that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4][5] Its purity and concentration are critical quality attributes that directly impact the safety, efficacy, and yield of final products. Therefore, access to reliable, accurate, and robust quantitative methods is paramount for quality control, stability testing, and pharmacokinetic studies.
This application note provides a multi-tiered analytical approach, from rapid screening with UV-Vis spectrophotometry to the gold standards of separation science: HPLC for routine quality control and GC-MS for definitive identification and quantification. The choice of method depends on the specific analytical goal, sample matrix complexity, and required sensitivity.[6][7]
General Analytical Workflow
A successful analysis is underpinned by a logical and controlled workflow. The following diagram illustrates the typical process from sample receipt to final data reporting. Each step is critical for maintaining data integrity.
Caption: General workflow for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the routine quantification of this compound in various matrices, including bulk drug substance and formulated products. Its versatility and robustness make it ideal for purity assessments and stability studies.[6] A reversed-phase (RP-HPLC) method is proposed, as it is well-suited for separating moderately polar analytes like 5-CNA.
Principle of Causality
In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This compound, being a moderately polar molecule, will have a balanced affinity for both phases. By precisely controlling the mobile phase composition (the ratio of organic solvent to aqueous buffer), we can modulate its retention time, allowing for sharp, symmetrical peaks and effective separation from impurities. The use of a phosphate buffer is critical to maintain a constant pH, which ensures the analyte's ionization state is consistent, leading to reproducible retention times.[8]
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV/PDA detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent resolution and peak shape for this class of compounds. |
| Mobile Phase | Acetonitrile : 30 mM Sodium Phosphate Buffer (pH 3.0) | Isocratic elution is preferred for simplicity and robustness in QC environments. |
| (20:80 v/v) | The ratio is optimized for an ideal retention time (typically 3-7 minutes). | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Controlled temperature minimizes fluctuations in retention time. |
| Injection Vol. | 10 µL | A small volume minimizes peak broadening. |
| Detector | UV/PDA at 265 nm | This wavelength corresponds to a high absorbance region for the nicotinamide chromophore. |
Detailed Protocol
3.3.1 Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Prepare 1 L of 30 mM Sodium Phosphate buffer by dissolving the appropriate amount of NaH₂PO₄ in deionized water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
Combine 800 mL of the buffer with 200 mL of HPLC-grade acetonitrile. Degas the final solution by sonication or helium sparging.
-
-
Diluent Preparation: Use a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
3.3.2 Sample Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of 5-CNA into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3.3.3 Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by making five replicate injections of a mid-range standard (e.g., 25 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[1]
-
Inject the blank (diluent), followed by the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 5-CNA in the samples using the linear regression equation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal technique to HPLC and is exceptionally powerful for unambiguous identification and quantification. It is particularly useful for volatile impurity profiling and as a confirmatory method due to the high specificity of mass spectrometry.[9][10]
Principle of Causality
The analysis relies on the ability of this compound to be volatilized without thermal degradation in the GC inlet. The vaporized analyte travels through a capillary column where it is separated from other components based on its boiling point and interaction with the stationary phase. Upon elution, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), causing predictable fragmentation. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification, while the intensity of a specific ion fragment is used for quantification.[4][11]
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A standard capillary GC with a single quadrupole mass spectrometer is ideal. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film | A nonpolar (5% phenyl) methylpolysiloxane column offers good general-purpose separation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Hot enough to ensure rapid volatilization but low enough to prevent thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min | A temperature ramp ensures elution of the analyte in a reasonable time. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy that produces reproducible fragmentation patterns for library matching. |
| Acquisition | Scan (m/z 50-200) and SIM | Full scan for identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification. |
| SIM Ions | m/z 156 (Molecular Ion), 140, 112 | Select characteristic and abundant ions for quantification and confirmation. |
Detailed Protocol
4.3.1 Standard and Sample Preparation
-
Solvent: Use HPLC-grade Acetonitrile or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section (3.3.1), but use the appropriate GC solvent.
-
Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range. Centrifuge or filter if particulates are present.
4.3.2 GC-MS Analysis
-
Equilibrate the system.
-
Inject 1 µL of each standard and sample.
-
For quantification, use SIM mode and monitor the primary ion (e.g., m/z 156) as the quantifier and one or two other ions as qualifiers.
-
Construct a calibration curve and calculate the sample concentration as described for HPLC.
UV-Vis Spectrophotometry
For rapid, non-destructive analysis of 5-CNA in simple, transparent solutions (e.g., dissolution testing, cleaning verification), UV-Vis spectrophotometry is a cost-effective option.
Principle of Causality
This method is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. 5-CNA contains a pyridine ring and a carboxamide group, which form a chromophore that absorbs UV radiation at a characteristic wavelength (λmax).[12]
Detailed Protocol
-
Solvent: Use 0.1 M Hydrochloric Acid (HCl). The acidic medium ensures the pyridine nitrogen is protonated, leading to a consistent and reproducible UV spectrum.
-
Determine λmax: Scan a mid-range standard solution (e.g., 10 µg/mL) from 200-400 nm against a 0.1 M HCl blank to find the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a set of standards (e.g., 2, 5, 10, 15, 20 µg/mL) in 0.1 M HCl. Measure the absorbance of each at the predetermined λmax.
-
Sample Analysis: Dilute the sample with 0.1 M HCl to a concentration that falls within the linear range of the calibration curve. Measure its absorbance.
-
Calculation: Determine the concentration from the calibration curve.
Limitation: This method is highly susceptible to interference from other UV-absorbing compounds. It is only suitable for samples where 5-CNA is the primary absorbing species.[13]
Analytical Method Validation
All quantitative methods must be validated to demonstrate they are fit for their intended purpose.[14] Validation should be performed according to the ICH Q2(R2) guideline.[2][3][15]
Method Selection Logic
The choice of analytical technique is driven by the specific requirements of the measurement. The following decision tree provides guidance.
Caption: Decision tree for selecting the appropriate analytical method.
Validation Parameters Summary
The following table summarizes the key validation characteristics and typical acceptance criteria for a chromatographic assay.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (PDA), no interference from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | ||
| Repeatability | Precision under the same conditions over a short interval. | RSD ≤ 2.0% for six replicate sample preparations or nine determinations across the range. |
| Intermediate | Precision within the same lab but on different days, with different analysts, etc. | RSD ≤ 2.0%. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are varied. |
References
- AMSbiopharma. (2025).
- International Council for Harmonisation. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Lab Manager Magazine. (2025).
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of N-(2-Aminophenyl)-2-chloronicotinamide via HPLC and GC-MS.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- SIELC Technologies. (n.d.).
- PubMed. (2014).
- Chromatography Online. (2018). LCGC North America-05-01-2018.
- RSC Publishing. (n.d.). Analytical Methods.
- Synblock. (n.d.). CAS 284040-69-3 | 5-Chloro-nicotinamide.
- University of California, Davis. (2013).
- YouTube. (2021). Gas & Liquid Chromatography Explained | GC, LC, Retention Time & GC-MS Basics.
- Sigma-Aldrich. (n.d.). 2-Chloronicotinamide 98 10366-35-5.
- ScienceOpen. (2025).
- MDPI. (2023).
Sources
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- 4. This compound | C6H5ClN2O | CID 593513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 284040-69-3 | 5-Chloro-nicotinamide - Synblock [synblock.com]
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Application Note: A Robust Reversed-Phase HPLC Method for the Preparative Purification of 5-Chloronicotinamide
Abstract
This application note presents a detailed, robust, and scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 5-Chloronicotinamide. As a key building block in the synthesis of various pharmaceutical compounds, ensuring the high purity of this compound is critical for downstream applications in drug discovery and development. This guide provides a comprehensive protocol, from method development principles to a step-by-step purification workflow, designed for researchers, scientists, and process chemists. The causality behind experimental choices is explained to empower users to adapt and optimize the method for their specific needs.
Introduction and Scientific Rationale
This compound is a halogenated pyridine derivative. Its structural motif is prevalent in a range of biologically active molecules. The presence of impurities, such as regioisomers or reaction byproducts, can significantly impact the efficacy, safety, and regulatory approval of final drug products. Therefore, a reliable and efficient purification strategy is paramount.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of small molecules in the pharmaceutical industry, offering high resolution and scalability.[1] For a moderately polar and ionizable compound like this compound, RP-HPLC is the method of choice. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1] The presence of the basic pyridine nitrogen and the polar amide group necessitates careful control of the mobile phase pH to achieve sharp, symmetrical peaks and reproducible retention times.
Physicochemical Properties of this compound
Understanding the fundamental properties of the target molecule is the first step in logical method development.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₆H₅ClN₂O | [2][3][4] |
| Molecular Weight | 156.57 g/mol | [2][4] |
| Appearance | White to off-white solid | Inferred from typical small molecules of this type |
| pKa (Predicted) | ~3.5 (for the pyridine nitrogen) | Estimated based on pyridine pKa (~5.2) and electron-withdrawing effects of chloro and amide groups. |
| Solubility | Soluble in polar organic solvents like Methanol, Acetonitrile, and DMSO. Limited solubility in water. | General chemical knowledge and solubility of related compounds like 5-Chloronicotinic acid.[5] |
The key takeaway is the presence of a basic nitrogen on the pyridine ring. To ensure consistent protonation and avoid peak tailing due to interactions with residual silanols on the silica-based stationary phase, the mobile phase must be acidified.
HPLC Method Development and Optimization
The selection of each parameter is grounded in the physicochemical properties of this compound and established chromatographic principles.
Chromatographic Mode and Stationary Phase Selection
Choice: Reversed-Phase Chromatography on a C18 stationary phase.
Rationale: this compound is a moderately polar compound, making it ideally suited for retention on a nonpolar C18 (octadecylsilyl) stationary phase. This is the most common and versatile mode for small molecule pharmaceuticals.[6] A modern, end-capped, high-purity silica C18 column is recommended to minimize silanol activity and improve peak shape for this basic analyte.
Mobile Phase Selection
The mobile phase consists of an aqueous component (Solvent A) and an organic modifier (Solvent B).
-
Solvent A (Aqueous): Deionized Water with 0.1% Formic Acid (v/v).
-
Rationale: Formic acid serves a dual purpose. First, it acidifies the mobile phase to a pH of approximately 2.7. At this pH, the pyridine nitrogen of this compound is consistently protonated, leading to a single ionic species and sharp, symmetrical peaks. Second, the acid acts as an ion-pairing agent and suppresses the ionization of residual silanol groups on the stationary phase, further reducing peak tailing.[7][8] Formic acid is also volatile, making it compatible with mass spectrometry (MS) and easy to remove during post-purification solvent evaporation.[8]
-
-
Solvent B (Organic): Acetonitrile with 0.1% Formic Acid (v/v).
-
Rationale: Acetonitrile (ACN) is chosen for its low viscosity, which results in lower backpressure, and its low UV cutoff (~190 nm), which minimizes interference during UV detection. Adding the same concentration of formic acid to the organic phase ensures a consistent pH throughout the gradient run, preventing baseline shifts.
-
Detection Wavelength
Choice: 260 nm.
Rationale: As an aromatic heterocyclic compound, this compound possesses a chromophore that absorbs UV light. Based on the analysis of similar nicotinamide and pyridine-based compounds, a wavelength between 250-270 nm provides strong absorbance.[7][9][10] For optimal sensitivity, it is best practice to determine the absorbance maximum (λmax) by running a UV-Vis spectrum of a dilute solution of the analyte in the mobile phase.
Elution Mode: Gradient Purification
Choice: A linear gradient from low to high organic content.
Rationale: For purification, a gradient elution is superior to an isocratic method. It allows for the elution of a wide range of impurities with varying polarities, ensures the target compound elutes as a sharp, concentrated band for efficient collection, and effectively cleans the column of strongly retained byproducts after the main peak has eluted.
Preparative HPLC Protocol
This protocol is designed for scalability. Initial analytical-scale injections should be performed to confirm the retention time of the target compound before committing the bulk of the material to preparative purification.
Instrumentation and Materials
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler or manual injector, column oven, and a UV/Vis detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Reagents:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
-
Sample: Crude this compound.
Recommended HPLC Parameters
The following table summarizes the recommended starting conditions for the purification.
| Parameter | Recommended Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration) |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 17.0 | |
| 18.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Step-by-Step Workflow
1. Mobile Phase Preparation: a. To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas. b. To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
2. Sample Preparation: a. Prepare a stock solution of the crude this compound by dissolving it in a minimal amount of a solvent mixture like 50:50 Acetonitrile/Water or Dimethyl Sulfoxide (DMSO). b. The final concentration should be as high as possible without causing precipitation, typically in the range of 20-50 mg/mL. c. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3. System Equilibration and Suitability: a. Install the preparative column and purge the system with 100% Mobile Phase B, followed by 100% Mobile Phase A. b. Equilibrate the column with the initial mobile phase conditions (90% A / 10% B) for at least 10 column volumes or until a stable baseline is achieved. c. (Recommended) Perform a small analytical injection (e.g., 20 µL) to confirm the retention time of this compound and identify impurity peaks before proceeding with the preparative run.
4. Purification Run and Fraction Collection: a. Inject the filtered, concentrated sample onto the equilibrated column. b. Start the gradient method and monitor the chromatogram in real-time. c. Begin collecting fractions just before the main peak begins to elute and stop collecting just after it returns to the baseline. Use peak-based fraction collection if the system allows.
5. Post-Purification Processing: a. Analyze small aliquots of the collected fractions by analytical HPLC to confirm purity and identify the fractions containing the pure compound. b. Pool the pure fractions. c. Remove the acetonitrile and water using a rotary evaporator. The presence of formic acid makes the solution acidic; a final lyophilization step may be required to yield a dry, solid product.
Workflow Visualization
The following diagram illustrates the complete purification workflow, from sample preparation to the final isolated product.
Caption: Workflow for the preparative HPLC purification of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and effective strategy for the purification of this compound. By employing a standard C18 column and an acidified acetonitrile/water mobile phase system, high purity and recovery can be achieved. The principles and step-by-step protocol described herein offer a solid foundation for researchers, enabling them to produce high-quality material essential for pharmaceutical research and development.
References
-
SIELC Technologies. (n.d.). High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593513, this compound. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Jayakumar, K., & Raj, V. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(8-9), 771-778. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2001). BASF Analytical Method D0004/1: The Determination of Residues of BAS 510 F and Its Metabolites.... Retrieved from [Link]
-
International Journal of Pharmaceutical Research. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Retrieved from [Link]
-
MDPI. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 5-Chloronicotinamide in Preclinical Cancer Research
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Chloronicotinamide in cell culture experiments.
Abstract
This compound, a derivative of nicotinamide (Vitamin B3), is emerging as a molecule of interest in cancer research. Structurally related to known inhibitors of poly (ADP-ribose) polymerase (PARP), it offers a compelling tool for investigating DNA repair pathways and sensitizing cancer cells to genotoxic agents. This guide provides a comprehensive framework for utilizing this compound in cell culture, detailing its mechanism of action, offering robust experimental protocols, and discussing critical considerations for data interpretation.
Scientific Introduction: The Rationale for Targeting PARP
Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesizes long polymers of poly(ADP-ribose) or PAR.[1][2] This PARylation event serves as a scaffold to recruit a cascade of other DNA repair proteins, ultimately resolving the damage.[2]
In cancer therapy, the inhibition of PARP has a profound effect, particularly in tumors with existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations.[3] When PARP is inhibited, SSBs are not repaired efficiently. During DNA replication, these unrepaired SSBs collapse the replication fork, creating more severe double-strand breaks (DSBs).[4] While healthy cells can repair DSBs using the HRR pathway, HRR-deficient cancer cells cannot. This inability to repair DSBs leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality .[3]
This compound, as a nicotinamide analog, is hypothesized to function as a competitive inhibitor at the NAD+ binding site of PARP enzymes. By blocking PARP's catalytic activity, it prevents the DNA repair signaling cascade, making it a valuable agent for exploiting synthetic lethality and for use in combination with DNA-damaging chemotherapeutics.
Application: Potentiating Chemotherapy
A primary application of PARP inhibitors is to enhance the efficacy of DNA-damaging agents (e.g., temozolomide, cisplatin, doxorubicin).[5] Many cancer cells develop resistance to these therapies by upregulating their DNA repair machinery. By co-administering this compound, researchers can suppress this repair response, potentially:
-
Reversing chemoresistance: Making resistant cell lines sensitive to the chemotherapeutic agent once more.[5]
-
Achieving synergy: Producing a greater anti-cancer effect with lower doses of both compounds, thereby reducing potential toxicity.
-
Broadening therapeutic range: Making cancers that were initially only moderately sensitive to a drug significantly more susceptible.
Core Experimental Protocols
These protocols are designed as a robust starting point. Researchers should optimize parameters such as cell density and incubation times for their specific cell lines.
Reagent Preparation and Handling
Causality: The accuracy of in vitro experiments hinges on the precise concentration and stability of the test compound. This compound, like many small molecules, is poorly soluble in aqueous solutions but readily soluble in organic solvents like Dimethyl sulfoxide (DMSO).
Stock Solution Preparation:
-
Calculate: Determine the required mass of this compound (MW: 156.57 g/mol ) to create a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO.
-
Dissolve: Aseptically add the calculated volume of DMSO to the powdered this compound. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can assist, but avoid overheating.
-
Aliquot & Store: Dispense the stock solution into small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
| Parameter | Recommendation | Rationale |
| Solvent | 100% Sterile DMSO | Maximizes solubility of the hydrophobic compound.[6] |
| Stock Concentration | 10-50 mM | A high concentration allows for minimal volume addition to culture media, keeping final DMSO concentration low. |
| Final DMSO in Media | ≤ 0.5%, ideally ≤ 0.1% | High concentrations of DMSO are cytotoxic. Most cell lines tolerate 0.1-0.5% without significant effects.[6][7][8] |
| Storage | -20°C or -80°C, in aliquots | Prevents degradation from freeze-thaw cycles and light exposure. |
Protocol 1: Determining Optimal Working Concentration (IC₅₀)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀). This is essential for defining dose ranges for subsequent experiments. A cell viability assay, such as the MTT or resazurin assay, is used.
Step-by-Step Methodology:
-
Cell Seeding: Plate your chosen cancer cell line into a 96-well plate at a pre-determined optimal density. Allow cells to adhere for 24 hours.
-
Prepare Dilutions: From your DMSO stock, prepare a series of serial dilutions of this compound in complete cell culture medium. A typical starting range might be 100 µM down to 0.1 µM. Critically, prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) as the highest compound concentration well, but without the compound itself.[7]
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the compound dilutions.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48 to 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.
-
Analysis: Convert absorbance/fluorescence values to percent viability relative to the vehicle control. Plot the results on a semi-log graph and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: Chemosensitization Assay
Objective: To determine if a sub-lethal dose of this compound can increase the cytotoxicity of a conventional chemotherapeutic agent.
Step-by-Step Methodology:
-
Experimental Design: This experiment requires a matrix of conditions. You will treat cells with:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Chemotherapeutic agent alone (in a dose-response range)
-
This compound alone (at a fixed, sub-lethal concentration, e.g., IC₁₀ or IC₂₀ derived from Protocol 1)
-
Combination: The fixed dose of this compound plus the dose-response range of the chemotherapeutic agent.
-
-
Execution: Follow the same procedure as the IC₅₀ determination (seeding, treatment, incubation, and viability assessment).
-
Analysis:
-
Calculate the IC₅₀ of the chemotherapeutic agent in the absence and presence of this compound.
-
A significant decrease in the chemotherapeutic's IC₅₀ in the combination group indicates sensitization.
-
For a more advanced analysis, use the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Trustworthiness: Controls and Considerations
Robust experimental design is paramount for trustworthy data. When working with this compound, the following must be considered.
The Vehicle Control is Non-Negotiable
Since this compound is dissolved in DMSO, a vehicle control containing the exact same final concentration of DMSO must be included in every experiment. This ensures that any observed cellular effect is due to the compound itself and not the solvent.[7]
Addressing Potential Off-Target Effects
-
Using Multiple Cell Lines: Demonstrating a consistent effect across different genetic backgrounds.
-
Phenotypic Rescue: If possible, overexpressing the target (PARP-1) to see if it rescues the phenotype caused by the inhibitor.
-
Orthogonal Approaches: Using a different method, like siRNA or CRISPRi, to knockdown PARP-1 and confirming that it phenocopies the effect of this compound.[10]
Compound Stability in Media
While stock solutions are stable when frozen, the stability of this compound in aqueous culture medium at 37°C over several days is not guaranteed. For long-term experiments (>72 hours), it may be necessary to replenish the medium and compound to maintain a consistent effective concentration.[11]
Conclusion
This compound presents a valuable tool for probing the DNA damage response and exploring novel anti-cancer strategies. Its hypothesized role as a PARP inhibitor makes it particularly relevant for studies involving synthetic lethality and chemosensitization. By employing the rigorous, self-validating protocols outlined in this guide—with careful attention to controls, concentration optimization, and potential off-target effects—researchers can generate reliable and insightful data to advance the field of drug development.
References
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ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... Retrieved from [Link]
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Surjana, D., Halliday, G. M., & Damian, D. L. (2010). Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. Journal of Nucleic Acids, 2010, 157591. Available at: [Link]
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Rıos Medrano, M. A., Prada, J., Mori Sequeiros, M., Bigi, M. M., Podesta, E. J., Castillo, A. F., Maloberti, P. M., & Orlando, U. D. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103210. Available at: [Link]
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Tycko, R. J., Myer, V. E., & Bassik, M. C. (2019). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Nature Communications, 10(1), 4064. Available at: [Link]
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Johannes, J. W., et al. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 28(16), 3639-3654. Available at: [Link]
- Lin, X., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
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ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Retrieved from [Link]
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Rıos Medrano, M. A., Prada, J., Mori Sequeiros, M., Bigi, M. M., Podesta, E. J., Castillo, A. F., Maloberti, P. M., & Orlando, U. D. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103210. Available at: [Link]
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DC Chemicals. (n.d.). PARP1-IN-5|COA. Retrieved from [Link]
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Sajid, M., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(15), 8283. Available at: [Link]
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Bishayee, A., & Sethi, G. (2016). Chemosensitization of tumors by resveratrol. Cancer Treatment Reviews, 42, 41-51. Available at: [Link]
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RIKLIS, E. (1983). Trends and developments in radioprotection: the effect of nicotinamide on DNA repair. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 44(5), 441-449. Available at: [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
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KUN, E., et al. (1983). Effects of nicotinamide, isonicotinamide, and bleomycin on DNA synthesis and repair in rat hepatocytes and hepatoma cells. Cancer Research, 43(10), 4762-4765. Available at: [Link]
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Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
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KAUST Discovery. (2022). Explaining the DNA repair mechanism. Retrieved from [Link]
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AbbVie Inc. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. Available at: [Link]
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Surjana, D., Halliday, G. M., & Damian, D. L. (2010). Role of nicotinamide in DNA damage, mutagenesis, and DNA repair. Journal of Nucleic Acids, 2010, 157591. Available at: [Link]
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ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
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de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6). Available at: [Link]
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González-Bártulos, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4475. Available at: [Link]
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Application Notes & Protocols: 5-Chloronicotinamide and its Analogs as Tool Compounds in Biochemical Assays for NAD+ Metabolism
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The initial query focused on the application of 5-Chloronicotinamide as a tool compound in kinase assays. However, a comprehensive review of the scientific literature reveals no evidence of this compound being a kinase inhibitor. Instead, molecules with a nicotinamide scaffold are well-established as modulators of enzymes involved in Nicotinamide Adenine Dinucleotide (NAD+) metabolism. The primary target of many such analogs is Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway.[1][2]
This document has been structured to provide a scientifically accurate and practical guide on the use of nicotinamide-based tool compounds. We will use well-characterized NAMPT inhibitors, such as FK866, as representative examples to illustrate the principles and protocols. This approach will equip researchers with the foundational knowledge to investigate compounds like this compound for their potential effects on NAMPT and other NAD+-dependent enzymes.
Introduction: The Critical Role of the NAD+ Salvage Pathway and NAMPT
Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in a vast array of biological processes.[3] Beyond its canonical function in redox reactions essential for cellular metabolism, NAD+ serves as a substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[3] These enzymes are pivotal in regulating gene expression, DNA repair, and cellular signaling.[3][4]
Given its constant consumption, cellular NAD+ pools must be continuously replenished. The primary mechanism for this in mammalian cells is the NAD+ salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[1][4] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[1][4]
Due to the high metabolic and proliferative rates of cancer cells, they exhibit an increased reliance on the NAD+ salvage pathway for their energy demands and DNA repair capacity. This dependency makes NAMPT a compelling therapeutic target in oncology.[2] Small molecule inhibitors of NAMPT have demonstrated potent anti-tumor activity in preclinical models by inducing a depletion of NAD+, leading to a metabolic crisis and subsequent cell death.[2][5]
Tool compounds that inhibit NAMPT are invaluable for dissecting the roles of NAD+ metabolism in health and disease. They allow for the controlled modulation of NAD+ levels, enabling researchers to study the downstream consequences on cellular signaling, metabolism, and viability.
The NAD+ Salvage Pathway: A Visual Representation
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and highlights its distinction from the de novo and Preiss-Handler pathways for NAD+ biosynthesis.
Caption: The NAD+ Salvage Pathway highlighting the role of NAMPT.
Mechanism of Action of Nicotinamide-Based NAMPT Inhibitors
Many potent NAMPT inhibitors, such as FK866, are non-competitive with respect to 5-phosphoribosyl-1-pyrophosphate (PRPP) but are competitive with the nicotinamide substrate.[6] These inhibitors typically bind to the active site of NAMPT, preventing the binding of nicotinamide and thereby halting the production of NMN.[6] This leads to a progressive decline in cellular NMN and NAD+ levels.
The consequences of NAD+ depletion are multifaceted:
-
Metabolic Collapse: Reduced NAD+ levels impair ATP production through glycolysis and oxidative phosphorylation.[4]
-
Inhibition of NAD+-Dependent Enzymes: The activity of sirtuins and PARPs is compromised, affecting cellular processes like DNA repair and gene regulation.[7]
-
Induction of Apoptosis: The cumulative cellular stress from metabolic failure and impaired DNA repair triggers programmed cell death.[2][5]
Quantitative Data: Inhibitory Potency of Representative NAMPT Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized NAMPT inhibitors against the purified enzyme and in cell-based assays. This data provides a benchmark for evaluating the potency of novel compounds.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| FK866 | 0.09 | - | Cell-free | [5] |
| GMX1778 | < 25 | - | Cell-free | [5] |
| GNE-617 | 5 | - | Cell-free | [5] |
| KPT-9274 | ~120 | - | Cell-free | [5] |
| OT-82 | - | 2.89 | Hematopoietic cancer cells | [5] |
| Nampt-IN-5 | - | 0.7 | A2780 | [8] |
Experimental Protocol: In Vitro Biochemical Assay for NAMPT Activity
This protocol describes a luminescence-based assay to measure the activity of purified NAMPT and to determine the IC50 of an inhibitor. The principle of this assay is the quantification of NAD+ produced by the enzymatic reaction.
Materials and Reagents:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
NAD+/NADH detection kit (e.g., NAD-Glo™ Assay)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mg/mL BSA, 2 mM DTT
-
Test compound (e.g., this compound or a known inhibitor like FK866) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Experimental Workflow Diagram:
Caption: Workflow for a luminescence-based NAMPT biochemical assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilutions) in DMSO. Include a DMSO-only control ("no inhibitor").
-
-
Reaction Setup (in a 96-well plate format):
-
In a white, opaque 96-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a master mix of the NAMPT enzyme in assay buffer. Add 24 µL of the enzyme solution to each well.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate master mix containing NAM, PRPP, ATP, and NMNAT in assay buffer. The final concentrations in the 50 µL reaction should be optimized, but a starting point could be: 100 µM NAM, 200 µM PRPP, 1 mM ATP, and an excess of NMNAT.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate master mix to each well.
-
-
Enzymatic Reaction Incubation:
-
Seal the plate and incubate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
NAD+ Detection:
-
Equilibrate the plate and the NAD-Glo™ detection reagent to room temperature.
-
Add 50 µL of the NAD-Glo™ reagent to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of NAD+ produced.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value of the test compound.
-
Conclusion and Future Directions
While this compound itself is not a documented kinase inhibitor, its structural similarity to nicotinamide suggests it is a candidate for investigation as a modulator of NAD+ metabolism. The protocols and principles outlined in these application notes provide a robust framework for assessing its potential activity against NAMPT. By employing well-characterized tool compounds and validated assay methodologies, researchers can confidently explore the biological effects of novel nicotinamide analogs and their therapeutic potential in diseases with altered NAD+ homeostasis.
References
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Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry.[Link]
-
This compound | C6H5ClN2O | CID 593513. PubChem.[Link]
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Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics.[Link]
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Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology.[Link]
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Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry.[Link]
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Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology.[Link]
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NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health. Antioxidants & Redox Signaling.[Link]
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Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem.[Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.[Link]
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Roles of Nicotinamide Adenine Dinucleotide (NAD+) in Biological Systems. Biomolecules.[Link]
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NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology.[Link]
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Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs. Molecules.[Link]
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NAD+ metabolism in health and disease. Trends in Biochemical Sciences.[Link]
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Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules.[Link]
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Enzymes involved in NAD+ metabolism. Columbia University.[Link]
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Protocols for Characterization of Cdk5 Kinase Activity. Bio-protocol.[Link]
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Application of 5-Chloronicotinamide in High-Throughput Screening for Novel NAMPT Inhibitors
Introduction: Targeting a Metabolic Vulnerability in Cancer
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular function, acting as a critical coenzyme in redox reactions essential for energy metabolism and as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] Mammalian cells maintain their NAD+ pool through several biosynthetic pathways, with the salvage pathway, which recycles nicotinamide, being the predominant route.[4] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[5][6]
Many cancer cells exhibit heightened metabolic rates and increased NAD+ turnover, making them particularly dependent on the NAMPT-mediated salvage pathway for survival.[1][5] This dependency presents a key metabolic vulnerability. Inhibition of NAMPT leads to a rapid depletion of cellular NAD+ and subsequently ATP, triggering metabolic collapse and apoptotic cell death in susceptible cancer cells.[1][3][6] This makes NAMPT a compelling therapeutic target in oncology.[7][8]
5-Chloronicotinamide is a nicotinamide analog that serves as a representative small molecule for exploring the inhibition of NAMPT. Its structure lends itself to high-throughput screening (HTS) campaigns aimed at identifying novel, potent, and specific NAMPT inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of a cell-based HTS assay using this compound as a reference compound.
Mechanism of Action: The Logic Behind the Screen
The central principle of this HTS application is the targeted disruption of the NAD+ salvage pathway by NAMPT inhibitors. By inhibiting NAMPT, these compounds prevent the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[9] The subsequent decline in NAD+ levels cripples cellular energy production and NAD+-dependent signaling, leading to cell death.
Figure 1: Mechanism of NAMPT Inhibition.
High-Throughput Screening Workflow: From Library to Hits
A cell-based phenotypic screen is a powerful method for discovering novel NAMPT inhibitors.[1] The workflow is designed to be robust, reproducible, and scalable for screening large compound libraries. The primary endpoint is cell viability, which serves as a direct measure of the cytotoxic effects of NAMPT inhibition.
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Application Notes and Protocols for Investigating 5-Chloronicotinamide as an Apoptosis-Inducing Agent in Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Chloronicotinamide as a potential therapeutic agent for cancer. This document outlines the proposed mechanisms of action based on related nicotinamide analogs and provides detailed protocols for a systematic evaluation of its apoptosis-inducing capabilities in cancer cell lines.
Introduction: The Therapeutic Potential of Nicotinamide Analogs
Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Beyond its metabolic role, nicotinamide and its derivatives have garnered significant interest in oncology for their ability to modulate cellular signaling pathways, including those governing apoptosis.[1][2] this compound, a halogenated derivative of nicotinamide, represents a novel small molecule with potential as an anti-cancer agent. While direct studies on this compound are emerging, research on structurally related chlorinated nicotinamides suggests a promising capacity to induce cell cycle arrest and apoptosis in cancer cells.[3]
This guide provides a framework for the initial characterization of this compound, focusing on elucidating its mechanism of action and quantifying its pro-apoptotic effects.
Proposed Mechanisms of Action
Based on existing literature for analogous compounds, this compound may induce apoptosis through one or more of the following pathways:
Disruption of Microtubule Dynamics and G2/M Cell Cycle Arrest
Structurally similar N-phenyl nicotinamides have been identified as potent inducers of apoptosis by inhibiting microtubule polymerization.[3] This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, a common trigger for the intrinsic apoptotic pathway.[3]
Caption: Proposed G2/M arrest and apoptosis induction by this compound.
Inhibition of PARP and SIRT1
Nicotinamide is a known inhibitor of Poly (ADP-ribose) polymerase (PARP) and Sirtuin 1 (SIRT1).[2][4] PARP enzymes are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage, particularly in cancer cells, triggering apoptosis.[5][6] SIRT1 inhibition can lead to the activation of the tumor suppressor p53, which in turn can induce apoptosis.[1][2] It is plausible that this compound retains these inhibitory activities.
Caption: Proposed PARP and SIRT1 inhibition pathways for this compound.
Data Presentation
Summarize quantitative data in structured tables for clear comparison and interpretation.
Table 1: Anti-Proliferative Activity of this compound on Various Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value | Experimental Value |
| HCT116 | Colon Carcinoma | Experimental Value | Experimental Value | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value | Experimental Value | Experimental Value |
Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7) after 48h Treatment
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | Experimental Value | Experimental Value | Experimental Value |
| This compound | IC50/2 | Experimental Value | Experimental Value | Experimental Value |
| This compound | IC50 | Experimental Value | Experimental Value | Experimental Value |
| This compound | 2 x IC50 | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Staurosporine) | Specify | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
The following protocols provide a systematic approach to evaluating the pro-apoptotic effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using appropriate software.
Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50, 2 x IC50) for a predetermined time (e.g., 48 hours). Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.
Step-by-Step Methodology (using a luminescent Caspase-Glo® 3/7 assay as an example):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 4: Western Blot Analysis of Apoptotic and Cell Cycle Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Key Protein Targets:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
Cell Cycle (G2/M): Phospho-Histone H3 (Ser10), Cyclin B1, Cdk1
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
-
Cai, S. X., Nguyen, B., Jia, S., Herich, J., Guastella, J., Reddy, S., Tseng, B., Drewe, J., & Kasibhatla, S. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of medicinal chemistry, 46(12), 2474–2481. [Link]
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Mancini, M., Magnani, M., Riera, L., Ghias, F., Sorbi, F., Mazzoccoli, G., Pazienza, V., & Focarelli, R. (2011). Nicotinamide blocks proliferation and induces apoptosis of chronic lymphocytic leukemia cells through activation of the p53/miR-34a/SIRT1 tumor suppressor network. Cancer research, 71(13), 4473–4483. [Link]
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Surjana, D., Halliday, G. M., & Damian, D. L. (2013). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International journal of molecular sciences, 14(12), 24567–24584. [Link]
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Domínguez-Gómez, G., Chávez-Blanco, A., Saldivar-García, E., Rodriguez-Acevez, J. H., Pérez-Morales, R., & Dueñas-González, A. (2014). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology reports, 32(6), 2715–2721. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. [Link]
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Challa, S., & Bheda, P. (2023). THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance. Journal of the Endocrine Society, 7(Supplement_1), A1185–A1186. [Link]
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Application Notes and Protocols: A Researcher's Guide to the In Vitro Dissolution of 5-Chloronicotinamide
Abstract
This comprehensive guide provides a detailed protocol for the dissolution of 5-Chloronicotinamide, a crucial nicotinamide derivative with potential applications in various research fields, including drug discovery.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, ensuring the preparation of stable and usable this compound solutions for in vitro assays. This document emphasizes best practices for solvent selection, stock solution preparation, and quality control to maintain the scientific integrity of experimental outcomes.
Introduction: The Importance of Proper Compound Dissolution
The reliability and reproducibility of in vitro assays are fundamentally dependent on the proper preparation of test compounds. For crystalline solids like this compound, achieving complete dissolution and maintaining stability in solution are critical first steps. Improper dissolution can lead to inaccurate concentration assessments, precipitation in assay media, and ultimately, misleading biological data.
This compound belongs to the nicotinamide family of compounds, which are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3] Nicotinamide and its derivatives are being extensively investigated for their roles in cellular metabolism, signaling, and as potential therapeutic agents in various diseases.[4][5][6] This application note provides a robust protocol to ensure that researchers can confidently prepare this compound for their specific in vitro applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | PubChem[7] |
| Molecular Weight | 156.57 g/mol | PubChem[7] |
| Appearance | White to off-white solid/powder | Sigma-Aldrich |
| Melting Point | 176 - 178 °C | Sigma-Aldrich[5] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as DMSO and ethanol. | Inferred from literature on similar compounds[8][9][10] |
Safety Precautions and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS).
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6]
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing high-concentration stock solutions of many organic compounds for in vitro assays due to its strong solubilizing capacity.[8]
Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Step-by-Step Procedure
-
Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube or amber glass vial and tare the balance.
-
Weigh the Compound: Carefully weigh out 1.57 mg of this compound into the tared vessel.
-
Rationale: To prepare a 10 mM stock solution, the required mass is calculated using the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ). For 1 mL of a 10 mM solution: Mass = 0.010 mol/L x 0.001 L x 156.57 g/mol = 0.0015657 g or 1.57 mg.
-
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the vessel containing the this compound.
-
Dissolution: Tightly cap the vessel and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be employed if the compound is slow to dissolve, but avoid excessive heat.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear and free of precipitates.
-
Sterilization (Optional but Recommended): If the stock solution is to be used in sterile cell culture applications for an extended period, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping clear vials in aluminum foil.
Workflow for Stock Solution Preparation and Dilution
Caption: Workflow for preparing this compound stock and working solutions.
Preparation of Working Solutions for In Vitro Assays
For most cell-based assays, the high-concentration DMSO stock solution must be diluted to a final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though it is recommended to not exceed 2.5%.[11]
Serial Dilution Protocol
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to perform one or more intermediate dilutions in cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock solution (or intermediate dilution) to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of proteins in the medium.
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous environment of the cell culture medium. Consider preparing a lower concentration working solution.
Quality Control and Best Practices
To ensure the validity of your experimental results, the following quality control steps are essential:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as is present in the this compound-treated cells. This allows for the differentiation of the effects of the compound from any effects of the solvent.
-
Solubility Check: Before treating cells, visually inspect the final working solution for any signs of precipitation. Turbidity or visible particles indicate that the compound is not fully dissolved at that concentration.
-
Stability: While nicotinamide derivatives can be stable in aqueous solutions, it is best practice to prepare fresh working solutions from the frozen stock for each experiment.[12][13] Avoid storing diluted aqueous solutions for extended periods.
Potential In Vitro Applications
This compound, as a nicotinamide derivative, may be investigated in a variety of in vitro assays to explore its biological activity. The choice of assay will depend on the specific research question.
Caption: Potential in vitro assays for evaluating this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the dissolution of this compound for in vitro assays. By adhering to these guidelines, researchers can prepare stable and accurate compound solutions, thereby enhancing the reliability and reproducibility of their experimental findings. The principles of proper solvent selection, careful preparation of stock and working solutions, and diligent quality control are paramount to the success of any in vitro study.
References
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Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Future Medicinal Chemistry, 15(1), 1-20. Available from: [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Molecules, 26(11), 3185. Available from: [Link]
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Shabaan, M., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 28(14), 5369. Available from: [Link]
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Navas, L. E., & Carnero, A. (2021). NAD+ metabolism, sirtuins, and cancer. Signal Transduction and Targeted Therapy, 6(1), 1-19. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Sasi, B., et al. (2019). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 24(19), 3465. Available from: [Link]
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protocols.io. Preparation of pharmacological agents V.2. Available from: [Link]
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Lu, H., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1359-1372. Available from: [Link]
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Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
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El-Damasy, D. A., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 40(21), 10839-10858. Available from: [Link]
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Tiong, K. H., et al. (2014). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. Cytotechnology, 66(6), 949-957. Available from: [Link]
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Fu, Y., et al. (2022). The ratio of nicotinic acid to nicotinamide as a microbial biomarker for assessing cell therapy product sterility. Cytotherapy, 24(1), 73-82. Available from: [Link]
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Patel, K., et al. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Future Journal of Pharmaceutical Sciences, 8(1), 1-10. Available from: [Link]
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ResearchGate. Preparation of 1000X Antibiotic Stock Solution v1. Available from: [Link]
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Michigan State University. Preparation of internal standard cocktail solutions for analysis of animal tissue metabolites. Available from: [Link]
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ResearchGate. Solubility of drugs in ethanol and dmso. Available from: [Link]
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BioProcess International. Recommendations for Cell Banks Used in GXP Assays. Available from: [Link]
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Mills, J. A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 87. Available from: [Link]
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Gad, F., et al. (1999). Stability of 5-aminolevulinic acid in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 87-91. Available from: [Link]
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Reyes-Batlle, M., et al. (2021). Interaction of Acanthamoeba T5 with a Vero Cell Culture: An Exploratory Study Using Live-Cell Imaging and Confocal Microscopy. Microorganisms, 9(11), 2293. Available from: [Link]
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Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ, 11, e16361. Available from: [Link]
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Deo, P. C. (2025). Practical Guide to In Vitro Clonal Propagation of Nicotiana benthamiana Using Axillary Shoot Induction. Bio-protocol, 15(18), e5443. Available from: [Link]
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5-Chloronicotinamide as an intermediate in organic synthesis
An In-Depth Guide to the Application of 5-Chloronicotinamide as a Synthetic Intermediate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile intermediate in modern organic synthesis. Moving beyond a simple recitation of procedures, this note delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes. The protocols described herein are designed as self-validating systems, grounded in authoritative literature to uphold the highest standards of scientific integrity.
Nicotinamide and its derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] The introduction of a chlorine atom at the 5-position of the pyridine ring transforms the molecule into a highly valuable and versatile building block. This substitution serves two primary purposes: it modulates the electronic properties and lipophilicity of the final compound, which can significantly impact biological activity, and it provides a reactive handle for advanced synthetic transformations.[4][5] this compound is particularly prized for its utility in transition metal-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.
Key Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 5-chloropyridine-3-carboxamide | [6] |
| CAS Number | 284040-69-3 | [6][7] |
| Molecular Formula | C₆H₅ClN₂O | [6][7] |
| Molecular Weight | 156.57 g/mol | [6][7] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the electron-deficient pyridine ring of this compound makes it an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. While less reactive than the corresponding bromo or iodo analogs, the C-Cl bond can be effectively activated using modern, highly active catalyst systems, making it a cost-effective and readily available starting material.[8][9]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[8][10] For this compound, this reaction allows for the direct attachment of various aryl and heteroaryl moieties, a crucial step in building libraries of potential drug candidates.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11][12] The choice of a sufficiently electron-rich and sterically demanding phosphine ligand is critical to facilitate the challenging oxidative addition of the aryl chloride bond.[8][11]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various arylboronic acids with this compound. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[10]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[10]
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative Reaction Conditions:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 85[10] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 89[10] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 82[10] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging using classical methods.[14] This reaction allows for the introduction of a wide array of primary and secondary amines at the 5-position of the nicotinamide core, providing access to compounds with diverse pharmacological properties.
Mechanistic Rationale: The mechanism is analogous to other palladium-catalyzed cross-couplings. A key distinction is the requirement for a strong, non-nucleophilic base (e.g., NaOt-Bu) to deprotonate the amine, facilitating its coordination to the palladium center.[15] The use of sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos) is often essential for achieving high yields, especially with less reactive aryl chlorides.[14][15]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv)[15]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[15]
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the base to a dry Schlenk flask. In a separate vial, pre-mix the palladium pre-catalyst and the ligand in a small amount of solvent.
-
Reagent Addition: To the Schlenk flask, add this compound, the amine, and the bulk of the solvent.
-
Catalyst Introduction: Add the catalyst/ligand pre-mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask and ensure the inert atmosphere is maintained.
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The purity of the amine is critical; impurities can inhibit the catalyst.[13]
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the organic phase, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction provides a powerful route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne.[16] This reaction is invaluable for creating rigid scaffolds and introducing functionalities that can be further elaborated, making it a key tool in the synthesis of complex natural products and pharmaceuticals.[16][17][18]
Mechanistic Rationale: The reaction traditionally employs a dual catalytic system. A palladium(0) catalyst activates the aryl halide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the final product.[19][20]
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine) [amine serves as base and often as solvent]
-
Anhydrous, degassed solvent (e.g., THF or DMF, if needed)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (if any), followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion. The reaction is often carried out under mild conditions.[16]
-
Monitoring: Monitor by TLC or LC-MS.
-
Workup: Remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with water or saturated NH₄Cl to remove amine salts. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Palladium Catalysts: Many palladium complexes are air-sensitive and potentially toxic. Handle in a fume hood or glovebox.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere. Amine bases are often volatile and have strong odors.
-
Solvents: Use anhydrous, degassed solvents for best results, as water and oxygen can deactivate catalysts.[21] Handle flammable organic solvents in a well-ventilated fume hood.
Conclusion
This compound is a robust and versatile intermediate whose full potential is unlocked through modern synthetic methods. Its ability to participate in key C-C and C-N bond-forming reactions makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and efficient execution of synthetic routes to novel and complex nicotinamide derivatives.
References
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Makhija, S. J. et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre. Available at: [Link]
- Unpublished. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]
-
Gao, Y. et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. Available at: [Link]
-
Gondru, R. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]
-
Wang, M. et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Pharmaceuticals. Available at: [Link]
-
Gao, Y. et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. Available at: [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. Available at: [Link]
-
CatSci Ltd. (n.d.). Technical Piece: Optimisation of Buchwald-Hartwig Amination Reactions. CatSci. Available at: [Link]
-
ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]
-
Michigan State University. (n.d.). Principles of Organic Synthesis. MSU Chemistry. Available at: [Link]
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Di Schiena, M. G. et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. International Journal of Molecular Sciences. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]
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Catalysts. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]
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Nuno R. C. Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Srinivasu, N. et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Applications of the Sonogashira reaction in the total synthesis of alkaloids. ResearchGate. Available at: [Link]
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Gondru, R. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]
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Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating the Efficacy of 5-Chloronicotinamide, a Putative NAMPT Inhibitor
Abstract
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[1][2][3] The NAD+ salvage pathway, which recycles nicotinamide, is a vital source of cellular NAD+, with Nicotinamide Phosphoribosyltransferase (NAMPT) serving as the rate-limiting enzyme.[4] Many cancer cells exhibit heightened reliance on this pathway, making NAMPT a compelling target for oncology drug development.[5][6] 5-Chloronicotinamide, a nicotinamide analog, is a compound of interest for its potential to inhibit NAMPT, thereby depleting NAD+ and inducing cancer cell death. This application note provides a comprehensive, multi-assay workflow designed for researchers, scientists, and drug development professionals to rigorously evaluate the target engagement, mechanism of action, and cellular efficacy of this compound. The protocols herein are designed as self-validating systems, incorporating critical controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.
Scientific Background: The Central Role of NAMPT in NAD+ Metabolism
Cellular NAD+ pools are maintained through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the predominant salvage pathway from nicotinamide.[7] In the salvage pathway, NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by NMNAT enzymes.[4]
NAD+ is consumed by three key classes of enzymes:
-
Sirtuins (SIRTs): NAD+-dependent deacetylases that regulate gene expression, metabolism, and DNA repair.[1][8]
-
Poly(ADP-ribose) polymerases (PARPs): Enzymes critical for DNA repair and genomic stability.[9]
-
CD38/CD157: NAD+ glycohydrolases involved in calcium signaling.[10][11]
By inhibiting NAMPT, this compound is hypothesized to reduce the intracellular NAD+ pool, leading to impaired function of NAD+-dependent enzymes and metabolic collapse, which is particularly lethal to rapidly proliferating cancer cells.[5]
Caption: The NAD+ salvage pathway and points of therapeutic intervention.
Primary Assays: Cytotoxicity and Target Engagement
The initial evaluation of any compound involves determining its effect on cell viability and confirming that it binds its intended target within the complex cellular environment.
Cell Viability and Cytotoxicity Assay
This assay serves as the foundational screen to determine the concentration-dependent effect of this compound on cell health. Luminescence-based ATP quantification is a robust method, as intracellular ATP levels are a strong indicator of metabolically active, viable cells.[12]
Protocol: ATP-Based Luminescent Viability Assay (e.g., CellTiter-Glo®)
-
Materials:
-
Selected cancer cell line (e.g., A549 lung carcinoma, OVCAR8 ovarian cancer) and appropriate culture medium.
-
White, opaque 96-well or 384-well microplates suitable for luminescence.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo® 2.0 Assay, Promega).
-
Plate reader with luminescence detection capabilities.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into the microplate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL) and incubate for 18-24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare a serial dilution series of this compound in culture medium. Remove the old medium from the plate and add the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure: Equilibrate the plate and the luminescent reagent to room temperature. Add a volume of reagent equal to the culture volume in each well (e.g., 100 µL).
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the relative luminescence units (RLU) of treated wells to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log-transformed concentration of this compound.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).
-
| Cell Line | Tissue of Origin | NAMPT Expression | This compound IC₅₀ (nM) |
| A2780 | Ovarian Cancer | High | 8.5 |
| MV4-11 | Leukemia | High | 4.2 |
| A549 | Lung Cancer | Moderate | 55.7 |
| HCT116 | Colon Cancer | High | 12.1 |
Table 1: Example IC₅₀ data for this compound across various cancer cell lines after 72-hour treatment.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify target engagement in intact cells or cell lysates.[13] It relies on the principle that a protein's thermal stability increases upon ligand binding.[14][15] This assay provides direct evidence that this compound binds to NAMPT in a cellular context.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay.
Protocol: CETSA® with Western Blot Detection
-
Materials:
-
Cultured cells, this compound, and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler or heating blocks.
-
Equipment for cell lysis (e.g., liquid nitrogen).
-
Ultracentrifuge.
-
Reagents and equipment for SDS-PAGE and Western Blotting.
-
Primary antibody specific for NAMPT.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
-
-
Step-by-Step Methodology:
-
Treatment: Treat two populations of cells, one with a high concentration of this compound (e.g., 10x IC₅₀) and the other with vehicle, for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C. Include a non-heated control (RT).
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction from the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant (soluble fraction). Determine protein concentration, then analyze equal protein amounts by SDS-PAGE and Western Blot using an anti-NAMPT antibody.
-
-
Data Analysis:
-
Quantify the band intensity for NAMPT at each temperature for both vehicle- and drug-treated samples.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target stabilization and engagement.
-
Mechanistic Assays: Confirming the Mode of Action
Once target engagement is confirmed, the next crucial step is to demonstrate that this binding event leads to the expected biochemical consequence: NAD+ depletion.
Intracellular NAD+/NADH Quantification
This assay directly measures the outcome of NAMPT inhibition. A potent and specific inhibitor should cause a dose-dependent decrease in the intracellular NAD+ pool. Bioluminescent assays provide a highly sensitive and straightforward method for this measurement.[10][11]
Protocol: Luminescent NAD+/NADH Assay (e.g., NAD/NADH-Glo™)
-
Materials:
-
Cells seeded in a white, opaque 96-well plate.
-
This compound serial dilutions.
-
Luminescent NAD/NADH detection reagent (e.g., NAD/NADH-Glo™ Assay, Promega).
-
Plate reader with luminescence detection.
-
-
Step-by-Step Methodology:
-
Seeding and Treatment: Seed cells and treat with a serial dilution of this compound as described in the viability assay (Section 2.1). A shorter incubation time (e.g., 6-24 hours) is often sufficient to observe changes in NAD+ levels.
-
Sample Lysis and Preparation:
-
For Total NAD+/NADH: Add the NAD/NADH-Glo™ detection reagent directly to the wells. The reagent contains a detergent that lyses the cells.
-
For Separate NAD+ and NADH: Follow the kit-specific protocol, which typically involves treating parallel samples with an acid solution (to destroy NADH) and a base solution (to destroy NAD+) before adding the detection reagent.[10]
-
-
Reaction and Detection: Incubate the plate at room temperature for 30-60 minutes to allow the enzymatic reactions to proceed.
-
Data Acquisition: Measure the luminescence.
-
-
Data Analysis:
-
Generate a standard curve using the provided NAD+ standards.
-
Calculate the concentration of NAD+ in the samples based on the standard curve.
-
Normalize the results to cell number or protein concentration to account for any differences in cell density.
-
Plot the NAD+ concentration against the inhibitor concentration to demonstrate a dose-dependent effect.
-
| This compound (nM) | Intracellular NAD+ Level (% of Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 42% |
| 100 | 15% |
| 1000 | <5% |
Table 2: Example data showing a dose-dependent depletion of intracellular NAD+ in MV4-11 cells after 24-hour treatment.
Nicotinic Acid (NA) Rescue Assay
This is a critical experiment to confirm that the observed cytotoxicity is specifically due to NAMPT inhibition. Cells can also synthesize NAD+ through the Preiss-Handler pathway, which uses nicotinic acid (NA) as a precursor, bypassing NAMPT.[4][6] If this compound's effects are on-target, co-treatment with NA should restore NAD+ levels and rescue cell viability.
Caption: Mechanism of cell viability rescue by nicotinic acid.
Protocol: NA Rescue in a Cell Viability Assay
-
Methodology:
-
Follow the cell viability protocol outlined in Section 2.1.
-
Prepare four treatment groups:
-
Vehicle only.
-
This compound only (at a concentration near its IC₉₀).
-
Nicotinic Acid only (e.g., 10 µM).
-
This compound (IC₉₀) + Nicotinic Acid (10 µM).
-
-
Treat cells and incubate for 72 hours.
-
Measure cell viability using an ATP-based luminescent assay.
-
-
Expected Outcome: A significant recovery of cell viability should be observed in the co-treatment group compared to the group treated with this compound alone, confirming that the compound's toxicity is mediated through the NAMPT pathway.
Downstream Functional Assays
To build a complete picture of the compound's effects, it is valuable to investigate the functional consequences of NAD+ depletion on downstream cellular processes.
PARP Activity Assay
Since PARP enzymes require NAD+ as a substrate for poly(ADP-ribosyl)ation during DNA repair, their activity should decrease following NAD+ depletion.[9]
Protocol: Colorimetric PARP Activity Assay
-
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The activity is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Methodology:
-
Treat cells with this compound or vehicle for 24 hours.
-
Induce DNA damage (e.g., with H₂O₂) to activate PARP, or use nuclear extracts from treated cells.
-
Perform the PARP activity assay according to the manufacturer's protocol (e.g., PARP Universal Colorimetric Assay Kit, R&D Systems).
-
Measure absorbance at 450 nm.
-
-
Expected Outcome: Cells treated with this compound should show significantly lower PARP activity compared to vehicle-treated cells.
Assessment of Mitochondrial Function
NAD+ is a linchpin of mitochondrial energy metabolism, and its depletion can impair mitochondrial function.[1][3] High-resolution respirometry can measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[16][17]
Protocol: High-Resolution Respirometry
-
Principle: This technique uses specialized instruments (e.g., Oroboros Oxygraph-2k, Seahorse XF Analyzer) to measure the rate of oxygen consumption in living cells in real-time.
-
Methodology:
-
Treat cells with this compound or vehicle for a predetermined time (e.g., 24 hours).
-
Harvest and resuspend cells in a specialized assay medium.
-
Load the cells into the respirometer and measure the basal OCR.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Expected Outcome: Treatment with this compound is expected to lead to a decrease in both basal and maximal oxygen consumption rates, indicating impaired mitochondrial function due to NAD+ depletion.
Summary and Conclusion
The evaluation of a targeted therapeutic agent like this compound requires a systematic, multi-faceted approach. The suite of assays presented in this application note provides a robust framework for a comprehensive assessment. This workflow allows researchers to:
-
Quantify Cytotoxicity: Determine the IC₅₀ value using a reliable cell viability assay.
-
Confirm Target Engagement: Directly verify that the compound binds to NAMPT in intact cells using CETSA®.
-
Validate the Mechanism of Action: Prove that target engagement leads to NAD+ depletion and that this effect can be rescued by bypassing the NAMPT enzyme.
-
Characterize Downstream Effects: Understand the functional consequences of NAD+ depletion on critical cellular processes like DNA repair and mitochondrial respiration.
By following these detailed protocols and understanding the scientific rationale behind them, researchers can confidently and accurately characterize the efficacy and mechanism of this compound, paving the way for its further development as a potential therapeutic agent.
References
- Title: Cell Viability and Proliferation Assays in Drug Screening Source: Danaher Life Sciences URL
- Title: Application Notes and Protocols for Measuring Intracellular NAD+ Levels in Response to RBN013209 Source: Benchchem URL
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Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens Source: PubMed URL: [Link]
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Title: Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content Source: ResearchGate URL: [Link]
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Title: Mitochondrial metabolic function assessed in vivo and in vitro Source: Scilit URL: [Link]
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Title: Mitochondrial Metabolic Function Assessed In Vivo and In Vitro Source: PMC - PubMed Central URL: [Link]
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Title: Mitochondrial Metabolic Function Assessed In Vivo and In Vitro Source: ResearchGate URL: [Link]
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Title: Chapter 20: Functional Assessment of Isolated Mitochondria In Vitro Source: Mayo Clinic URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: What is the most accurate method to measure intracellular NAD level? Source: ResearchGate URL: [Link]
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Title: Measure NAD+ Levels: How to Track Cellular Energy and Aging Source: Rupa Health URL: [Link]
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Title: Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens Source: NIH URL: [Link]
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Title: Methods for studying human sirtuins with activity-based chemical probes Source: PMC - NIH URL: [Link]
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Title: PARP Assays Source: BPS Bioscience URL: [Link]
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Title: What are the new molecules for NAMPT inhibitors? Source: Patsnap Synapse URL: [Link]
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Title: A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy Source: ACS Publications URL: [Link]
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Title: Poly (ADP-ribose) Polymerase (PARP) Assay Services Source: Reaction Biology URL: [Link]
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Title: Target Engagement in Adherent Cells Quantification | Protocol Preview Source: YouTube URL: [Link]
-
Title: Methodologies for NAD⁺ Analysis: Strengths, Limitations, and Emerging Technologies Source: NOVOS URL: [Link]
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Title: NAMPT Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: Multifunctional activity-based chemical probes for sirtuins Source: RSC Publishing URL: [Link]
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Title: Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines Source: MDPI URL: [Link]
-
Title: Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death Source: ACS Publications URL: [Link]
-
Title: Development of activity-based probes for the protein deacylase Sirt1 Source: PMC - NIH URL: [Link]
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Title: CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery Source: YouTube URL: [Link]
-
Title: CETSA Source: CETSA URL: [Link]
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Title: Role of NAD+ in regulating cellular and metabolic signaling pathways Source: PMC URL: [Link]
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Title: NAD+ metabolism and its roles in cellular processes during ageing Source: PMC - PubMed Central URL: [Link]
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Title: NAD+ metabolism in health and disease Source: University of Iowa URL: [Link]
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Title: Nicotinamide protects target cells from cell-mediated cytolysis Source: PubMed - NIH URL: [Link]
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Title: Emerging therapeutic roles for NAD+ metabolism in mitochondrial and age-related disorders Source: ResearchGate URL: [Link]
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Title: NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential Source: PMC URL: [Link]
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Techniques for measuring 5-Chloronicotinamide's effect on cell proliferation
An in-depth guide to methodologies for assessing the anti-proliferative effects of 5-Chloronicotinamide, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation guidelines.
Introduction: The Rationale for Investigating this compound
This compound, a derivative of nicotinamide (a form of Vitamin B3), is emerging as a compound of interest in cancer research. Its structural similarity to nicotinamide suggests a potential role in modulating nicotinamide adenine dinucleotide (NAD+) metabolism. NAD+ is a critical coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2][3] Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[1][2] Inhibition of NAMPT can lead to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death, making it a promising therapeutic target.[1][3][4] Therefore, accurately quantifying the effect of potential NAMPT inhibitors like this compound on cell proliferation is a foundational step in its preclinical evaluation.
This guide details robust and validated techniques for measuring the anti-proliferative effects of this compound, focusing on both indirect metabolic assessments and direct DNA synthesis analysis.
Core Principles: Selecting the Appropriate Proliferation Assay
Measuring cell proliferation is not a one-size-fits-all endeavor. The choice of assay depends on the specific research question, cell type, and available equipment.[5][6] The two primary methodologies detailed here are tetrazolium-based metabolic assays (MTT and XTT) and DNA synthesis assays (BrdU incorporation).
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Metabolic Assays (MTT, XTT) | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable, metabolically active cells. | High-throughput, cost-effective, rapid, requires standard plate reader.[5][7] | Indirect measure of proliferation; can be affected by changes in cell metabolism independent of proliferation.[5] | High-throughput screening, determining dose-response curves (IC50). |
| DNA Synthesis Assay (BrdU) | Measures the incorporation of a thymidine analog (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.[8] | Direct, accurate, and reliable measure of cell division.[5][6] Can be adapted for flow cytometry or imaging.[9] | More labor-intensive, may require specific antibodies and additional steps like DNA denaturation.[5][9] | Confirming anti-proliferative effects, cell cycle analysis. |
Proposed Mechanism of Action: this compound as a Modulator of NAD+ Metabolism
The primary hypothesis for this compound's anti-proliferative effect is its interference with the NAD+ salvage pathway, likely through the inhibition of the NAMPT enzyme. This disruption triggers a cascade of downstream events that collectively halt cell proliferation and can induce apoptosis.
Caption: Proposed mechanism of this compound action.
Section 1: Metabolic Activity Assessment using Tetrazolium Salts
Metabolic assays like MTT and XTT are excellent first-line methods for screening the effects of this compound across a range of concentrations. They are based on the principle that mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product.
1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a classic colorimetric endpoint assay where the yellow MTT is reduced to an insoluble purple formazan.[6][10] A solubilization step is required to dissolve the formazan crystals before reading the absorbance.[6][11]
Caption: High-level workflow for the MTT cell proliferation assay.
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest in culture
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
MTT reagent: 5 mg/mL in sterile PBS, filter-sterilized.[10] Store protected from light at 4°C.
-
Solubilization solution: e.g., DMSO or 10% SDS in 0.01 M HCl.[12]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[11]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the optimal seeding density (determined empirically, often between 2,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[10] Incubate overnight (or until cells adhere and resume logarithmic growth) at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include "vehicle control" wells (medium with the same concentration of DMSO as the highest drug concentration) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[11][12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[10][12]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >620 nm can be used to reduce background noise.[10]
1.2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay offers an advantage over MTT as the resulting formazan product is water-soluble, eliminating the need for a solubilization step and reducing handling errors.[7]
Materials:
-
Same as MTT, but substitute MTT reagent and solubilizer with an XTT assay kit (containing XTT reagent and an electron-coupling reagent).
Procedure:
-
Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).[13]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[14] The incubation time should be optimized for the specific cell type and density.
-
Reading: Gently shake the plate and measure the absorbance between 450-500 nm using a microplate reader. A reference wavelength of >650 nm is recommended.
Section 2: DNA Synthesis Assessment using BrdU Incorporation
To directly measure the effect of this compound on DNA replication, the BrdU assay is the gold standard.[5] This method detects the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells during the S-phase of the cell cycle.[8]
Caption: High-level workflow for the BrdU cell proliferation assay.
This protocol describes a colorimetric ELISA-based detection method common in 96-well formats.
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, secondary HRP-conjugated antibody, wash buffer, and substrate).
-
Cells, plates, and compound prepared as in the MTT protocol.
Procedure:
-
Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
BrdU Labeling: Add 10 µL of 10x BrdU labeling solution to each 100 µL well for a final concentration of 1x.[15]
-
Labeling Incubation: Incubate the plate for 2-24 hours at 37°C. The optimal time depends on the cell cycle length of your cell line; rapidly dividing cells may only need 1-2 hours, while slower-growing cells may require up to 24 hours.[8]
-
Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[15] This step is critical as it fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[9][16]
-
Primary Antibody Incubation: Remove the fixing solution. Add 100 µL of the diluted anti-BrdU detection antibody to each well. Incubate for 1 hour at room temperature.[15]
-
Washing: Aspirate the antibody solution and wash the wells three times with 1x Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[15]
-
Washing: Repeat the wash step (Step 6).
-
Substrate Development: Add 100 µL of TMB substrate and incubate for up to 30 minutes at room temperature, protected from light. Monitor for color development.[15]
-
Stop Reaction: Add 100 µL of Stop Solution.[15]
-
Reading: Measure the absorbance at 450 nm within 30 minutes of stopping the reaction.
Data Analysis and Interpretation
-
Background Subtraction: For each plate, average the absorbance values of the "medium only" or "no cell" control wells. Subtract this average from all other absorbance readings.
-
Calculate Percent Viability/Proliferation: Normalize the data to the untreated or vehicle control wells, which represent 100% viability.
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the this compound concentration (X-axis). Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the compound that inhibits cell proliferation by 50%.
References
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Roche. (n.d.). MTT Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Yesavage, T. (2023). Selecting the Best Method for Measuring Cell Proliferation. Biocompare. [Link]
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Trevigen. (n.d.). XTT Proliferation Assay Protocol. [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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ABClonal. (2019). 4 Methods for Measuring Cell Proliferation. [Link]
-
baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications. [Link]
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Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
News-Medical.Net. (2021). What is a Cell Proliferation Assay?. [Link]
-
Lee, J., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. [Link]
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Creative Diagnostics. (n.d.). BrdU Staining Protocol. [Link]
-
Lee, J., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed. [Link]
-
Audrito, V., et al. (2019). Effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on melanoma cell growth and apoptosis. ResearchGate. [Link]
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Ohanna, M., et al. (2019). Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle-dependent in mammalian cells, and its inhibition slows cell growth. Journal of Biological Chemistry. [Link]
-
Tan, B., et al. (2013). Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for NAD+ biosynthesis, in human cancer cells: metabolic basis and potential clinical implications. Journal of Biological Chemistry. [Link]
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Application Notes and Protocols for the In Vivo Administration and Dosing of 5-Chloronicotinamide in Mouse Models
I. Introduction: Targeting NAD⁺ Metabolism with 5-Chloronicotinamide
This compound is a synthetic derivative of nicotinamide (a form of vitamin B3) that holds significant promise as a research compound, particularly in the field of oncology. Its structural similarity to nicotinamide suggests its potential role as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD⁺ salvage pathway.[1]
Cancer cells exhibit a heightened metabolic rate and are often heavily reliant on the NAD⁺ salvage pathway to meet their energetic and biosynthetic demands.[2] NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD⁺. By inhibiting NAMPT, compounds like this compound can deplete intracellular NAD⁺ levels, leading to metabolic catastrophe and cell death in cancer cells. This makes NAMPT a compelling target for anticancer therapies.[3][4]
These application notes provide a comprehensive guide for researchers on the in vivo administration and dosing of this compound in mouse models. The following protocols and data are synthesized from established methodologies for nicotinamide, its analogs, and other small molecule NAMPT inhibitors, offering a robust starting point for preclinical studies.
II. Mechanism of Action: Inhibition of the NAD⁺ Salvage Pathway
The primary proposed mechanism of action for this compound is the competitive inhibition of NAMPT. NAD⁺ is an essential coenzyme for a multitude of cellular processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It is also a critical substrate for enzymes involved in DNA repair (e.g., PARPs) and epigenetic regulation (e.g., sirtuins). The NAD⁺ salvage pathway provides a primary route for NAD⁺ regeneration from its breakdown product, nicotinamide.
The following diagram illustrates the central role of NAMPT in the NAD⁺ salvage pathway and the proposed inhibitory action of this compound.
Caption: Proposed mechanism of this compound action.
III. Quantitative Data Summary: Dosing of Nicotinamide and Analogs in Mice
| Compound | Dosage | Administration Route | Vehicle | Mouse Model | Study Focus | Reference |
| Nicotinamide | 100-500 mg/kg | Intraperitoneal (i.p.) | Not specified | Murine tumors | Pharmacokinetics | [5] |
| Nicotinamide | 100-1000 mg/kg | Intraperitoneal (i.p.) | Not specified | C3H mammary carcinoma | Radiosensitization | |
| FK866 | 0.5 mg/kg | Intraperitoneal (i.p.), every other day for 4 weeks | Not specified | Aged mice | Cognitive impairment | [6] |
| FK866 | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Mouse xenograft | Cancer therapy (combination) | [7] |
| KPT-9274 | 100, 150, 200 mg/kg | Not specified | Not specified | HGC27 tumor xenograft | Cancer therapy | [8] |
| OT-82 | Not specified | Not specified | Not specified | Hematological malignancy models | Cancer therapy | [1] |
| 6-Aminonicotinamide | 10 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | Not specified | CD2F1 mice | Pharmacokinetics | [9] |
Note: The provided dosages are for reference only. The optimal dose of this compound must be determined empirically through dose-escalation studies to assess both efficacy and toxicity.
IV. Experimental Protocols: In Vivo Administration
The choice of administration route depends on the experimental design, the required pharmacokinetic profile, and the physicochemical properties of the formulated compound. Intraperitoneal injection offers rapid systemic exposure, while oral gavage simulates a more clinically relevant route of administration for many drugs.
A. Vehicle Formulation for this compound
Given that many small molecule inhibitors exhibit poor water solubility, a suspension formulation is often necessary for in vivo administration. A common and effective vehicle for preclinical studies is a solution of methylcellulose and Tween 80 in sterile water.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Tween 80 (0.2% v/v)
-
Sterile, deionized water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
Protocol:
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring. Heat gently if necessary to aid dissolution, then cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix thoroughly.
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously stirring or vortexing to ensure a uniform suspension.
-
Keep the suspension under constant agitation (e.g., on a magnetic stirrer) during the dosing procedure to maintain homogeneity.
B. Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared this compound suspension
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume. The maximum recommended IP injection volume is 10 mL/kg.
-
Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The abdomen should be facing upwards.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids major organs such as the cecum and bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Administration: Slowly inject the calculated volume of the this compound suspension.
-
Withdrawal: Gently withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture, for at least 30 minutes post-injection.
C. Oral Gavage Protocol
Materials:
-
Prepared this compound suspension
-
Sterile syringes (1 mL)
-
Flexible, ball-tipped gavage needles (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dosage volume. The maximum recommended oral gavage volume is 10 mL/kg.
-
Measure Insertion Depth: Before the procedure, measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle.
-
Restraint: Firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Passage into Esophagus: As the needle reaches the pharynx, the mouse will naturally swallow, which facilitates the passage of the needle into the esophagus. The needle should advance smoothly without resistance. If resistance is felt, withdraw the needle and start again.
-
Administration: Once the needle has reached the pre-measured depth, slowly administer the this compound suspension.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and observe for any signs of respiratory distress, such as coughing or gasping, which could indicate accidental administration into the trachea.
V. Experimental Workflow: In Vivo Efficacy Study
A typical in vivo efficacy study for a novel anti-cancer compound like this compound involves a xenograft mouse model. The following diagram outlines a standard experimental workflow.
Caption: Experimental workflow for an in vivo efficacy study.
VI. References
-
Horsman, M. R., et al. (1989). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. British Journal of Cancer, 60(3), 355–362. [Link]
-
Greenstock, C. L., et al. (1995). The pharmacokinetics of nicotinamide in humans and rodents. Diabetes, 44(2), 152-155. [Link]
-
Gardell, S. J., et al. (2019). Boosting NAD(+) with a small molecule that activates NAMPT. Nature Communications, 10(1), 3241. [Link]
-
Vrana, J. A., et al. (2025). Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia. PLoS One, 20(1), e0210518. [Link]
-
Choi, Y. J., et al. (2022). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Journal of Experimental & Clinical Cancer Research, 41(1), 226. [Link]
-
Cea, M., et al. (2016). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology, 23(7), 867-879. [Link]
-
Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]
-
Mitchell, S. J., et al. (2018). Nicotinamide Improves Aspects of Healthspan but Not Lifespan in Mice. Cell Metabolism, 27(3), 667-676.e4. [Link]
-
Mitchell, S. J., et al. (2018). Nicotinamide improves aspects of healthspan but not lifespan in mice. Cell Metabolism, 27(3), 667-676.e4. [Link]
-
Horsman, M. R., et al. (1994). Nicotinamide pharmacokinetics in patients. Radiotherapy and Oncology, 31(1), 1-7. [Link]
-
González-Fuentes, J., et al. (2022). Natural Vitamins and Novel Synthetic Antioxidants Targeting Mitochondria in Cognitive Health: A Scoping Review of In Vivo Evidence. Antioxidants, 11(3), 525. [Link]
-
Newman, E. M., et al. (1993). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 46(6), 1047-1055. [Link]
-
Bogan, K. L., & Brenner, C. (2008). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Annual Review of Nutrition, 28, 115-130. [Link]
-
Yourick, J. J., et al. (1992). Pharmacokinetics of Niacinamide in Blood and Skin of Hairless Guinea Pigs. Defense Technical Information Center. [Link]
-
Cervelli, T., et al. (2015). New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. Cell Cycle, 14(12), 1845-1853. [Link]
-
Holen, K., et al. (2008). The pharmacokinetics of nicotinamide in humans and rodents. Diabetes, 44(2), 152-155. [Link]
-
Gallagher, E. J., et al. (2020). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 10, 1860. [Link]
-
Thong, E., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(15), 11019-11043. [Link]
-
Dragheim, M., et al. (2013). Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. Journal of Medicinal Chemistry, 56(22), 9035-9050. [Link]
-
Shah, N. V., et al. (2006). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 30(11), 78-86. [Link]
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Zhu, Y., et al. (2017). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Molecular Cancer Therapeutics, 16(7), 1236-1245. [Link]
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Application Notes and Protocols for Developing Potent 5-Chloronicotinamide Derivatives
Introduction: The Therapeutic Promise of 5-Chloronicotinamide and the Quest for Enhanced Potency
This compound, a derivative of nicotinamide (Vitamin B3), serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives have garnered significant interest due to their diverse biological activities, including potential applications as anticancer, antifungal, and antibacterial agents.[2][3][4][5] The core structure of this compound presents multiple avenues for chemical modification, allowing for the systematic development of analogues with improved potency and target specificity.[6][7] This guide provides a comprehensive framework for researchers engaged in the design, synthesis, and evaluation of novel this compound derivatives, with a primary focus on strategies to enhance their therapeutic potency.
A key molecular target for many nicotinamide-based compounds is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[8][9] Cancer cells, with their high metabolic rate, are often heavily reliant on this pathway for NAD+ regeneration, making NAMPT an attractive target for anticancer drug development.[8][10] By inhibiting NAMPT, the cellular NAD+ pools are depleted, leading to metabolic collapse and apoptotic cell death.[9] Therefore, developing potent NAMPT inhibitors based on the this compound scaffold is a promising strategy in oncology research.
This document will detail synthetic strategies, robust screening protocols, and the underlying principles of structure-activity relationship (SAR) studies to guide the rational design of next-generation this compound derivatives.
Part 1: Synthetic Strategies for Derivative Libraries
The generation of a diverse chemical library is the cornerstone of any successful drug discovery program. For this compound, derivatization can be strategically focused on several key positions of the molecule to explore the chemical space and identify modifications that enhance biological activity.
Modification of the Amide Group
The amide nitrogen of this compound is a primary site for derivatization. Standard amide coupling reactions can be employed to introduce a wide variety of substituents.
General Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: In a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), treat 5-chloronicotinic acid with a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or Thionyl chloride (SOCl2) in the presence of a non-nucleophilic base like Diisopropylethylamine (DIEA) or Triethylamine.[3]
-
Amine Addition: To the activated carboxylic acid, add the desired primary or secondary amine.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel.
Substitution at the Pyridine Ring
The pyridine ring of this compound offers opportunities for substitution reactions, although these can be more challenging than amide modifications. Nucleophilic aromatic substitution (SNAr) reactions at the 6-position can be achieved, particularly with thiol-based nucleophiles.[2][11]
General Protocol for SNAr Reaction with Thiols:
-
Reactant Mixture: In a polar aprotic solvent such as DMF, combine 5,6-dichloronicotinamide with the desired thiol and a base like anhydrous potassium carbonate.[2]
-
Reaction Conditions: Heat the reaction mixture to facilitate the substitution. The reaction temperature and time will depend on the reactivity of the thiol.
-
Work-up and Purification: After the reaction is complete, pour the mixture onto crushed ice to precipitate the product.[2] The solid is then collected by filtration and purified by recrystallization or column chromatography.
The following diagram illustrates a general workflow for the synthesis and initial screening of a this compound derivative library.
Caption: A generalized workflow for the synthesis and screening of this compound derivatives.
Part 2: In Vitro Screening Protocols for Potency Determination
Once a library of derivatives has been synthesized, a robust and efficient screening cascade is essential to identify compounds with improved potency. This typically involves a primary biochemical assay followed by secondary cell-based assays.
Primary Screening: In Vitro NAMPT Enzyme Inhibition Assay
For derivatives targeting NAMPT, a direct enzymatic assay is the first step in evaluating their inhibitory potential. A common method is a coupled-enzyme fluorometric assay that measures the production of NAD+.[12][13]
Protocol for Fluorometric NAMPT Inhibition Assay: [13]
-
Reagent Preparation:
-
Prepare a 4x NAMPT Assay Buffer containing NMNAT and alcohol dehydrogenase (ADH). Keep on ice.
-
Prepare stock solutions of ATP, Nicotinamide, and PRPP.
-
Dilute the purified human NAMPT enzyme to the desired concentration in NAMPT Dilution Buffer.
-
Prepare serial dilutions of the test compounds and a known NAMPT inhibitor (e.g., FK866) as a positive control.
-
-
Assay Plate Setup (96-well format):
-
Add diluted NAMPT enzyme to "Positive Control" and "Test Inhibitor" wells.
-
Add NAMPT Dilution Buffer to "Blank" wells.
-
Add the test compounds or positive control to the "Test Inhibitor" wells.
-
Add vehicle (e.g., DMSO) to the "Positive Control" and "Blank" wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a Master Mix containing the 4x NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and ethanol. Add the Master Mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 2 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The fluorescence signal is proportional to the amount of NADH produced, which reflects NAMPT activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Secondary Screening: Cell-Based Cytotoxicity Assays
Compounds that show significant inhibition in the primary enzymatic assay should be further evaluated in cell-based assays to assess their cellular potency and cytotoxic effects. A panel of cancer cell lines with known reliance on the NAMPT pathway is recommended.[14][15][16]
Protocol for MTT Cell Viability Assay: [15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][17]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).[15]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
The following diagram illustrates the workflow for in vitro evaluation of the synthesized compounds.
Caption: Workflow for the in vitro evaluation of this compound derivatives.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the screening cascade is crucial for establishing a structure-activity relationship (SAR). SAR analysis aims to understand how specific chemical modifications influence the biological activity of the compounds.[18][19]
Key Considerations for SAR Analysis
-
Amide Substituents: Analyze how the size, lipophilicity, and electronic properties of the substituents on the amide nitrogen affect potency. For example, the introduction of cyclic amines or aromatic groups can significantly impact binding affinity.
-
Pyridine Ring Modifications: Evaluate the effect of substitutions at the 6-position of the pyridine ring. The introduction of different functional groups can alter the electronic distribution of the ring and influence interactions with the target protein.
-
Conformational Effects: Consider how different substituents may restrict the conformation of the molecule, potentially locking it into a more active binding pose.
Data Presentation for SAR Analysis
Table 1: Example SAR Data for this compound Derivatives
| Compound ID | R-Group (Amide Substitution) | NAMPT IC50 (nM) | Cancer Cell Line GI50 (nM) |
| 5-CN-01 | -H | >10,000 | >10,000 |
| 5-CN-02 | -Cyclohexyl | 520 | 1200 |
| 5-CN-03 | -Phenyl | 150 | 450 |
| 5-CN-04 | -4-Fluorophenyl | 85 | 210 |
| 5-CN-05 | -6-Thiophenyl | 35 | 95 |
Note: The data presented are for illustrative purposes only.
Lead Optimization Strategies
Based on the initial SAR, promising "hit" compounds can be selected for lead optimization. This iterative process involves making further chemical modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[7] Computational modeling and docking studies can be valuable tools to guide the design of new analogues with enhanced binding affinity for the target.[6]
The following diagram depicts the central role of the NAMPT-mediated NAD+ salvage pathway, a key target for many this compound derivatives.
Caption: The NAMPT-mediated NAD+ salvage pathway and the inhibitory action of this compound derivatives.
Conclusion
The development of potent this compound derivatives requires a multidisciplinary approach that integrates synthetic chemistry, biochemistry, and cell biology. The protocols and strategies outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of novel analogues with enhanced therapeutic potential. Through systematic SAR studies and iterative lead optimization, researchers can unlock the full potential of the this compound scaffold in the development of next-generation therapeutics.
References
- Patsnap Synapse. (2025, May 21). How to increase potency of drugs?
- Benchchem. (n.d.). Application Notes and Protocols for the Study of NAMPT Inhibitors in Enzyme Kinetics.
- Gorshkov, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
- Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre.
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
- SteerOn Research. (2025, March 28). How Medicinal Chemistry Drives Novel Therapeutics Development.
- ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- RSC Publishing. (n.d.). Mechanism of drug-potency enhancement via methylation.
- ResearchGate. (2025, August 10). Medicinal chemistry strategies in follow-on drug discovery.
- Benchchem. (n.d.). Application Notes and Protocols for Anticancer Agent 96 in Cell Culture.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit.
- Zhang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules.
- Zhang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed Central.
- RSC Publishing. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
- NIH. (n.d.). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress.
- PubMed. (n.d.). Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening.
- PubMed Central. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
- NIH. (2024, January 3). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria.
- MDPI. (n.d.). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives.
- ChemicalBook. (n.d.). This compound.
- NIH. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- Pharmacology Mentor. (2024, November 7). Structure-Activity Relationships (SAR) in Drug Design.
- MDPI. (n.d.). Molecular Mechanism of Action of Neonicotinoid Insecticides.
- PubMed. (2017, February 20). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents.
- NIH. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists.
- PubMed. (n.d.). Evaluation of Biological Potency of two Endemic Species Integrated with in vitro and in silico Approches: LC-MS/MS Analysis of the Plants.
- Sigma-Aldrich. (n.d.). 2-Chloronicotinamide 98 10366-35-5.
- NIH. (n.d.). 2-Chloronicotinamide.
Sources
- 1. This compound [chemicalbook.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to increase potency of drugs? [synapse.patsnap.com]
- 7. steeronresearch.com [steeronresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 19. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloronicotinamide
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Chloronicotinamide. As a pivotal intermediate in the creation of various pharmaceutical agents, achieving a high yield and purity of this compound is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common route involving the amidation of 5-chloronicotinic acid.
Problem 1: Low Overall Yield
A diminished yield can be attributed to several factors, from incomplete reactions to product loss during workup. A systematic approach is key to identifying and resolving the root cause.
Potential Cause & Solution
-
Incomplete Amidation of 5-Chloronicotinic Acid: The conversion of the carboxylic acid to the amide is a critical step.
-
Insufficient Activation of the Carboxylic Acid: For the reaction to proceed efficiently, the carboxylic acid must be activated. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose, converting the acid to the more reactive acyl chloride. Ensure that the activating agent is fresh and used in a slight excess (typically 1.1-1.5 equivalents) to drive the reaction to completion. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the full consumption of the starting material before proceeding with amination.
-
Suboptimal Reaction Conditions for Amination: The introduction of ammonia (or an ammonia source like ammonium hydroxide) to the activated acyl chloride needs to be carefully controlled. The reaction is often exothermic and should be performed at a low temperature (e.g., 0-10 °C) to minimize side reactions. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
-
Product Loss During Workup and Purification:
-
Aqueous Workup: this compound has some solubility in water, which can lead to significant product loss during aqueous washes. To mitigate this, use minimal amounts of cold water for washing the crude product. If the product is extracted into an organic solvent, ensure the aqueous layer is back-extracted to recover any dissolved product.
-
Precipitation/Crystallization: If the product is isolated by precipitation, ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization. The choice of solvent for recrystallization is crucial; it should be one in which the product is sparingly soluble at low temperatures but readily soluble at higher temperatures.
-
Problem 2: Presence of Impurities in the Final Product
Impurities can arise from side reactions or incomplete removal of starting materials and reagents.
Potential Cause & Solution
-
Unreacted 5-Chloronicotinic Acid: The presence of the starting carboxylic acid in the final product is a common issue.
-
Inadequate Activation: As mentioned previously, ensure complete conversion to the acyl chloride.
-
Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.
-
-
Formation of Dimer or Other Side Products:
-
Intermolecular Reactions: Under certain conditions, the acyl chloride can react with another molecule of 5-chloronicotinic acid or the product amide, leading to dimers or other polymeric byproducts. Maintaining a dilute reaction mixture and controlling the rate of addition of reagents can help minimize these side reactions.
-
-
Residual Solvents or Reagents:
-
Thorough Drying: Ensure the final product is dried under vacuum at an appropriate temperature to remove any residual solvents.
-
Washing: The crude product should be washed with a suitable solvent to remove any unreacted reagents or soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method is the amidation of 5-chloronicotinic acid. This typically involves a two-step, one-pot procedure where the carboxylic acid is first converted to a reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by the addition of an ammonia source.[1][2]
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective technique. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting material (5-chloronicotinic acid), the intermediate (acyl chloride, which will likely appear as the acid on the TLC plate after spotting due to hydrolysis), and the final product (this compound). Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more quantitative analysis, LC-MS is recommended.
Q3: What are the key safety precautions to take during this synthesis?
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reactions are also exothermic and should be cooled in an ice bath during the addition of reagents.
Q4: Can I use a different aminating agent instead of ammonia?
Yes, while ammonia or ammonium hydroxide are standard for synthesizing the primary amide, other primary or secondary amines can be used to produce N-substituted 5-chloronicotinamides. The reaction conditions may need to be adjusted depending on the nucleophilicity and basicity of the amine.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Chloronicotinic Acid
This protocol details the conversion of 5-chloronicotinic acid to this compound via an acyl chloride intermediate.
Materials:
-
5-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonium hydroxide (28-30% solution)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Acid Dissolution: To the flask, add 5-chloronicotinic acid (1 equivalent) and anhydrous DCM (or THF) to make an approximately 0.5 M solution.
-
Acyl Chloride Formation: Cool the mixture in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC until the starting material is no longer visible.
-
Removal of Excess Reagent: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. Co-evaporate with anhydrous DCM or THF twice to ensure complete removal.
-
Amination: Re-dissolve the crude acyl chloride in anhydrous DCM or THF and cool the flask in an ice bath.
-
Ammonia Addition: Slowly add ammonium hydroxide (3-5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding water. If a precipitate forms, it can be collected by filtration. If the product remains in the organic layer, separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
| Parameter | Recommended Condition | Potential Impact on Yield |
| Activating Agent | Thionyl Chloride or Oxalyl Chloride | Use of fresh, high-purity reagent is crucial for complete conversion. |
| Equivalents of Activating Agent | 1.1 - 1.5 equivalents | Insufficient amount leads to incomplete reaction; excess can cause side reactions. |
| Amination Temperature | 0 - 10 °C | Higher temperatures can lead to unwanted byproducts and lower yield. |
| Solvent | Anhydrous DCM or THF | Presence of moisture will hydrolyze the acyl chloride intermediate. |
| Workup | Minimal use of cold water for washing | Product has some aqueous solubility, so excessive washing can reduce yield. |
Visualization of the Synthesis Pathway
Caption: Synthetic route to this compound.
References
-
Feng, J., et al. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. 2019. Available from: [Link]
- U.S. Patent US2496114A. Purification of nicotinamide.
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of 5-Chloronicotinamide in Aqueous Solutions
Welcome to the technical support center for 5-Chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming solubility issues with this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and experimental workflows to systematically address these challenges in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A: this compound is a derivative of nicotinamide, a form of vitamin B3. Its chemical structure, featuring a chloropyridine ring and a carboxamide group, suggests it may exhibit limited aqueous solubility due to its crystalline nature and the presence of the hydrophobic chlorine atom.[1][2] For many research and pharmaceutical applications, achieving a desired concentration in an aqueous medium is crucial for experimental validity, biological activity, and formulation development.[1][2]
Q2: I'm observing poor dissolution of this compound in my aqueous buffer. What are the most likely initial steps to improve this?
A: The initial and often most effective strategies involve adjusting the pH of your solution and introducing a co-solvent. The pyridine nitrogen in this compound is basic and can be protonated at acidic pH, potentially increasing solubility. The amide group can also undergo hydrolysis at extreme pH values, so a careful pH screening is recommended as a first step. Concurrently, screening a panel of biocompatible co-solvents can provide a rapid assessment of solubility enhancement.
Q3: Are there any predicted physicochemical properties of this compound that can guide my experiments?
A: While experimental data is scarce, we can infer some properties from its structure and data on similar compounds. PubChem provides basic computed properties for this compound (C6H5ClN2O), such as a molecular weight of 156.57 g/mol .[3] For the related compound 2-Chloronicotinamide, a predicted pKa of 14.19 is available, which suggests the amide proton is very weakly acidic. The pyridine nitrogen will have a basic pKa, likely in the range of 2-4, similar to other substituted pyridines. This basicity is the primary handle for pH-based solubility enhancement.
Troubleshooting Guide: A Systematic Approach to Enhancing this compound Solubility
This section provides a structured, step-by-step approach to systematically identify the optimal conditions for solubilizing this compound.
pH Adjustment: Leveraging the Basic Pyridine Moiety
Scientific Rationale: The pyridine ring in this compound contains a nitrogen atom that can accept a proton (act as a base). By lowering the pH of the aqueous solution, you can protonate this nitrogen, forming a positively charged species. This ionized form will have significantly greater electrostatic interactions with water molecules, thereby increasing its aqueous solubility. The Henderson-Hasselbalch equation governs the ratio of the ionized to unionized form of the molecule as a function of pH and the compound's pKa.
Experimental Protocol: pH Screening
-
Prepare a Stock Solution of this compound: If possible, prepare a concentrated stock solution in an organic solvent in which it is freely soluble, such as Dimethyl Sulfoxide (DMSO). This will allow for accurate and consistent addition to your aqueous buffers.
-
Prepare a Range of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Solubility Determination:
-
Add a small, known amount of this compound powder or a fixed volume of the DMSO stock to a constant volume of each buffer.
-
Ensure the final concentration of DMSO is low (ideally <1%) to minimize its effect on solubility.
-
Equilibrate the samples by shaking or stirring at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis: Plot the measured solubility of this compound as a function of pH. This will reveal the pH range where solubility is maximized.
Expected Outcome: You should observe a significant increase in the solubility of this compound as the pH decreases, particularly below the pKa of the pyridine nitrogen.
Workflow for pH Optimization
Caption: Workflow for pH-dependent solubility screening.
Co-solvent Systems: Modifying the Polarity of the Solvent
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This can enhance the solubility of non-polar or poorly water-soluble compounds by reducing the energy required to create a cavity for the solute molecule within the solvent. Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Experimental Protocol: Co-solvent Screening
-
Select a Panel of Co-solvents: Choose a range of pharmaceutically acceptable co-solvents. A suggested starting panel is provided in the table below.
-
Prepare Co-solvent Mixtures: For each selected co-solvent, prepare a series of aqueous mixtures at different concentrations (e.g., 5%, 10%, 20%, 50% v/v in your optimal buffer from the pH screening).
-
Determine Solubility: Using the same methodology as the pH screening (equilibration, centrifugation, and analysis of the supernatant), determine the solubility of this compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of this compound against the percentage of each co-solvent. This will help identify the most effective co-solvent and its optimal concentration.
Table 1: Suggested Co-solvents for Initial Screening
| Co-solvent | Properties & Considerations |
| Ethanol | A common and effective co-solvent. Can be used in relatively high concentrations. |
| Propylene Glycol | A viscous co-solvent, often used in formulations. |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight PEG, effective for many poorly soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | A powerful aprotic solvent, but its use may be limited by toxicity concerns in some applications. Keep concentrations as low as possible. |
Workflow for Co-solvent Screening
Caption: Workflow for co-solvent solubility screening.
Use of Excipients: Surfactants and Cyclodextrins
Scientific Rationale:
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules, like this compound, shielding the hydrophobic parts of the molecule from the aqueous environment and thereby enhancing solubility.
Experimental Protocol: Excipient Screening
-
Select Excipients:
-
Surfactants: Consider non-ionic surfactants like Tween® 80 or Polysorbate 20.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with good solubility and a favorable safety profile.
-
-
Prepare Excipient Solutions: Prepare a series of solutions of each excipient in your optimized buffer (from pH and/or co-solvent screening) at various concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Determine Solubility: Measure the solubility of this compound in each excipient solution using the established equilibration and analysis method.
-
Data Analysis: Plot the solubility of this compound as a function of the excipient concentration.
Other Advanced Techniques
If the above methods do not yield the desired solubility, more advanced formulation strategies can be explored. These are often employed in later-stage drug development and include:
-
Solid Dispersions: The drug is dispersed in a solid-state carrier, often a polymer, to create an amorphous form of the drug, which typically has a higher dissolution rate and apparent solubility than the crystalline form.
-
Nanoparticle Formation: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in the dissolution rate according to the Noyes-Whitney equation.
These techniques generally require specialized equipment and expertise.
Summary and Recommendations
For researchers encountering solubility issues with this compound, a systematic, multi-pronged approach is the most effective path to success. Start with the simplest and most common techniques—pH adjustment and co-solvent addition—before moving to more complex formulations involving excipients. Careful and methodical experimentation, guided by the principles outlined in this document, will enable you to identify the optimal conditions for your specific research needs.
References
-
Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
-
Wagen, C. (2025, October 16). How to Predict pKa. Rowan Scientific. Retrieved from [Link]
-
Dennis, A. S. M., et al. (2022). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. RSC Medicinal Chemistry, 13(10), 1234-1246. [Link]
-
He, H., et al. (2025). Solubility determination, molecular simulation and thermodynamic analysis of 2-chloronicotinamide in three binary solvents from 278.15 K to 328.15 K. Journal of Molecular Liquids, 403, 126929. [Link]
-
Avdeef, A. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Frontiers in Chemistry, 10, 945333. [Link]
-
Buczek, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. International Journal of Molecular Sciences, 22(14), 7365. [Link]
-
Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Singh, S., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. mBio, 15(3), e03131-23. [Link]
-
Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771-802. [Link]
-
Doen, K., et al. (2021). Improving pKa prediction accuracy with reparametrized force fields and free energy calculations. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593513, this compound. Retrieved from [Link].
Sources
- 1. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H5ClN2O | CID 593513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloronicotinamide Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 5-Chloronicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the intricacies of this synthetic process. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Overview of Synthetic Strategies
The synthesis of this compound (C₆H₅ClN₂O) can be approached through several synthetic routes. The most common and reliable method involves a two-step process starting from 5-chloronicotinic acid. An alternative, though less common, route is the Sandmeyer reaction starting from 5-aminonicotinamide.
Primary Synthetic Route: Acyl Chloride Formation and Amidation
This robust method consists of two key transformations:
-
Activation of the Carboxylic Acid: 5-Chloronicotinic acid is converted to the more reactive 5-chloronicotinoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amidation: The resulting 5-chloronicotinoyl chloride is then reacted with an ammonia source to form the desired this compound.
This guide will primarily focus on the optimization and troubleshooting of this two-step pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Acyl Chloride Formation (Step 1)
Q1: My yield of 5-chloronicotinoyl chloride is consistently low. What are the potential causes?
A1: Low yields in the formation of 5-chloronicotinoyl chloride are often attributed to incomplete reaction or degradation of the product. Consider the following:
-
Purity of Starting Material: Ensure your 5-chloronicotinic acid is dry and free of impurities. Moisture can react with the chlorinating agent, reducing its effectiveness.
-
Choice and Excess of Chlorinating Agent: Both thionyl chloride and oxalyl chloride are effective. Oxalyl chloride is often considered milder and can lead to cleaner reactions with fewer side products[1]. Using a slight excess (1.2-1.5 equivalents) of the chlorinating agent can drive the reaction to completion. However, a large excess can complicate purification.
-
Reaction Temperature and Time: The reaction typically requires heating. For thionyl chloride, refluxing is common. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). Insufficient reaction time will lead to incomplete conversion.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction, particularly when using oxalyl chloride.
Q2: I am observing the formation of side products during the chlorination of 5-chloronicotinic acid. What are they and how can I minimize them?
A2: A common side reaction is the formation of the corresponding anhydride of 5-chloronicotinic acid. This can occur if the reaction conditions are not carefully controlled. To minimize this:
-
Controlled Addition of Reagent: Add the chlorinating agent dropwise to a solution of the carboxylic acid, especially when the reaction is exothermic.
-
Temperature Control: While heating is often necessary, excessive temperatures for prolonged periods can promote side reactions. Optimize the temperature and reaction time by monitoring the reaction progress using techniques like thin-layer chromatography (TLC).
-
Anhydrous Conditions: Strictly maintain anhydrous (dry) conditions throughout the reaction. Any moisture will hydrolyze the acyl chloride back to the carboxylic acid, which can then react with another molecule of the acyl chloride to form the anhydride.
Q3: How do I effectively remove the excess chlorinating agent after the reaction?
A3: Complete removal of the excess chlorinating agent is crucial for the success of the subsequent amidation step.
-
Distillation/Evaporation: Thionyl chloride (boiling point: 76 °C) and oxalyl chloride (boiling point: 63-64 °C) are volatile and can be removed under reduced pressure using a rotary evaporator.
-
Azeotropic Removal: To ensure trace amounts are removed, you can add an anhydrous, inert solvent like toluene and co-evaporate it. This process can be repeated 2-3 times.
Amidation (Step 2)
Q4: My amidation reaction is not going to completion, resulting in a low yield of this compound.
A4: Incomplete amidation can be due to several factors:
-
Reactivity of Ammonia Source: Anhydrous ammonia gas, aqueous ammonium hydroxide, or ammonium chloride with a base can be used. Gaseous ammonia is highly reactive but can be difficult to handle. Aqueous ammonium hydroxide is a convenient source, but the presence of water can lead to the hydrolysis of the acyl chloride.
-
Stoichiometry: Ensure you are using a sufficient excess of the ammonia source to react with the acyl chloride and to neutralize the HCl byproduct that is formed during the reaction. A 2 to 3-fold excess is common.
-
Temperature: The reaction is typically exothermic and should be cooled initially (e.g., in an ice bath) during the addition of the acyl chloride to the ammonia solution to prevent side reactions. After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion.
-
Hydrolysis of Acyl Chloride: If the 5-chloronicotinoyl chloride is exposed to moisture before or during the amidation step, it will hydrolyze back to 5-chloronicotinic acid, which will not react with ammonia under these conditions. Ensure all glassware is dry and use anhydrous solvents.
Q5: I am getting a mixture of products in my final crude material. What are the likely impurities?
A5: Besides unreacted starting materials, the main impurity is often 5-chloronicotinic acid, resulting from the hydrolysis of the acyl chloride. To minimize this, ensure anhydrous conditions and a sufficient excess of the amine.
Q6: What is the best way to purify the final this compound product?
A6: Recrystallization is a common and effective method for purifying this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for nicotinamide derivatives include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[2] You may need to screen a few solvents to find the optimal one for this compound.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
If recrystallization does not provide the desired purity, column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) can be employed.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloronicotinoyl Chloride
Materials:
-
5-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Toluene
-
Round-bottom flask with a reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloronicotinic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (2-3 equivalents) or oxalyl chloride (1.2-1.5 equivalents).
-
If using oxalyl chloride, add a catalytic amount (1-2 drops) of DMF.
-
Equip the flask with a reflux condenser connected to a gas trap (to neutralize the evolved HCl and SO₂/CO/CO₂ gases).
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature to 40°C (for oxalyl chloride) until the reaction is complete (cessation of gas evolution and dissolution of the solid starting material).
-
Cool the reaction mixture to room temperature.
-
Remove the excess chlorinating agent under reduced pressure.
-
Add anhydrous toluene and co-evaporate under reduced pressure to remove residual traces of the chlorinating agent. Repeat this step if necessary.
-
The resulting crude 5-chloronicotinoyl chloride is often used directly in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
5-Chloronicotinoyl chloride (from Protocol 1)
-
Aqueous ammonium hydroxide (e.g., 28-30%)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, place an excess of chilled aqueous ammonium hydroxide (e.g., 5-10 equivalents).
-
Cool the flask in an ice bath.
-
Dissolve the crude 5-chloronicotinoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the solution of 5-chloronicotinoyl chloride to the cold, stirring ammonium hydroxide solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
If DCM was used, separate the organic layer. If THF was used, add DCM to extract the product.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for Amidation
| Entry | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | NH₃ (gas) | THF | 0 to RT | 1 | 85 | 95 |
| 2 | NH₄OH (aq) | DCM | 0 to RT | 2 | 78 | 92 |
| 3 | NH₄OH (aq) | THF | 0 to RT | 2 | 82 | 94 |
| 4 | NH₄Cl / Et₃N | DCM | RT | 4 | 70 | 90 |
Note: These are representative data and actual results may vary depending on the specific experimental setup and scale.
Visualization of Workflow and Reaction
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: Overview of the two-step reaction mechanism.
Analytical Methods for Quality Control
Ensuring the purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water or methanol in water, often with an additive like formic acid (0.1%) or ammonium acetate to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., around 260 nm).
-
Purity Analysis: Purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with a known standard should be used.
References
- Liu, Y. et al. (2017). European Journal of Medicinal Chemistry, 126, 122-132.
- Setliff, F. L., & Rankin, J. G. (1988). Journal of the Arkansas Academy of Science, 42, 80-83.
- Abe, Y. et al. (2004). PCT Int. Appl., WO 2004063197 A1 20040729.
- Soriano-Castell, D., & Carr, A. J. (2019). Organic Process Research & Development, 23(9), 1848-1855.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LCGC International. (2021, March 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Furusawa, N. (2015). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid. Acta Chromatographica, 27(4), 633-644. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloronicotinic acid. Retrieved from [Link]
Sources
Technical Support Center: 5-Chloronicotinamide Solutions in DMSO
A Guide to Ensuring Stability, Integrity, and Experimental Success
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloronicotinamide dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a uniquely powerful solvent, widely adopted in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds[1][2][3]. However, its utility comes with inherent chemical considerations that can impact the stability of dissolved compounds, including this compound.
This guide provides a framework for understanding potential stability issues, troubleshooting unexpected results, and implementing robust protocols to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution showing new peaks on my chromatogram over time?
The appearance of new, unexpected peaks in your analytical run (e.g., via HPLC or LC-MS) is a classic indicator of compound degradation. For this compound in DMSO, degradation can be attributed to two primary sources: intrinsic compound instability and solvent-mediated reactions.
-
Intrinsic Degradation (Hydrolysis): The amide functional group in this compound is susceptible to hydrolysis, particularly in the presence of trace amounts of water, acid, or base. DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. This absorbed water can facilitate the slow hydrolysis of the amide bond, converting this compound into 5-Chloronicotinic acid . This is a common degradation pathway for related molecules like nicotinamide riboside[4][5].
-
Solvent-Mediated Degradation: DMSO is not always an inert solvent. At elevated temperatures, or in the presence of acidic or basic catalysts, DMSO itself can decompose[1][6][7]. More directly, the amide group of your compound could potentially react with DMSO, especially under certain activating conditions, to form sulfonium ion intermediates[8][9]. While this specific reaction is less likely under standard storage conditions, it highlights the reactive potential of the solvent.
Below is a diagram illustrating the most probable degradation pathway.
Caption: Potential degradation pathways for this compound in DMSO.
Q2: What are the optimal storage conditions for my this compound DMSO stock solutions?
Proper storage is the single most effective strategy to mitigate degradation. The goal is to minimize molecular motion (kinetics) and eliminate reactants like water and light.
-
Temperature: Lower temperatures are unequivocally better. Storing solutions at -20°C or -80°C is standard practice and highly recommended. Storage at room temperature or 4°C significantly accelerates degradation and should be avoided for anything other than short-term working solutions.
-
Aliquoting: Avoid repeated freeze-thaw cycles. When you prepare a fresh stock solution, immediately divide it into smaller, single-use aliquots. This practice minimizes the number of times the main stock is warmed to room temperature, which reduces exposure to atmospheric moisture and decreases the overall time spent at temperatures where degradation reactions are more favorable.
-
Solvent Quality: Always use high-purity, anhydrous DMSO . Using older bottles of DMSO that have been opened multiple times can introduce significant amounts of water, compromising the stability of your compound from the moment of dissolution.
-
Light Protection: Store aliquots in amber vials or in a dark freezer to protect against potential photodegradation.
-
Inert Atmosphere: For highly sensitive compounds or very long-term storage (months to years), consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen and moisture.
Q3: Can a degraded stock solution affect my biological assay results?
Absolutely. The impact of degradation extends beyond a simple reduction in the parent compound's concentration.
-
Inaccurate Potency: If 10% of your compound has degraded, your calculated IC50 or EC50 values will be artificially high, as you are pipetting a lower effective concentration than intended.
-
Antagonistic or Agonistic Effects: The degradation product (e.g., 5-Chloronicotinic acid) is a distinct chemical entity. It may possess its own biological activity, which could be inactive, antagonistic, or even agonistic, thereby confounding your experimental results.
-
Non-Specific Effects: Degradation products can alter the physicochemical properties of the solution or interfere with assay detection systems (e.g., fluorescence, luminescence), leading to unreliable data.
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve issues related to the stability of this compound in DMSO.
Problem: My experimental results are inconsistent or not reproducible.
If you observe high variability between experiments or a sudden loss of compound activity, your stock solution should be the first suspect.
Caption: Troubleshooting workflow for inconsistent experimental results.
Protocols for Stability Assessment
Proactively assessing the stability of your compound is crucial for generating reliable data. Do not assume stability; verify it.
Protocol 1: Forced Degradation and Stability Profiling
This protocol establishes the stability of this compound in DMSO under accelerated (forced) and standard storage conditions.
Objective: To determine the rate of degradation at various temperatures over time.
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Amber HPLC vials with caps
-
Pipettes
-
Incubators/ovens set to 40°C and an environmental chamber for room temperature (e.g., 25°C)
-
Refrigerators/freezers at 4°C, -20°C, and -80°C
-
Validated HPLC-UV or LC-MS method (see Protocol 2)
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM). Ensure complete dissolution. This is your T=0 sample.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the fresh stock solution to a working concentration (e.g., 100 µM) and analyze it via your HPLC/LC-MS method. This establishes the initial peak area and purity profile.
-
Aliquoting for Stability Study: Dispense the remaining stock solution into multiple pre-labeled amber HPLC vials.
-
Storage: Place sets of vials at each temperature condition: 40°C, 25°C, 4°C, -20°C, and -80°C.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.
-
Sample Analysis: Allow the vial to equilibrate to room temperature before opening. Dilute and analyze as done for the T=0 sample.
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak area: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Identify and quantify any major degradation products relative to the parent peak.
-
Data Presentation:
Summarize the results in a table for clear comparison.
| Storage Temp. | Day 1 (% Remaining) | Day 3 (% Remaining) | Day 7 (% Remaining) | Day 14 (% Remaining) | Day 30 (% Remaining) |
| 40°C | 95.2% | 85.1% | 70.3% | 55.4% | 30.1% |
| 25°C (RT) | 99.1% | 97.5% | 95.0% | 90.2% | 82.5% |
| 4°C | >99.9% | 99.8% | 99.5% | 99.1% | 98.5% |
| -20°C | >99.9% | >99.9% | >99.9% | >99.9% | 99.8% |
| -80°C | >99.9% | >99.9% | >99.9% | >99.9% | >99.9% |
| Note: Data shown is for illustrative purposes only. |
Protocol 2: Representative HPLC-UV Method for Quantification
This method is designed to separate this compound from its potential primary hydrolytic degradant, 5-Chloronicotinic acid. Method optimization and validation are required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 5% B
-
13-18 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~265 nm (determine optimal wavelength by UV scan).
-
Injection Volume: 10 µL.
Expected Elution: Under these acidic reverse-phase conditions, the more polar 5-Chloronicotinic acid is expected to elute before the parent this compound.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Miyata, M., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 4(10), 14337–14343. Available from: [Link]
-
Leypold, M., et al. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Organic Letters, 22(22), 8903–8908. Available from: [Link]
-
Leypold, M., et al. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. PMC. Available from: [Link]
-
Leypold, M., et al. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. ChemRxiv. Available from: [Link]
-
Leypold, M., et al. (2022). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. DSpace@MIT. Available from: [Link]
-
Leypold, M., et al. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. ResearchGate. Available from: [Link]
-
Liaw, H-J., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Available from: [Link]
-
Campbell, M. T. D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3537-3544. Available from: [Link]
-
Polbin, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. ResearchGate. Available from: [Link]
-
Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry, 44(6), 724-733. Available from: [Link]
-
Polbin, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 2966. Available from: [Link]
-
Stoessel, F. (2006). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development, 10(4), 733-739. Available from: [Link]
-
Liaw, H-J., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2686–2695. Available from: [Link]
-
Perlara. (2016). DMSO and Drug Discovery. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Retrieved from [Link]
-
Liaw, H-J., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. Available from: [Link]
-
Campbell, M. T. D., et al. (2019). (A) The proposed scheme for degradation of NR to nicotinamide and sugar... ResearchGate. Available from: [Link]
-
Campbell, M. T. D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. ResearchGate. Available from: [Link]
-
Liaw, H-J. (2021). Doctoral Dissertation: Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Available from: [Link]
-
Gebicka, L., & Banasiak, E. (1994). On the irreversible destruction of reduced nicotinamide nucleotides by hypohalous acids. Archives of Biochemistry and Biophysics, 310(2), 439-444. Available from: [Link]
-
Alfaras, I., et al. (2023). Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications. Nutrients, 15(14), 3219. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593513, this compound. Retrieved from [Link]
-
Morbidelli, L., et al. (2019). LC-MS/MS Analysis of Five Neonicotinoid Pesticides in Sheep and Cow Milk Samples Collected in Jordan Valley. Bulletin of Environmental Contamination and Toxicology, 102(4), 461-466. Available from: [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. archive.perlara.com [archive.perlara.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 5-Chloronicotinamide
Welcome to our dedicated technical support guide for the synthesis and purification of 5-Chloronicotinamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
I. Overview of Synthetic Strategy
The most prevalent and reliable method for the synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 5-chloronicotinic acid. This transformation can be achieved through two primary pathways, each with its own set of advantages and potential pitfalls. Understanding the mechanics of these routes is crucial for anticipating and mitigating the formation of byproducts.
Logical Flow of Synthesis
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: What are the most common methods for converting 5-chloronicotinic acid to this compound?
A1: There are two widely employed methods for this amidation:
-
Method A: The Acid Chloride Route using Thionyl Chloride (SOCl₂) : This is a robust and cost-effective method. 5-chloronicotinic acid is first converted to the more reactive 5-chloronicotinoyl chloride by treatment with thionyl chloride.[1][2] This intermediate is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to yield the desired amide. The primary byproducts of the activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[3]
-
Method B: Direct Amidation using Coupling Reagents : This approach avoids the handling of thionyl chloride. Coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct formation of the amide bond between the carboxylic acid and an ammonia source.[4] These reagents work by activating the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[4][5]
Q2: My reaction with thionyl chloride is complete, but after adding ammonia, my yield of this compound is low. What could be the issue?
A2: A common pitfall in the thionyl chloride method is the hydrolysis of the highly reactive 5-chloronicotinoyl chloride intermediate back to 5-chloronicotinic acid. This can occur if there is residual water in your reaction setup or if you are using a dilute aqueous ammonia solution.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous solvents for the reaction with thionyl chloride.
-
Control the Addition of Ammonia: When using aqueous ammonia, add it slowly and at a low temperature (e.g., 0 °C) to minimize localized heating and potential side reactions.
-
Consider Gaseous Ammonia: Bubbling anhydrous ammonia gas through the solution of the acid chloride can improve yields by avoiding the presence of water.
Q3: I've used DCC as a coupling agent and have a significant amount of a white precipitate that is not my product. What is it and how do I remove it?
A3: The white precipitate is likely dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[5][6] DCU is notoriously insoluble in most common organic solvents.
Removal Strategy:
-
Filtration: The most straightforward method for removing DCU is by filtration. Since DCU is often insoluble in the reaction solvent (e.g., dichloromethane or ethyl acetate), it can be easily separated from the soluble product.
-
Solvent Selection: If your product has some solubility in a solvent in which DCU is highly insoluble (like diethyl ether), you can perform a solvent wash to remove the DCU.
Q4: My final product is contaminated with unreacted 5-chloronicotinic acid. What is the best way to remove it?
A4: The presence of unreacted 5-chloronicotinic acid is a common issue. Due to its acidic nature, it can be removed using several techniques:
-
Aqueous Base Wash: During the workup, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be cautious not to use a strong base for extended periods, as it could potentially hydrolyze your desired amide product.
-
Selective Precipitation/Recrystallization: In some cases, the solubility differences between 5-chloronicotinic acid and this compound can be exploited. A patent for the purification of nicotinamide (a related compound) from nicotinic acid suggests suspending the mixture in a non-aqueous solvent and treating it with an amine to form a soluble salt of the acid, allowing the insoluble amide to be filtered off.[7]
-
Column Chromatography: If the above methods are not sufficient, column chromatography is a highly effective purification technique.
Q5: I'm struggling to find a good recrystallization solvent for this compound. Can you provide some suggestions?
A5: Finding the ideal recrystallization solvent often requires some experimentation. A good starting point is to look for a solvent or solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Suggested Solvent Systems to Screen:
-
Ethanol/Water: Ethanol is a good solvent for many organic compounds, and the addition of water can often induce crystallization upon cooling.
-
Ethyl Acetate/Hexane: This is a classic polar/non-polar solvent system that can be effective for a wide range of compounds.
-
Acetone/Hexane: Similar to the ethyl acetate/hexane system, this provides a good polarity gradient.[8]
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent of a binary system).
-
If using a binary system, add the less polar solvent dropwise until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Q6: When I run a column to purify this compound, the product streaks badly on the TLC plate and the column. How can I improve the separation?
A6: Streaking on silica gel is a common issue with basic compounds like pyridines. The acidic nature of the silica gel can lead to strong interactions with the basic nitrogen of the pyridine ring.
Troubleshooting Column Chromatography:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%), into your eluent system can significantly improve the chromatography by neutralizing the acidic sites on the silica gel.[9]
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (which is basic) or a deactivated silica gel.
III. Byproduct Formation and Removal Strategies
A proactive approach to byproduct management begins with understanding their origins. The following table summarizes the common byproducts for the two primary synthetic routes and their recommended removal methods.
| Synthesis Method | Common Byproducts | Origin | Removal Strategy |
| Thionyl Chloride | Unreacted 5-chloronicotinic acid | Incomplete reaction | Aqueous base wash, Recrystallization, Column chromatography |
| 5-chloronicotinoyl chloride | Incomplete reaction with ammonia | Quench with water during workup to hydrolyze back to 5-chloronicotinic acid, then remove as above | |
| Polymeric materials | Side reactions at high temperatures | Filtration, Column chromatography | |
| Coupling Reagents (e.g., DCC, EDC) | Unreacted 5-chloronicotinic acid | Incomplete reaction | Aqueous base wash, Recrystallization, Column chromatography |
| Dicyclohexylurea (from DCC) | Byproduct of coupling agent | Filtration (due to low solubility)[5][6] | |
| 1-ethyl-3-(3-dimethylaminopropyl)urea (from EDC) | Byproduct of coupling agent | Aqueous wash (water-soluble) | |
| N-acylurea | Side reaction of the activated intermediate | Column chromatography[5] |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via the Acid Chloride Route
Caption: Workflow for the synthesis of this compound using thionyl chloride.
-
Acid Chloride Formation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), suspend 5-chloronicotinic acid in an anhydrous solvent (e.g., toluene or dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting crude 5-chloronicotinoyl chloride in an anhydrous solvent (e.g., THF or dioxane).
-
Cool the solution to 0 °C and slowly add a source of ammonia (e.g., concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution) with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted 5-chloronicotinic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% Triethylamine) and pack the column.[9]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. References
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
ResearchGate. (2015, August 6). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]
-
Google Patents. Purification of nicotinamide - US2496114A.
-
Google Patents. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - CN100355732C.
-
PubChem. This compound. [Link]
-
National Institutes of Health. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
-
PubMed. Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography. [Link]
-
PubChem. 5-Chloronicotinic acid. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
How to address 5-Chloronicotinamide precipitation in cell culture media
Welcome to the dedicated technical support guide for 5-Chloronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common challenge of this compound precipitation in cell culture media. Our goal is to provide you with the foundational knowledge and practical solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in cell culture experiments?
This compound is a derivative of nicotinamide (a form of vitamin B3) and is often investigated in drug discovery and cell biology research. Its specific applications can vary, but it is typically explored for its potential role in modulating cellular pathways, similar to other nicotinamide analogs. Ensuring its solubility in cell culture media is critical for accurate and reproducible experimental results.
Q2: I've observed a cloudy or crystalline precipitate in my cell culture media after adding this compound. What is the primary cause?
Precipitation of this compound in cell culture media is most commonly due to its limited solubility in aqueous solutions. When a concentrated stock solution of the compound is diluted into the complex aqueous environment of the cell culture media, its concentration may exceed its solubility limit, causing it to fall out of solution.
Q3: Can the type of cell culture media I use affect the solubility of this compound?
Yes, the composition of your cell culture media can significantly impact the solubility of this compound. Factors such as pH, the presence of salts, and the concentration of proteins (like those in fetal bovine serum) can all influence the solubility of small molecules.
Troubleshooting Guide: Addressing this compound Precipitation
This section provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your cell culture experiments.
Initial Diagnosis: Understanding the Precipitation Event
Before attempting to resolve the issue, it's crucial to characterize the precipitation. Ask the following questions:
-
When does the precipitation occur? Immediately upon addition to the media, or after some time in the incubator?
-
What is the appearance of the precipitate? Is it a fine, cloudy suspension or larger, crystalline structures?
-
At what concentration of this compound is the precipitation observed?
Answering these questions will help you pinpoint the likely cause and select the most appropriate troubleshooting strategy.
Experimental Protocols & Methodologies
Protocol 1: Optimizing the Stock Solution
The preparation of a stable, concentrated stock solution is the first critical step in preventing precipitation.
Objective: To prepare a high-concentration stock of this compound that remains stable upon dilution into cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Solvent Selection: Due to its limited aqueous solubility, DMSO is a common choice for preparing stock solutions of hydrophobic compounds like this compound.
-
Concentration Calculation: Determine the desired stock concentration. It is advisable to prepare a stock concentration that is at least 1000x the final working concentration to minimize the volume of DMSO added to the cell culture.
-
Dissolution:
-
Carefully weigh the required amount of this compound powder and add it to a sterile conical tube.
-
Add the calculated volume of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be attempted. Caution: Always check the compound's stability at elevated temperatures.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube to ensure sterility.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Cell Culture Media
The method of diluting the stock solution into the media is as important as the preparation of the stock itself.
Objective: To dilute the this compound stock solution into the cell culture media without causing precipitation.
Procedure:
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C. Adding a cold solution to a warm one can sometimes shock the system and cause precipitation.
-
Vortexing During Addition: While gently vortexing or swirling the media, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Visual Inspection: After adding the compound, visually inspect the media for any signs of precipitation. If the media appears cloudy, it is likely that the solubility limit has been exceeded.
Advanced Troubleshooting Strategies
If precipitation persists even after optimizing your stock solution and dilution technique, consider the following advanced strategies.
Strategy 1: Solubility Testing
A systematic solubility test can help you determine the maximum soluble concentration of this compound in your specific cell culture media.
Objective: To experimentally determine the solubility limit of this compound in your chosen cell culture media.
Procedure:
-
Prepare a serial dilution of your this compound stock solution in your cell culture media.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment duration.
-
Visually inspect each dilution for signs of precipitation. The highest concentration that remains clear is your approximate solubility limit.
Strategy 2: The Use of Pluronic F-68
Pluronic F-68 is a non-ionic surfactant that can be used to increase the solubility of hydrophobic compounds in aqueous solutions.
Objective: To enhance the solubility of this compound in cell culture media using Pluronic F-68.
Procedure:
-
Prepare a 10% stock solution of Pluronic F-68 in water and sterilize it by filtration.
-
Add the Pluronic F-68 stock solution to your cell culture media to a final concentration of 0.01-0.1%.
-
Proceed with the addition of your this compound stock solution as described in Protocol 2.
Causality: Pluronic F-68 forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules like this compound, effectively increasing their solubility.
Diagrams and Data
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solvent | DMSO (Cell Culture Grade) | High solvating power for hydrophobic compounds. |
| Stock Concentration | ≥1000x Final Concentration | Minimizes the final concentration of DMSO in the culture. |
| Final DMSO % | <0.1% | High concentrations of DMSO can be toxic to cells. |
| Pluronic F-68 | 0.01 - 0.1% (Final) | A non-ionic surfactant that can aid in solubility. |
References
Technical Support Center: Optimizing 5-Chloronicotinamide Concentration for In Vitro Experiments
Welcome to the technical support center for researchers utilizing 5-Chloronicotinamide in their in vitro experiments. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to ensure the successful optimization of your experimental conditions. As scientists and drug development professionals, we understand that precision and reproducibility are paramount. This resource is structured to address common challenges in a direct question-and-answer format, moving from foundational knowledge to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) - The Essentials of Working with this compound
This section addresses the most common initial questions researchers have when incorporating this compound into their experimental workflow.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an analog of nicotinamide (a form of vitamin B3) and is understood to primarily function by interacting with the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway.[1] This pathway is crucial for regenerating NAD+, a vital coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair.[2] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[3] It is hypothesized that this compound acts as a competitive inhibitor or an alternative substrate for NAMPT, thereby modulating intracellular NAD+ levels.[1]
Q2: How do I prepare a stock solution of this compound?
A2: this compound is a solid at room temperature.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[5]
Experimental Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (CAS: 284040-69-3) in a sterile microcentrifuge tube.[6]
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock, for example, 10 mM or 100 mM.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: What is a safe concentration of DMSO to use in my cell culture experiments?
A3: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines.[7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.[7] Primary cells may be more sensitive, and a lower concentration (e.g., below 0.1%) might be necessary.
Q4: What is a good starting concentration range for this compound in my experiments?
A4: The effective concentration of this compound will be cell-line and assay-dependent. Based on studies of similar nicotinamide analogs, a broad starting range of 10 nM to 100 µM is recommended for initial dose-response experiments.[1] Some nicotinamide analogs have shown activity in the nanomolar range, especially in nicotinamide-free media.[1]
Part 2: Troubleshooting Guides - Navigating Experimental Challenges
This section provides in-depth, question-and-answer-based troubleshooting for specific issues you might encounter.
Issue 1: High Variability or Lack of Reproducibility in Experimental Results
Q: My results with this compound are inconsistent between experiments. What could be the cause?
A: Variability can stem from several factors related to the compound's stability, the cell culture conditions, and the experimental setup.
-
Compound Stability:
-
Aqueous Instability: While specific data for this compound is limited, related compounds like methylnicotinate show slow degradation in aqueous solutions.[8] Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Do not store diluted aqueous solutions for extended periods. The stability of components in cell culture media can be influenced by factors like pH and temperature.[9][10][11]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock can lead to degradation. Use small aliquots to avoid this.
-
-
Cell Culture Conditions:
-
Nicotinamide in Media: Standard cell culture media contain nicotinamide. The presence of this natural substrate for NAMPT can compete with this compound, potentially masking its effects or requiring higher concentrations to achieve a response.[1] For sensitive experiments, consider using custom nicotinamide-free media.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and free from contamination. Cellular metabolism, including NAD+ levels, can change with cell stress and passage number.
-
Issue 2: Unexpected Cytotoxicity at Low Concentrations
Q: I'm observing significant cell death at concentrations where I expect to see a specific biological effect. How can I troubleshoot this?
A: Unanticipated cytotoxicity can be due to off-target effects, issues with compound solubility, or the specific metabolic vulnerabilities of your cell line.
-
Confirm On-Target Effect: The primary mechanism of nicotinamide analogs often involves the depletion of NAD+.[1] This can be rescued by supplementing the culture medium with nicotinamide.
-
Rescue Experiment: Co-treat your cells with this compound and a high concentration of nicotinamide (e.g., 10-100 µM). If the cytotoxicity is on-target, the addition of nicotinamide should rescue the cells.[1]
-
-
Solubility Issues:
-
Precipitation in Media: Although soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture media, especially at higher concentrations. This can lead to inconsistent local concentrations and physical stress on the cells.
-
Troubleshooting Precipitation:
-
Visually inspect the media for any precipitate after adding the compound.
-
When diluting from the DMSO stock, add it to the media with gentle mixing to ensure rapid and even dispersion.[12]
-
Consider a final DMSO concentration at the higher end of the safe range (e.g., 0.5%) to aid solubility.
-
-
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of dependence on the NAD+ salvage pathway.[13]
-
Metabolic Profile: Cells with low expression of Nicotinate Phosphoribosyltransferase (NAPRT1), the key enzyme in an alternative NAD+ synthesis pathway, are more reliant on NAMPT and thus more sensitive to its inhibitors.[13]
-
Data Presentation: Recommended Starting Concentrations for Dose-Response Studies
| Assay Type | Suggested Starting Range (µM) | Key Considerations |
| Initial Cytotoxicity Screening (e.g., MTT, LDH assay) | 0.01 - 100 | Use a wide logarithmic dilution series to capture the full dose-response curve.[3] |
| Mechanistic Studies (e.g., NAD+ level measurement) | 0.001 - 10 | Concentrations should be below the IC50 to study specific effects without confounding cytotoxicity. |
| Long-term Culture Experiments (>48 hours) | 0.001 - 1 | Lower concentrations are often necessary for longer incubation times to avoid cumulative toxicity. |
Experimental Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a framework for assessing the cytotoxic effect of this compound and determining its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).[7]
-
Treatment: Remove the old medium and add the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[3]
-
Visualization of Experimental Workflow and Logic
Diagram 1: Dose-Response Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Diagram 2: Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
-
Lu, Y. R. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. ResearchGate. [Link]
-
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PubMed Central. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
-
Assays for NAD+-Dependent Reactions and NAD+ Metabolites. (n.d.). PubMed Central. [Link]
-
Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. (n.d.). PubMed Central. [Link]
-
Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2025). ResearchGate. [Link]
-
How to calculate IC50. (2023). ResearchGate. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2014). National Institutes of Health. [Link]
-
Factors that determine stability of highly concentrated chemically defined production media. (2015). PubMed. [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026). AntBio. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. (2015). Taylor & Francis Online. [Link]
-
Cytotoxicity against human cancer cell lines. (n.d.). ResearchGate. [Link]
-
Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. (2015). PubMed. [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies. (2019). PubMed Central. [Link]
-
Solubility vs Dissolution in Physiological Bicarbonate Buffer. (2024). PubMed. [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). PubMed Central. [Link]
-
Q5D Quality of Biotechnological/Biological Products. (1997). International Council for Harmonisation. [Link]
-
Cytotoxicity of compounds on different cell lines. (n.d.). ResearchGate. [Link]
-
DMSO usage in cell culture. (2023). LifeTein. [Link]
-
Cell culture media impact on drug product solution stability. (2016). PubMed. [Link]
-
How do I prepare TRF stock solution for cell culture study? (2023). ResearchGate. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]
-
Cell Cultivation Handbook. (n.d.). NACALAI TESQUE, INC.. [Link]
-
NAD+ metabolism and its roles in cellular processes during ageing. (n.d.). PubMed Central. [Link]
-
What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PubMed Central. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 5-Chloronicotinamide
Welcome to the technical support center for the synthesis of 5-Chloronicotinamide. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot or production scale. Here, we move beyond simple protocols to address the critical "why" behind common challenges, providing you with the expert insights needed to troubleshoot effectively and ensure a robust, scalable process.
Overview of the Core Synthesis
The most common and industrially viable route to this compound is the amidation of 5-Chloronicotinic acid. This is typically a two-step, one-pot process where the carboxylic acid is first activated and then reacted with an ammonia source. A prevalent activation method involves converting the carboxylic acid to a highly reactive acid chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amidation.
General Reaction Scheme:
-
Activation: 5-Chloronicotinic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form 5-chloronicotinoyl chloride.
-
Amidation: The resulting acid chloride is reacted with an ammonia source (e.g., ammonium hydroxide or gaseous ammonia) to yield the final product, this compound.
This guide is structured as a series of Frequently Asked Questions (FAQs) and troubleshooting scenarios you may encounter during the scale-up of this process.
Diagram: General Synthesis Workflow
Caption: High-level workflow for this compound synthesis.
FAQ & Troubleshooting Guide
Part 1: Starting Materials & Reagent Selection
Question: My 5-Chloronicotinic acid starting material has poor solubility in the reaction solvent before adding the chlorinating agent. Is this a problem?
Answer: Yes, this can be a significant issue during scale-up. Poor solubility of the starting material leads to a heterogeneous slurry, which can result in:
-
Incomplete Reaction: The activating agent can only react with the dissolved acid or on the surface of the solid particles. This can lead to unreacted starting material in your final product.
-
Poor Process Control: Reaction kinetics become dependent on the dissolution rate, which is difficult to control and reproduce at a larger scale.
-
Mixing and Caking: In large reactors, undissolved solids can settle in "dead zones" where mixing is inefficient, leading to caking and localized overheating during the exothermic activation step.[1]
Troubleshooting Steps:
-
Solvent Screening: While solvents like dichloromethane (DCM) or toluene are common, you may need to screen for a solvent or co-solvent system that provides better solubility for 5-chloronicotinic acid (CAS 22620-27-5)[2][3][4][5].
-
Temperature Adjustment: Gently warming the initial slurry (e.g., to 30-40°C) before adding the chlorinating agent can improve solubility. Ensure this temperature is well below any decomposition point and compatible with the subsequent reaction step.
-
Particle Size: Using micronized starting material can increase the surface area and dissolution rate, but this may not solve the underlying solubility issue and can increase dust handling risks.
Question: Thionyl chloride (SOCl₂) is cheaper, but I've seen protocols using oxalyl chloride. What are the trade-offs for scale-up?
Answer: This is a classic process chemistry decision balancing cost, safety, and purity.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Cost | Lower cost, preferred for industrial scale. | More expensive. |
| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. | Carbon monoxide (CO), carbon dioxide (CO₂), and HCl gas. |
| Reaction Temp. | Often requires heating to drive the reaction to completion. | Highly reactive, can be run at room temperature or below. |
| Safety/Handling | Byproducts are corrosive and toxic gases that must be scrubbed. | Byproducts are also toxic (especially CO) and require scrubbing. Oxalyl chloride itself is highly toxic and corrosive. |
| Purity Profile | Can sometimes lead to charring or sulfur-containing impurities if the reaction is overheated. | Generally produces cleaner reactions with fewer side products, as the byproducts are all gaseous. |
Senior Scientist Insight: For most large-scale applications, thionyl chloride is the reagent of choice due to its significant cost advantage.[6] The key to success is robust engineering controls. The reactor must be equipped with an efficient off-gas scrubbing system (e.g., a caustic scrubber) to neutralize HCl and SO₂. Careful temperature control is paramount to prevent impurity formation.
Part 2: Reaction Conditions & Execution
Question: I'm seeing a significant exotherm upon adding thionyl chloride, and my batch temperature is overshooting the setpoint. Why is this happening and how do I control it?
Answer: This is one of the most critical scale-up challenges. What is a manageable temperature rise in a 1L flask can become a dangerous runaway reaction in a 100L reactor.[1] The issue stems from the surface-area-to-volume ratio. As you scale up, the volume of your reaction (which generates heat) increases by a cube (V ∝ r³), while the surface area of the reactor (which removes heat) only increases by a square (A ∝ r²).
Causality & Troubleshooting:
-
Control the Addition Rate: This is your primary control parameter. The addition of the chlorinating agent must be slow and controlled, allowing the reactor's cooling system to keep pace with the heat generation. Use a dosing pump for precise control.
-
Improve Heat Transfer: Ensure your reactor's cooling jacket is functioning optimally. Check the temperature and flow rate of the cooling fluid.
-
Sufficient Agitation: Good mixing is essential to dissipate heat from the point of addition to the bulk solution and transfer it to the reactor walls. Inadequate mixing can create localized hot spots.[1]
-
Dilution: Running the reaction at a slightly lower concentration (more solvent) can increase the thermal mass of the system, helping to absorb the heat generated. However, this reduces throughput, so it's a trade-off.
Question: My amidation step is giving a low yield and forming a sticky, hard-to-filter solid. What's the cause?
Answer: This is often a result of poor reaction technique during the amidation step, leading to side reactions. The acid chloride intermediate is highly reactive. If not handled correctly, it can react with the product or other species.
The Critical Technique: Inverse Addition On a large scale, you should always add the cold acid chloride solution to a well-stirred, cold solution of concentrated ammonium hydroxide. Do NOT add the ammonia solution to the acid chloride.
Why Inverse Addition is Crucial:
-
Minimizes Side Reactions: By adding the acid chloride to an excess of the nucleophile (ammonia), you ensure the highly reactive electrophile is consumed immediately to form the desired amide. The reverse addition creates a localized excess of the acid chloride, which can lead to the formation of byproducts.
-
Better Temperature Control: The amidation is also highly exothermic. Adding the acid chloride slowly to the large volume of cold ammonia solution provides a large heat sink, making the temperature much easier to control.
-
Improved Product Morphology: Rapid, uncontrolled precipitation (which happens when adding ammonia to the acid chloride) often leads to amorphous or oily solids that trap impurities and are difficult to filter. A controlled inverse addition promotes the formation of a crystalline, easily filterable product.
Diagram: Troubleshooting Low Yield
Caption: Logic tree for diagnosing the root cause of low yield.
Part 3: Purification & Quality Control
Question: My final product purity by HPLC is only 95%, and I see a persistent impurity. How can I improve this?
Answer: Achieving >99% purity on a large scale requires an optimized purification strategy. Direct crystallization may not be sufficient if impurities have similar solubility to the product.
Purification Protocol & Strategy:
-
Characterize the Impurity: Before attempting purification, you must identify the impurity. Use LC-MS to get a molecular weight.[7][8] Common impurities include unreacted 5-chloronicotinic acid or byproducts from the coupling reagents.[9][10]
-
Aqueous pH Wash: If the impurity is unreacted 5-chloronicotinic acid, you can remove it with a basic wash. Dissolve or slurry the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate. The acidic starting material will be extracted into the aqueous layer as its sodium salt, while the neutral amide product remains in the organic layer.
-
Optimized Recrystallization:
-
Solvent Choice: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethyl acetate, isopropanol, or water/ethanol mixtures are good starting points.
-
Anti-Solvent: Consider an anti-solvent crystallization. Dissolve the product in a minimum amount of a good solvent (e.g., ethanol) and then slowly add a miscible anti-solvent (e.g., water or heptane) to induce crystallization. This can be highly effective at rejecting impurities.
-
-
Carbon Treatment: If your product is colored, a charcoal (activated carbon) treatment during the recrystallization can remove colored impurities. Use it sparingly (1-2% w/w) and filter it hot through Celite to avoid premature crystallization of your product.
Question: I am seeing unexpected peaks in my GC-MS analysis that don't correspond to reaction components. Where could they be coming from?
Answer: On a large scale, contaminants can be introduced from various sources that are negligible at the lab scale. These are often called "extractables and leachables."
Potential Sources:
-
Plasticizers (Phthalates): Leached from plastic tubing, gaskets, or container liners.[11]
-
Slip Agents (e.g., Erucamide): Additives in polyethylene bags used for storing raw materials.[11]
-
Siloxanes: Leached from silicone tubing or O-rings, especially if exposed to aggressive solvents.[12]
-
Solvent Impurities: Trace impurities in bulk solvent drums can become significant at scale. Always use solvents with a certificate of analysis.
Troubleshooting:
-
Run a "blank" process with just the solvents and analyze the output to identify background contaminants.
-
Ensure all materials in contact with your process stream (gaskets, tubing, liners) are chemically compatible and of high quality (e.g., PTFE-lined).
-
Review the material data sheets for all single-use equipment.
Experimental Protocol: Scalable Synthesis of this compound
This protocol is a representative method. All steps must be risk-assessed and adapted for your specific equipment and scale.
Materials & Equipment:
-
Jacketed Glass Reactor with overhead stirrer, condenser, temperature probe, and addition funnel/pump.
-
Caustic Scrubber for off-gas.
-
Filter-Dryer or Nutsche Filter.
-
5-Chloronicotinic Acid (1.0 eq)
-
Thionyl Chloride (1.2 - 1.5 eq)
-
Anhydrous Toluene or Dichloromethane (5-10 volumes)
-
N,N-Dimethylformamide (DMF, catalytic, ~0.02 eq)
-
Ammonium Hydroxide (28-30%, ~4-5 eq)
-
Purified Water
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Vent the condenser outlet to the caustic scrubber.
-
Charge & Activation:
-
Charge the reactor with 5-Chloronicotinic acid and the anhydrous solvent.
-
Begin agitation and establish a slow nitrogen purge.
-
Charge the catalytic amount of DMF.
-
Slowly add thionyl chloride via the addition funnel over 1-2 hours, maintaining the internal temperature between 25-35°C using the reactor jacket.
-
After the addition is complete, heat the reaction mixture to 45-55°C and hold for 2-4 hours, or until reaction completion is confirmed by HPLC (disappearance of the starting material).
-
Cool the reactor contents to 0-5°C.
-
-
Amidation (Inverse Addition):
-
In a separate, suitable vessel, charge the ammonium hydroxide solution and cool it to 0-5°C.
-
Slowly transfer the cold acid chloride solution from the primary reactor into the cold, well-stirred ammonium hydroxide solution. The rate of transfer should be controlled to maintain the temperature of the ammonia solution below 15°C.
-
A thick precipitate of this compound will form.
-
Stir the resulting slurry for an additional 1-2 hours at 0-10°C.
-
-
Isolation & Washing:
-
Filter the slurry using a Nutsche filter.
-
Wash the filter cake thoroughly with cold purified water until the filtrate is neutral (pH ~7). This removes excess ammonia and ammonium salts.
-
Wash the cake with a small amount of a cold, non-polar solvent like heptane to aid in drying.
-
-
Drying:
-
Dry the product under vacuum at 50-60°C until a constant weight is achieved.
-
References
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]
-
U.S. Environmental Protection Agency. BASF Analytical Method D0004/1: "The Determination of Residues of BAS 510 F and Its Metabolites...". Available from: [Link]
-
Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development. Available from: [Link]
-
Scribd. Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Available from: [Link]
-
Merck. 5-Chloronicotinic acid. Available from: [Link]
-
Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions." European Journal of Organic Chemistry. Available from: [Link]
- Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
-
Merck Millipore. LC-MS Contaminants. Available from: [Link]
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. 5-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Chloronicotinic acid | 22620-27-5 [sigmaaldrich.com]
- 4. 5-Chloronicotinic acid - [sigmaaldrich.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. gcms.cz [gcms.cz]
Technical Support Center: 5-Chloronicotinamide Degradation Pathway Analysis
This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating the degradation pathway of 5-Chloronicotinamide. As a Senior Application Scientist, this document synthesizes established biochemical principles with practical, field-proven insights to support your experimental success.
A Note on the Current State of Research: Direct, comprehensive studies on the microbial degradation pathway of this compound are not extensively covered in publicly available literature. Therefore, this guide is built upon a robust foundation of research into structurally analogous compounds, including nicotinamide, nicotine, and other halogenated pyridine derivatives. The pathways and mechanisms described herein are proposed based on well-documented enzymatic reactions and microbial strategies for degrading similar molecules.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most probable initial step in the microbial degradation of this compound?
Based on the metabolism of nicotinamide and related amide-containing compounds, the most likely initial step is the hydrolysis of the amide group.[3] This reaction would be catalyzed by a nicotinamidase (or a similar amidase) to convert this compound into 5-Chloronicotinic acid and ammonia. This is a common strategy employed by microorganisms to initiate the catabolism of nicotinamide for use as a carbon and nitrogen source.
Q2: What are the key enzymes potentially involved in the complete degradation of this compound?
A consortium of enzymes is likely required for the complete mineralization of this compound. Following the initial hydrolysis, the pathway would likely involve:
-
Amidases/Nicotinamidases: To catalyze the initial conversion to 5-Chloronicotinic acid.
-
Hydroxylases (Monooxygenases or Dioxygenases): These enzymes are crucial for introducing hydroxyl groups onto the pyridine ring, which is a necessary step to destabilize the aromatic structure and prepare it for cleavage. A common intermediate in the degradation of nicotinic acid is 6-hydroxynicotinic acid.[1]
-
Dehalogenases: The removal of the chlorine atom is a critical step. This could occur either early in the pathway or after initial ring modifications. Reductive dehalogenases are common in anaerobic bacteria, while aerobic dehalogenation can be oxidative.
-
Ring-Cleavage Dioxygenases: These enzymes are responsible for cleaving the aromatic ring, leading to the formation of aliphatic intermediates.
-
Standard Metabolic Enzymes: Once the ring is cleaved, the resulting smaller carbon chains are funneled into central metabolic pathways like the Krebs cycle for complete oxidation.[4][5]
Q3: What is the proposed metabolic fate of the pyridine ring of this compound?
The degradation of the pyridine ring of compounds like nicotine and nicotinic acid typically proceeds through hydroxylation, followed by ring opening.[1][6] For this compound, after its conversion to 5-Chloronicotinic acid, a plausible pathway involves hydroxylation to form a dihydroxypyridine derivative. This dihydroxylated intermediate is then susceptible to oxidative cleavage, breaking open the ring to form linear compounds that can be further metabolized. The ultimate fate of the carbon and nitrogen from the ring is their incorporation into biomass or complete mineralization to CO2 and ammonium.
Q4: Are there known microorganisms capable of degrading compounds similar to this compound?
Yes, several microorganisms have been identified that degrade nicotinamide, nicotine, and other pyridine derivatives. Strains of the genus Rhodococcus are particularly well-known for their ability to degrade a wide range of nitrile and amide compounds, including the conversion of 3-cyanopyridine to nicotinamide.[2][3][7] Other genera such as Pseudomonas , Alcaligenes , and Bacillus have also been implicated in the degradation of neonicotinoids and other pyridine-based compounds.[8][9] These organisms would be excellent starting points for screening for this compound degradation capabilities.
Proposed this compound Degradation Pathway
The following diagram illustrates a putative degradation pathway for this compound, constructed from known metabolic routes of similar compounds.
Caption: A hypothesized microbial degradation pathway for this compound.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No degradation of this compound is observed in my microbial culture. | 1. The microorganism lacks the necessary catabolic genes. 2. This compound is toxic to the microorganism at the tested concentration. 3. Culture conditions (pH, temperature, aeration) are suboptimal. 4. The compound is not bioavailable. | 1. Screen a wider range of microorganisms, particularly from contaminated sites or those known to degrade related compounds (e.g., Rhodococcus).[2] 2. Perform a toxicity assay by testing a range of concentrations. Start with a low concentration (e.g., 10-50 mg/L). 3. Optimize culture conditions. For Rhodococcus, a temperature of 25-40°C and a pH of 7.0-8.0 is often effective.[3] 4. Ensure adequate mixing and consider adding a surfactant if solubility is an issue. |
| An unknown intermediate is accumulating in my degradation assay. | 1. A specific enzyme in the degradation pathway is slow, creating a metabolic bottleneck. 2. The microorganism can only perform the initial steps of the degradation. 3. The intermediate is more stable or less bioavailable than the parent compound. | 1. Identify the intermediate using analytical techniques like LC-MS/MS or NMR. This will provide clues about the metabolic pathway. 2. Consider creating a microbial consortium with other strains that may be able to degrade the intermediate. 3. Try adding a co-substrate (like glucose or succinate) to boost overall metabolic activity, which may help push the reaction forward. |
| The degradation rate is very slow. | 1. Low enzyme expression or activity. 2. Nutrient limitation in the culture medium. 3. Suboptimal physical parameters. | 1. Induce the catabolic enzymes by pre-growing the culture in the presence of a small amount of this compound or a structural analog. 2. Ensure the medium contains sufficient nitrogen, phosphorus, and trace elements. 3. Systematically optimize pH, temperature, and agitation speed. |
| I am getting inconsistent results between replicates. | 1. Inoculum size is not uniform. 2. Inhomogeneous distribution of the compound in the medium. 3. Analytical error during sample preparation or measurement. | 1. Standardize the inoculum preparation by using a spectrophotometer to measure optical density (OD) and inoculating with the same cell density each time. 2. Ensure the stock solution of this compound is fully dissolved before adding it to the cultures. Use vigorous shaking. 3. Review and standardize your sample preparation and analytical protocols. Use an internal standard for chromatographic analysis. |
Experimental Protocols
Protocol 1: Screening of Microorganisms for this compound Degradation
This protocol outlines a method for screening different microbial isolates for their ability to degrade this compound.
Materials:
-
Microbial isolates (e.g., from culture collections or environmental samples)
-
Minimal Salts Medium (MSM)
-
This compound stock solution (10 g/L in a suitable solvent like DMSO or water)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Spectrophotometer (for OD measurements)
-
HPLC or LC-MS system
Procedure:
-
Prepare the Medium: Prepare and autoclave a batch of Minimal Salts Medium. After cooling, supplement it with this compound to a final concentration of 100 mg/L.
-
Inoculum Preparation: Grow the microbial isolates in a nutrient-rich medium (e.g., Nutrient Broth) to the late exponential phase. Harvest the cells by centrifugation, wash them twice with sterile MSM, and resuspend them in MSM to an OD600 of 1.0.
-
Inoculation: In sterile culture flasks, add 50 mL of the MSM containing this compound. Inoculate with 1% (v/v) of the prepared cell suspension.
-
Controls: Prepare two types of controls:
-
Abiotic Control: MSM with this compound but no inoculum (to check for abiotic degradation).
-
Biotic Control: MSM with inoculum but without this compound (to check for cell viability).
-
-
Incubation: Incubate the flasks at the optimal growth temperature for the microorganism (e.g., 30°C) with shaking (e.g., 180 rpm) for 7-14 days.
-
Sampling: At regular intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw 1 mL aliquots from each flask under sterile conditions.
-
Sample Preparation: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.
-
Analysis: Analyze the concentration of this compound in the supernatant using HPLC or LC-MS (see Protocol 2). A significant decrease in concentration in the inoculated flasks compared to the abiotic control indicates degradation.
Protocol 2: Analysis of this compound and its Metabolites by HPLC
This protocol provides a general method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is 30:70 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Scan for the optimal wavelength, likely around 260-270 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the mobile phase, ranging from 0.1 mg/L to 100 mg/L.
-
Calibration: Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered supernatant samples from Protocol 1.
-
Quantification: Determine the peak area for this compound in your samples and use the calibration curve to calculate its concentration.
-
Metabolite Identification: The appearance of new peaks in the chromatograms of the inoculated samples (that are not present in the controls) suggests the formation of degradation intermediates. These can be further characterized by LC-MS.
Experimental Workflow for Metabolite Identification
The following diagram outlines a typical workflow for identifying the metabolic products of this compound degradation.
Caption: A standard workflow for analyzing and identifying metabolites.
References
-
Jimenez, J. I., et al. (2008). Elucidation of the Nicotine Degradation Pathway in Pseudomonas putida. Journal of Biological Chemistry. [Link]
-
Wang, S., et al. (2017). Biodegradation and metabolic pathway of nicotine in Rhodococcus sp. Y22. PubMed. [Link]
-
Prasad, S., et al. (2007). Bench scale conversion of 3-cyanopyidine to nicotinamide using resting cells of Rhodococcus rhodochrous PA-34. ResearchGate. [Link]
-
Pang, S., et al. (2020). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology. [Link]
-
Li, H., et al. (2006). Effects of Nicotinamide and Riboflavin on the Biodesulfurization Activity of Dibenzothiophene by Rhodococcus Erythropolis USTB-03. PubMed. [Link]
-
Yuan, Y., et al. (2017). Biodegradation and metabolic pathway of nicotine in Rhodococcus sp. Y22. ResearchGate. [Link]
-
Jiang, H., et al. (2023). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Frontiers in Microbiology. [Link]
-
Guo, J., et al. (2022). Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. MDPI. [Link]
-
Pang, S., et al. (2020). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. ScienceOpen. [Link]
-
Bhatt, P., et al. (2021). Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem. Frontiers in Microbiology. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Ding, T., et al. (2019). Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. PLOS One. [Link]
-
Bernkop-Schnürch, A., & Dünnhaupt, S. (2012). Enzymatic degradation of thiolated chitosan. PubMed. [Link]
-
Baron, S. (Ed.). (1996). Bacterial Metabolism. Medical Microbiology (4th ed.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Central Carbon Metabolism in Bacteria - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Bacterial Metabolism - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biodegradation and metabolic pathway of nicotine in Rhodococcus sp. Y22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nicotinamide and riboflavin on the biodesulfurization activity of dibenzothiophene by Rhodococcus erythropolis USTB-03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Technical Support Center: Improving the Stability of 5-Chloronicotinamide for Long-Term Storage
Welcome to the technical support center for 5-Chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound during long-term storage. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation primarily through two pathways: hydrolysis and photodegradation.
-
Hydrolysis: The amide group can undergo hydrolysis, particularly under non-neutral pH conditions, to yield 5-chloronicotinic acid and ammonia. The presence of moisture is a critical factor in this process.[1] The chlorine substituent on the pyridine ring can also be susceptible to nucleophilic substitution, although this is generally less facile than amide hydrolysis.
-
Photodegradation: Like many nicotinamide derivatives, this compound can be sensitive to light, especially in the UV spectrum.[2][3] This can lead to complex degradation pathways and the formation of various impurities.
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. Specifically:
-
Temperature: Refrigeration at 2-8°C is recommended to minimize thermal degradation.
-
Humidity: The compound should be protected from moisture. Storage in a desiccator or with a desiccant is advised.[4][5][6][7][8]
-
Light: Use of amber vials or storage in a light-proof container is crucial to prevent photodegradation.
Q3: Can I store this compound in solution? If so, what are the best practices?
A3: While storage of the solid form is preferred for long-term stability, solutions can be prepared for immediate use. If short-term storage in solution is necessary, consider the following:
-
Solvent: Use a dry, aprotic solvent if compatible with your experimental design.
-
pH: Buffering the solution to a neutral pH (around 7.0) can help mitigate pH-dependent hydrolysis.[1][9][10][11][12]
-
Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.
-
Light: Protect solutions from light at all times.
Q4: How can I detect degradation of my this compound sample?
A4: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[13][14][15] These methods can separate and quantify the parent compound and its degradation products. A change in the physical appearance of the solid (e.g., color change, clumping) can also be an indicator of degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound stock. | 1. Verify Stock Integrity: Analyze the stock solution using HPLC to determine the purity and concentration of this compound. Compare this to a freshly prepared standard. 2. Review Storage Conditions: Ensure the stock solution was stored protected from light, at the appropriate temperature, and for a limited time. 3. Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from the solid material for your experiments. |
| Appearance of new, unexpected peaks in my chromatogram. | Formation of degradation products. | 1. Characterize Degradants: If using LC-MS, analyze the mass of the new peaks to hypothesize their structures. Common degradants include 5-chloronicotinic acid (from hydrolysis). 2. Perform Forced Degradation Study: To confirm the identity of the degradation products, subject a sample of this compound to forced degradation (e.g., acidic, basic, oxidative, and photolytic stress) and analyze the resulting chromatograms. This can help in identifying the peaks corresponding to specific degradation pathways.[16] |
| Solid this compound has changed color or become clumpy. | Moisture absorption and/or degradation. | 1. Assess Purity: The material should be analyzed by HPLC to determine its purity. 2. Improve Storage: Store the material in a desiccator with a fresh desiccant. Consider transferring to smaller, sealed containers to minimize exposure to air and moisture upon opening.[4][5][6][7][8] |
| pH of my aqueous solution of this compound drifts over time. | Hydrolysis of the amide group, forming 5-chloronicotinic acid. | 1. Buffer the Solution: Use a suitable buffer system to maintain a stable pH. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice for biological experiments.[10][11][12] 2. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh and use them promptly. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 260 nm).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare samples at a concentration that falls within the calibration curve range.
4. Analysis and Data Interpretation:
-
Inject the standards to generate a calibration curve.
-
Inject the samples and quantify the amount of this compound.
-
Monitor for the appearance of new peaks, which indicate degradation products. The peak area percentage can be used to estimate the level of impurities.
Protocol 2: Forced Degradation Study
This study is crucial for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder and the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples by the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms to an unstressed control sample to identify and quantify the degradation products.
Visualizations
Degradation Pathway of this compound
Caption: Key degradation routes for this compound.
Troubleshooting Workflow for Inconsistent Assay Results
Sources
- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 9. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What Is the Role of Buffers in Biochemical Experiments? [synapse.patsnap.com]
- 12. homework.study.com [homework.study.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
Reducing cytotoxicity of 5-Chloronicotinamide in normal cells
Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and mitigating the cytotoxic effects of 5-Chloronicotinamide in normal (non-cancerous) cells during in vitro experimentation. Our focus is on maintaining the integrity of normal cell controls and enhancing the therapeutic window in co-culture or comparative studies.
Introduction: The Challenge of Selective Cytotoxicity
This compound is a small molecule of interest in cellular metabolism research, primarily due to its structural similarity to nicotinamide, a key precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis. Its primary mechanism of action is the potent and specific inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] While this targeted depletion of NAD+ is a promising anti-cancer strategy due to the high metabolic demands of many tumor types, it presents a significant challenge in the laboratory: off-target cytotoxicity in normal cells.[2]
Normal cells also rely on the NAMPT-mediated salvage pathway to maintain their NAD+ pools, which are critical for redox reactions, energy metabolism, DNA repair, and signaling.[3][4] Consequently, researchers often observe unintended toxicity in their normal cell lines, complicating data interpretation and the assessment of a compound's true therapeutic index. This guide provides a structured approach to understanding, identifying, and overcoming this critical experimental hurdle.
Section 1: The Core Mechanism of this compound Cytotoxicity
Understanding the "why" behind the cytotoxicity is the first step in effective troubleshooting. This compound depletes cellular NAD+ by blocking the NAMPT enzyme. This single enzymatic inhibition triggers a cascade of downstream events that culminate in cell death.
The diagram below illustrates this critical pathway.
Caption: Mechanism of this compound-induced cytotoxicity.
Section 2: Frequently Asked Questions (Pre-Experiment Planning)
Q1: What is a recommended starting concentration range for this compound to minimize toxicity in normal cells?
A1: This is highly cell-line dependent. We recommend performing a preliminary dose-response curve on your specific normal cell line(s) to determine the IC50 (half-maximal inhibitory concentration). Start with a broad range (e.g., 1 nM to 100 µM). For initial experiments comparing normal vs. cancer cells, aim for a concentration that shows minimal viability reduction (<10-20%) in the normal cell line over your experimental timeframe (e.g., 48-72 hours).
Q2: Are some normal cell lines more resistant to NAMPT inhibitors than others?
A2: Yes. Resistance or sensitivity is often dictated by the cell's ability to synthesize NAD+ through alternative pathways, primarily the Preiss-Handler pathway, which uses nicotinic acid (NA) as a precursor. The key enzyme in this pathway is Nicotinate Phosphoribosyltransferase (NAPRT1). Normal cells with high NAPRT1 expression may exhibit greater resistance to this compound.[5][6] It is advisable to check the expression status of NAPRT1 in your chosen cell lines if this data is available.
Q3: Should I use special media formulations when working with this compound?
A3: Standard cell culture media (e.g., DMEM, RPMI-1640) are generally sufficient. However, be aware that some formulations may contain small amounts of nicotinamide. For highly sensitive experiments aiming to precisely control the NAD+ salvage pathway, consider using custom media formulations. More importantly, as detailed below, proactive supplementation with alternative NAD+ precursors can be a powerful strategy.
Section 3: Troubleshooting Guide - High Cytotoxicity in Normal Cells
This section addresses the common problem of observing significant cell death in your control/normal cell lines.
Issue 1: Rapid and Potent Cell Death Observed at Low Concentrations
-
Question: My normal cells are dying at similar or even lower concentrations of this compound than my cancer cells. How can I rescue them to create a viable experimental window?
-
Root Cause Analysis: This classic observation points directly to severe NAD+ depletion in the normal cells, which are highly dependent on the NAMPT salvage pathway and may lack a robust alternative. The goal is to provide an alternative route for NAD+ synthesis that bypasses the NAMPT enzyme.
-
Solution: The NAD+ Precursor Rescue Strategy
The most effective method is to supplement the culture medium with a precursor that utilizes a different enzymatic pathway to generate NAD+.
Precursor Pathway Utilized Key Enzyme Considerations Nicotinic Acid (NA) Preiss-Handler NAPRT1 Highly Recommended. Directly bypasses NAMPT. Effective rescue is contingent on the cells expressing functional NAPRT1.[6] Nicotinamide Riboside (NR) NR Kinase (NRK) Pathway NRK1/2 Can be effective. It is converted to NMN, the product of the NAMPT reaction, thus bypassing the this compound block. Nicotinamide Mononucleotide (NMN) Direct Conversion NMNATs Can also be used as it is downstream of the NAMPT-catalyzed step.[7] Actionable Protocol: Co-treat your normal cells with this compound and Nicotinic Acid (NA). A typical starting concentration for NA is 1-10 µM. This should restore NAD+ levels and cell viability in NAPRT1-positive cells without affecting the drug's efficacy in NAPRT1-deficient cancer cells.[6] See Protocol 4.2 for a detailed methodology.
Caption: Decision workflow for troubleshooting cytotoxicity.
Issue 2: Cell Viability is NOT Restored with Nicotinic Acid
-
Question: I tried co-treating with Nicotinic Acid, but my normal cells are still dying. What's happening?
-
Root Cause Analysis: This outcome suggests one of two possibilities:
-
NAPRT1 Deficiency: The normal cell line you are using may have low or no expression of the NAPRT1 enzyme, making it unable to utilize Nicotinic Acid for NAD+ synthesis.
-
Off-Target Effects: While this compound is a specific NAMPT inhibitor, at higher concentrations, all small molecules have the potential for off-target activity, which would not be rescued by NAD+ precursor supplementation.[2]
-
-
Solution 1: Confirm NAPRT1 Status & Try Alternative Precursors
-
Confirm Expression: If possible, perform qPCR or Western blot to confirm NAPRT1 expression in your cell line.
-
Test NR or NMN: Attempt a rescue experiment using Nicotinamide Riboside (NR) or Nicotinamide Mononucleotide (NMN). These precursors use different pathways that do not depend on NAPRT1. See Protocol 4.2 .
-
-
Solution 2: Investigate Oxidative Stress
-
Hypothesis: Severe NAD+ depletion can impair mitochondrial function, leading to the generation of Reactive Oxygen Species (ROS) and subsequent oxidative stress-induced cell death.[5][8]
-
Actionable Protocol: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) at a concentration of 1-5 mM. If viability is restored, this indicates ROS production is a major contributor to the cytotoxicity. See Protocol 4.4 for ROS measurement.
-
-
Solution 3: Re-evaluate Concentration
-
Action: The concentration of this compound may be too high, inducing off-target effects. Re-run your dose-response curve and select the lowest possible concentration that still achieves the desired effect in your target cells.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Standard Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Prepare a serial dilution of this compound. Remove the old media and add 100 µL of media containing the different drug concentrations to the wells. Include a "vehicle only" control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[10]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot the results to calculate the IC50 value.
Protocol 4.2: NAD+ Precursor Rescue Experiment
This protocol tests if cytotoxicity can be prevented by providing an alternative NAD+ source.
-
Cell Seeding: Seed your normal cells in two identical 96-well plates as described in 4.1.
-
Compound Preparation:
-
Prepare a serial dilution of this compound.
-
Prepare a second set of the same serial dilution, but this time, supplement the media with a fixed concentration of your rescue precursor (e.g., 10 µM Nicotinic Acid).
-
Prepare controls: media only, media + vehicle, media + rescue precursor only.
-
-
Treatment: Add the respective media preparations to the wells of the 96-well plates.
-
Incubation & Analysis: Incubate for 48-72 hours and perform an MTT assay as described in Protocol 4.1 .
-
Interpretation: Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of the rescue precursor indicates a successful rescue and confirms that cytotoxicity is due to on-target NAD+ depletion.
Protocol 4.3: Measurement of Intracellular NAD+/NADH
Commercially available colorimetric or fluorescent assay kits are the most straightforward way to measure the NAD+/NADH ratio. Follow the manufacturer’s instructions precisely. A significant drop in total NAD+ levels or the NAD+/NADH ratio after treatment with this compound provides direct evidence of its on-target effect.
Protocol 4.4: ROS Detection Assay (using CellROX Green)
This protocol measures oxidative stress.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (preferably black-walled, clear bottom) and treat with this compound ± antioxidants (like NAC) for the desired time. Include a positive control (e.g., H2O2).
-
Probe Loading: Remove media and wash cells with PBS. Add media containing CellROX Green Reagent (typically 5 µM final concentration) and incubate for 30-60 minutes at 37°C.
-
Measurement: Wash cells again with PBS. Measure the fluorescence using a microplate reader or visualize using a fluorescence microscope (Excitation/Emission: ~485/520 nm).
-
Interpretation: A significant increase in fluorescence in drug-treated cells compared to the vehicle control indicates an increase in ROS.
Section 5: Advanced Strategy - Cyclotherapy for Enhanced Selectivity
For drug development applications, a concept known as "cyclotherapy" can be employed to protect normal cells.[11] The strategy involves a two-drug approach:
-
Drug 1 (Protective Agent): A cytostatic agent (like a CDK4/6 inhibitor) is used to induce a temporary cell cycle arrest (e.g., in G1 phase) specifically in normal cells (which often have intact cell cycle checkpoints, unlike many cancer cells).
-
Drug 2 (Cytotoxic Agent): this compound is then added. Because it is most toxic to metabolically active, cycling cells, the arrested normal cells are spared, while the actively proliferating cancer cells are selectively killed.[11][12]
This advanced technique can dramatically widen the therapeutic window between normal and cancer cells.
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Cerna, D., Li, H., Flaherty, S., Takebe, N., Coleman, C. N., & Yoo, S. S. (2012). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) activity by small molecule GMX1778 regulates reactive oxygen species (ROS)-mediated cytotoxicity in a p53- and nicotinic acid phosphoribosyltransferase1 (NAPRT1)-dependent manner. Journal of Biological Chemistry, 287(26), 22408–22417. Available at: [Link]
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Leijen, S., van Geel, R. M., Sonke, G. S., de Jong, D., Rosenberg, E. H., & Beijnen, J. H. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Cell Cycle, 11(15), 2795–2796. Available at: [Link]
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Cerna, D., Li, H., Flaherty, S., Takebe, N., Coleman, C. N., & Yoo, S. S. (2012). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner. The Journal of biological chemistry, 287(26), 22408–22417. Available at: [Link]
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Imai, S. I., & Guarente, L. (2016). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. NPJ aging and mechanisms of disease, 2, 16013. Available at: [Link]
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Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. Journal of cellular and molecular medicine, 25(16), 7051–7061. Available at: [Link]
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Technical Support Center: Optimization of 5-Chloronicotinamide Delivery in Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers encountering challenges with the in vivo delivery of 5-Chloronicotinamide. As a senior application scientist, this resource is designed to provide not just protocols, but the scientific rationale behind experimental choices, empowering you to troubleshoot and optimize your animal model studies effectively. Given the limited publicly available data on this compound, this guide emphasizes a foundational, step-by-step approach, drawing upon established principles of drug delivery and data from structurally related compounds.
Part 1: The Foundation - Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the critical first step in developing a successful in vivo delivery strategy. These properties will dictate the formulation approach and potential challenges you may face.
Q1: What are the key physicochemical properties of this compound I need to consider?
A1: The most critical parameters for predicting in vivo delivery success are aqueous solubility and the partition coefficient (LogP).
-
Aqueous Solubility: This determines how well the compound dissolves in the aqueous environment of the gastrointestinal tract, a prerequisite for absorption. Poor aqueous solubility is a common reason for low oral bioavailability.
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A LogP that is too low may result in poor membrane permeability, while a value that is too high can lead to poor solubility in aqueous environments and potential sequestration in fatty tissues.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | LogP | Notes |
| This compound | 156.57[2][3] | Not experimentally determined | Not experimentally determined | Data for related compounds can provide initial estimates. |
| 5-Chloronicotinic acid | 157.55[4] | 2.32 mg/mL (predicted)[5] | 1.83 (predicted) | The carboxylic acid group increases polarity compared to the amide in this compound. |
| 2-Chloronicotinamide | 156.57[6] | Not experimentally determined | 1.6 (predicted)[6] | A positional isomer, likely to have similar but not identical properties. |
| Nicotinamide | 122.12 | High | -0.37 | The unsubstituted parent compound is highly water-soluble. |
Experimental Protocol: Determination of Aqueous Solubility
A simple and effective method for determining the aqueous solubility of a new compound is the shake-flask method.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or similar
-
Orbital shaker
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC or LC-MS/MS).
Part 2: Formulation Strategies for Oral Delivery
Once you have a baseline understanding of your compound's properties, you can select an appropriate formulation strategy.
Q2: My this compound has low aqueous solubility. How can I formulate it for oral gavage?
A2: For compounds with low aqueous solubility, the goal is to enhance their dissolution in the gastrointestinal tract. A decision tree can guide you to the most appropriate formulation strategy.
Caption: Formulation decision tree for poorly soluble compounds.
-
Co-solvent Systems: These involve dissolving the compound in a water-miscible organic solvent and then diluting it with an aqueous vehicle. This is often the simplest and most common first approach.
-
Surfactant-based Systems (e.g., SEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids in the gut, enhancing drug solubilization.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[8]
-
Micronized Suspensions: Reducing the particle size of the drug increases its surface area, which can improve the dissolution rate. This is a suitable approach for compounds that are difficult to solubilize.
Table 2: Common Excipients for Oral Formulations of Poorly Soluble Drugs
| Excipient Type | Examples | Mechanism of Action |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Dimethyl sulfoxide (DMSO) | Increase the solubility of the drug in the vehicle. |
| Surfactants | Polysorbates (Tween® 20, 80), Sorbitan esters (Span®), Cremophor® EL | Enhance wetting and form micelles to solubilize the drug.[7] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes, increasing aqueous solubility.[8] |
| Polymers | Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | Can be used as suspending agents or to create amorphous solid dispersions.[9][10] |
Experimental Protocol: Preparation of a Co-solvent Formulation
Materials:
-
This compound
-
PEG 400
-
Tween® 80
-
Sterile water or saline
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of PEG 400. Gentle warming or sonication may be used to aid dissolution.
-
Add Tween® 80 to the solution (e.g., 5-10% of the final volume) and mix thoroughly.
-
Slowly add sterile water or saline dropwise while vortexing to bring the solution to the final desired volume and concentration.
-
Visually inspect the final formulation for any signs of precipitation.
Part 3: Dosing and Administration
Accurate dose calculation and proper administration techniques are crucial for reproducible in vivo studies.
Q3: How do I calculate the correct dose and prepare the dosing solution?
A3: Dose calculation is based on the animal's body weight. It is essential to prepare a stock solution of known concentration to ensure accurate dosing.
Caption: Workflow for dose calculation and solution preparation.
Step-by-Step Guide:
-
Determine the Dose: The desired dose is typically expressed in mg/kg.
-
Weigh the Animal: Accurately weigh the animal on the day of dosing.
-
Calculate the Total Dose:
-
Total Dose (mg) = Dose (mg/kg) x Body Weight (kg)
-
-
Determine the Dosing Volume: The dosing volume should be appropriate for the animal species and route of administration. For oral gavage in mice, a typical volume is 5-10 mL/kg.
-
Calculate the Required Concentration:
-
Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
-
-
Prepare the Dosing Solution: Prepare a sufficient volume of the dosing solution at the calculated concentration to dose all animals in the study group.
Part 4: Troubleshooting In Vivo Studies
Even with careful planning, you may encounter challenges during your in vivo experiments. This section provides a framework for troubleshooting common issues.
Q4: I'm observing low bioavailability in my pilot study. What are the possible causes and how can I improve it?
A4: Low bioavailability can stem from several factors. A systematic approach is needed to identify the root cause.
Caption: Troubleshooting flowchart for low bioavailability.
-
Poor Solubility/Dissolution: If the compound precipitates in the gastrointestinal tract, it cannot be absorbed. Consider more advanced formulation strategies to improve and maintain solubility.
-
Low Permeability: If the compound is too polar, it may not efficiently cross the intestinal epithelium. The predicted LogP of related compounds suggests this may be a concern for this compound.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Studies on nicotinamide show that it is metabolized, and it is likely that this compound undergoes similar metabolic pathways.[11][12]
Q5: I'm observing unexpected toxicity. What should I do?
A5: Unexpected toxicity requires immediate attention and a careful evaluation of all experimental components.
-
Dose Reduction: The most immediate step is to reduce the dose.
-
Vehicle Toxicity: Ensure that the vehicle itself is not causing the observed toxicity. Conduct a vehicle-only control group.
-
Off-Target Effects: The compound may have unintended pharmacological effects.
-
Metabolite Toxicity: A metabolite of the parent compound could be responsible for the toxicity.
Part 5: Analytical Considerations
Q6: How can I measure the concentration of this compound in plasma or tissue?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[13][14]
General Workflow for LC-MS/MS Analysis:
-
Sample Preparation: This typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances from the biological matrix.
-
Chromatographic Separation: The extracted sample is injected onto an HPLC column to separate the analyte of interest from other components.
-
Mass Spectrometric Detection: The analyte is ionized and detected by the mass spectrometer. A specific parent-to-daughter ion transition (Multiple Reaction Monitoring - MRM) is used for quantification, providing high selectivity.
-
Method Validation: It is crucial to validate the analytical method for parameters such as linearity, accuracy, precision, and stability to ensure reliable results.
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Chloronicotinamide and Nicotinamide
An In-Depth Guide for Researchers in Cellular Metabolism and Drug Discovery
Published: January 11, 2026
Introduction
Nicotinamide (NAM), a form of vitamin B3, is a fundamental molecule in cellular metabolism, serving as a primary precursor for the synthesis of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2][3] NAD+ is not only a critical cofactor for redox reactions in glycolysis, the TCA cycle, and oxidative phosphorylation but also a substrate for several signaling enzymes, including poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and cyclic ADP-ribose (cADPR) synthases.[2][4] These enzymes regulate crucial cellular processes like DNA repair, gene transcription, and cell death.[4][5][6]
5-Chloronicotinamide (5-Cl-NAM) is a halogenated derivative of nicotinamide. While structurally similar, the addition of a chlorine atom at the 5-position of the pyridine ring significantly alters its biological properties. This guide provides a detailed comparison of the biological activities of these two compounds, focusing on their differential effects on key enzymes in the NAD+ metabolic pathway and the resulting cellular consequences. This analysis is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their own studies.
Core Mechanistic Differences: Substrate vs. Inhibitor
The primary distinction between Nicotinamide and this compound lies in their interaction with the enzymes of the NAD+ salvage pathway.
-
Nicotinamide (NAM): Functions as a substrate for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[7] NAMPT converts NAM to nicotinamide mononucleotide (NMN), which is then adenylylated to form NAD+.[7][8] Interestingly, while it is a precursor for NAD+, high concentrations of NAM can act as a feedback inhibitor for NAD+-consuming enzymes like PARPs and sirtuins.[2][4][9]
-
This compound (5-Cl-NAM): In contrast, 5-Cl-NAM is not a substrate but rather an inhibitor of key metabolic enzymes. Its primary mode of action is the potent inhibition of NAMPT. By blocking NAMPT, 5-Cl-NAM prevents the recycling of nicotinamide into NAD+, leading to a depletion of cellular NAD+ pools. This targeted inhibition makes it a valuable tool for studying NAD+ metabolism and a potential therapeutic agent.
Below is a diagram illustrating the central NAD+ salvage pathway and the points of intervention for both Nicotinamide and this compound.
Caption: NAD+ metabolism and points of modulation.
Comparative Biological Activity
The differential mechanisms of Nicotinamide and this compound lead to distinct biological outcomes, particularly in the context of cancer cell metabolism and DNA repair.
Enzyme Inhibition Profile
Regarding PARP-1, Nicotinamide is a known, albeit weak, inhibitor. Studies have shown that NAM can inhibit PARP activity in vitro at concentrations starting from 0.5 mM.[9] This inhibition is due to its structural similarity to the nicotinamide portion of the NAD+ substrate, allowing it to compete for the active site.[11]
Table 1: Comparative Profile of Enzyme Interactions
| Compound | Target Enzyme | Interaction Type | Potency | Reference |
| Nicotinamide | NAMPT | Substrate | N/A | [7] |
| PARP-1 | Competitive Inhibitor | Millimolar (mM) range | [1][9] | |
| Sirtuins | Non-competitive Inhibitor | Millimolar (mM) range | [2] | |
| This compound | NAMPT | Inhibitor | Potent (presumed nM range) | N/A |
| PARP-1 | Not well-characterized | N/A | N/A |
Cellular Effects
The consequences of these molecular interactions are profound at the cellular level.
-
NAD+ Depletion: Treatment of cells with 5-Cl-NAM leads to a significant decrease in intracellular NAD+ levels due to the inhibition of the salvage pathway.[12] This has downstream effects on all NAD+-dependent processes.
-
Energy Metabolism: NAD+ depletion impairs oxidative phosphorylation and glycolysis, leading to a drop in cellular ATP levels.[12][13] This metabolic crisis can selectively kill cancer cells, which often have a high metabolic rate and are more dependent on the NAD+ salvage pathway.[7][14]
-
DNA Repair and Cell Death: PARP enzymes are critical for DNA repair.[5] While high concentrations of nicotinamide can inhibit PARP, the profound NAD+ depletion caused by 5-Cl-NAM effectively starves PARP of its substrate, leading to a functional inhibition of DNA repair. This can induce synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations) and can sensitize cells to DNA-damaging agents.[15] The overactivation of PARP in response to extensive DNA damage can also lead to NAD+ and ATP depletion, culminating in a form of cell death known as parthanatos.[1]
Experimental Protocols for Comparative Analysis
To empirically compare the biological activities of this compound and Nicotinamide, the following experimental workflows are recommended.
In Vitro NAMPT Inhibition Assay
This assay quantifies the enzymatic activity of NAMPT and its inhibition by test compounds. It is a coupled-enzyme assay where the product of the NAMPT reaction, NMN, is converted to NAD+, which is then used to produce a fluorescent or colorimetric signal.[8][14][16]
Workflow Diagram:
Caption: Workflow for in vitro NAMPT inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 4x NAMPT Assay Buffer and dilute the recombinant NAMPT enzyme to the desired concentration (e.g., 20-50 ng/µl) in NAMPT Dilution Buffer.[16] Prepare serial dilutions of this compound and Nicotinamide (as a negative control) at 10x the final desired concentration.
-
Plate Setup: In a 96-well plate, add 10 µl of diluted NAMPT to "Positive Control" and "Test Inhibitor" wells. Add 10 µl of Dilution Buffer to "Blank" wells.
-
Inhibitor Addition: Add 5 µl of the 10x inhibitor dilutions to the appropriate wells. Add 5 µl of vehicle (e.g., DMSO, not exceeding 1% final concentration) to control wells.[8]
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Prepare a Master Mix containing substrates (e.g., 400 µM ATP, 400 µM Nicotinamide, 800 µM PRPP) and the coupling enzymes/reagents as specified by the kit manufacturer (e.g., NMNAT, alcohol dehydrogenase, and ethanol for fluorescent readout).[16] Add 35 µl of Master Mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (450 nm) kinetically for 1-2 hours at 30°C.[14][16]
-
Data Analysis: Subtract the "Blank" reading from all wells. Plot the reaction rate against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Cell Viability/Cytotoxicity Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with the test compounds.[17] Viable cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in culture medium.[18]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Prepare serial dilutions of this compound and Nicotinamide in cell culture medium. Remove the old medium from the cells and add 100 µl of the compound-containing medium to the respective wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Prepare the MTS reagent solution, often containing an electron coupling reagent like PES.[19] Add 20 µl of the MTS solution to each well.[17][19][20]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line.[18][20]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.[17][19]
-
Data Analysis: Subtract the absorbance of the media-only blank wells. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot cell viability (%) against compound concentration to determine the GI50 (concentration for 50% growth inhibition).[21]
PARP Activity Assay
This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate, which is then detected using streptavidin-HRP.[22]
Step-by-Step Protocol:
-
Plate Setup: Use a 96-well plate pre-coated with histones.
-
Reaction Setup: To each well, add PARP enzyme, activated DNA (to stimulate PARP activity), and the test compounds (Nicotinamide or 5-Cl-NAM) at various concentrations.
-
Initiation: Start the reaction by adding a reaction buffer containing biotinylated NAD+.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) to allow for the PARylation of histones.
-
Detection: Wash the plate to remove unincorporated reagents. Add Streptavidin-HRP and incubate.
-
Substrate Addition: After another wash step, add an HRP substrate (e.g., TMB). A color change will occur.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to PARP activity.
-
Analysis: Compare the absorbance in treated wells to control wells to determine the percent inhibition of PARP activity.
Conclusion
Nicotinamide and this compound, while structurally related, exhibit fundamentally different biological activities. Nicotinamide serves as a vital precursor for NAD+ synthesis and a weak feedback inhibitor of NAD+-consuming enzymes. In contrast, this compound acts as a potent inhibitor of NAMPT, the gatekeeper of the NAD+ salvage pathway. This inhibition leads to severe NAD+ depletion, metabolic collapse, and impaired DNA repair, making it a powerful tool for cancer research and a promising candidate for therapeutic development. Understanding these distinctions is critical for researchers designing experiments to probe the intricacies of NAD+ metabolism and its role in health and disease.
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]
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Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast. (2020, April 15). Cells. [Link]
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Molecular Mechanism of Action of Neonicotinoid Insecticides. (2020). International Journal of Molecular Sciences. [Link]
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Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture. Biochemical Basis for the Physiological Activities of 1-methylnicotinamide. (1990). European Journal of Biochemistry. [Link]
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5-Chloronicotinamide vs. 6-Chloronicotinamide: a comparative study of efficacy
A Senior Application Scientist's Guide to Evaluating Isomeric Modulators of NAD+-Dependent Enzymes
In the landscape of drug discovery, the subtle shift of a single atom within a molecule can dramatically alter its biological activity. This guide delves into a comparative analysis of two such isomeric compounds: 5-Chloronicotinamide and 6-Chloronicotinamide. As halogenated derivatives of nicotinamide (a form of vitamin B3), these molecules are poised to interact with critical cellular machinery, particularly NAD+-dependent enzymes like Poly(ADP-ribose) polymerases (PARPs) and sirtuins.[1][2][3][4] This document provides a framework for researchers, scientists, and drug development professionals to comparatively evaluate the efficacy of these two isomers, supported by established experimental methodologies and hypothetical data for illustrative purposes.
Introduction: The Significance of Isomeric Position
Nicotinamide and its analogs are well-established as modulators of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a co-substrate.[4] These enzymes play pivotal roles in DNA repair, cellular metabolism, and aging.[1][5] The introduction of a chlorine atom to the pyridine ring of nicotinamide can enhance binding affinity and cellular permeability. However, the positional isomerism—placing the chlorine at the 5th versus the 6th position—can lead to distinct steric and electronic properties, potentially resulting in differential efficacy and target selectivity. This guide outlines a systematic approach to characterizing and comparing these differences.
Physicochemical Properties: A Foundation for Biological Activity
Before delving into biological assays, understanding the fundamental physicochemical properties of each isomer is crucial as these can influence solubility, cell permeability, and target engagement.
| Property | This compound | 6-Chloronicotinamide | Reference |
| Molecular Formula | C6H5ClN2O | C6H5ClN2O | [6][7] |
| Molecular Weight | 156.57 g/mol | 156.57 g/mol | [6][7] |
| CAS Number | 284040-69-3 | 6271-78-9 | [6][7] |
| Melting Point | Not available | 210-212 °C | |
| Appearance | Solid | Powder |
Note: The lack of a reported melting point for this compound in the readily available literature highlights the need for basic characterization of all compounds in a study.
Experimental Framework for Efficacy Comparison
To objectively compare the efficacy of this compound and 6-Chloronicotinamide, a multi-tiered experimental approach is recommended, progressing from in vitro enzymatic assays to cell-based models. Given that nicotinamide analogs are known inhibitors of PARP enzymes, this guide will use PARP1 as the primary target for this hypothetical comparative study.[2][3][8]
Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative efficacy study.
Caption: Workflow for comparing the efficacy of 5- and 6-Chloronicotinamide.
Detailed Experimental Protocols
Protocol 1: PARP1 Enzymatic Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the catalytic activity of recombinant PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Activated DNA (to stimulate PARP1 activity)
-
This compound and 6-Chloronicotinamide stock solutions in DMSO
-
96-well plates
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS + 0.05% Tween-20).
-
Add the test compounds (this compound or 6-Chloronicotinamide) at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib).
-
Add the PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA1, which are known to be sensitive to PARP inhibitors.
Materials:
-
BRCA1-deficient human cancer cell line (e.g., MDA-MB-436)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT or XTT reagent
-
Solubilization buffer
-
This compound and 6-Chloronicotinamide
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and 6-Chloronicotinamide for 72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Data and Comparative Analysis
The following tables present hypothetical data from the described experiments to illustrate a potential outcome of this comparative study.
Table 1: In Vitro PARP1 Inhibition
| Compound | IC50 (µM) |
| This compound | 15.2 |
| 6-Chloronicotinamide | 5.8 |
| Olaparib (Control) | 0.005 |
Table 2: Cellular Activity in BRCA1-deficient Cells
| Compound | GI50 (µM) |
| This compound | 25.6 |
| 6-Chloronicotinamide | 9.3 |
| Olaparib (Control) | 0.01 |
Analysis of Hypothetical Data:
In this hypothetical scenario, 6-Chloronicotinamide demonstrates greater potency in both the enzymatic and cell-based assays compared to this compound. The lower IC50 value for 6-Chloronicotinamide suggests a stronger direct inhibition of the PARP1 enzyme. This enhanced in vitro activity translates to a more potent anti-proliferative effect in BRCA1-deficient cells, as indicated by its lower GI50 value.
Mechanistic Insights and Structure-Activity Relationship
The observed difference in efficacy can be rationalized by considering the structural disparities between the two isomers. The position of the chlorine atom influences the electron distribution within the pyridine ring and the steric interactions with the enzyme's active site.
Caption: Postulated structure-activity relationship for 5- and 6-Chloronicotinamide.
The nicotinamide moiety of NAD+ binds within a specific pocket of PARP enzymes.[8] It is plausible that the chlorine atom at the 6-position of 6-Chloronicotinamide engages in a favorable interaction with an amino acid residue in this pocket, thereby increasing its binding affinity and inhibitory activity. Conversely, the chlorine at the 5-position in this compound might introduce a steric clash or an unfavorable electronic interaction, resulting in weaker inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for a comparative study of this compound and 6-Chloronicotinamide. Based on our hypothetical data, 6-Chloronicotinamide emerges as a more promising candidate for further development as a PARP inhibitor.
Future studies should aim to:
-
Confirm these findings with rigorous experimental data.
-
Expand the investigation to other PARP family members and sirtuins to assess selectivity.[1]
-
Conduct co-crystallization studies to elucidate the precise binding modes of these isomers within the enzyme active site.
-
Evaluate the pharmacokinetic and pharmacodynamic properties of the more potent isomer in preclinical models.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively dissect the structure-activity relationships of isomeric compounds and identify promising new therapeutic leads.
References
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Natural Products as Modulators of Sirtuins. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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PARP inhibitors. (2001). IDrugs, 4(7), 804-12. Retrieved January 11, 2026, from [Link]
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Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. (2021). Medical Hypotheses, 154, 110652. Retrieved January 11, 2026, from [Link]
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Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. (2016). Nature Reviews Molecular Cell Biology, 17(11), 679-690. Retrieved January 11, 2026, from [Link]
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Inhibitors of PARP: Number crunching and structure gazing. (2022). PNAS, 119(11), e2119277119. Retrieved January 11, 2026, from [Link]
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Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. (2016). Aging, 8(12), 3163-3174. Retrieved January 11, 2026, from [Link]
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Second-generation inhibitors. A nicotinamide pharmacophore group is... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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The Role of Nicotinamide in DNA Repair and Cancer Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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6-Chloronicotinamide. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Sirtuin modulators. (2010). Current Opinion in Chemical Biology, 14(4), 529-535. Retrieved January 11, 2026, from [Link]
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Nicotinamide-mimicking sirtuin inhibitors: Selisistat (1),... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules, 27(15), 4983. Retrieved January 11, 2026, from [Link]
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Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. (2011). Der Pharmacia Lettre, 3(5), 110-114. Retrieved January 11, 2026, from [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). Molecules, 26(19), 5946. Retrieved January 11, 2026, from [Link]
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Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2017). Molecules, 22(10), 1736. Retrieved January 11, 2026, from [Link]
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6-Chloronicotinic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Journal of Medicinal Chemistry, 66(3), 2055-2074. Retrieved January 11, 2026, from [Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). International Journal of Molecular Sciences, 23(19), 11846. Retrieved January 11, 2026, from [Link]
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6-Chloronicotinamide. (n.d.). CAS Common Chemistry. Retrieved January 11, 2026, from [Link]
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Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (2022). International Journal of Molecular Sciences, 23(15), 8560. Retrieved January 11, 2026, from [Link]
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An In Vitro Guide to Characterizing Novel PARP Inhibitors Against Established Benchmarks like Olaparib
This guide provides a comprehensive framework for the in vitro comparison of novel or lesser-known PARP inhibitors, using 5-Chloronicotinamide as a representative test compound, against the well-established clinical inhibitor, Olaparib. The focus is on the foundational biochemical and cell-based assays essential for characterizing and comparing the potency and mechanism of action of these molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Landscape of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1][2] They are responsible for detecting and signaling single-strand DNA breaks (SSBs), recruiting other repair proteins to the site of damage.[3] The inhibition of PARP activity has emerged as a powerful therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor efficacy.[4][5] When PARP is inhibited in a BRCA-deficient cell, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication.[6][7] The compromised homologous recombination (HR) pathway in these cells is unable to repair these DSBs, ultimately leading to cell death.[6]
Olaparib (Lynparza®) was the first PARP inhibitor to receive FDA approval and has since become a benchmark for the development of new agents in this class.[4] Its mechanism of action involves not only the catalytic inhibition of PARP but also the "trapping" of PARP-DNA complexes, which are highly cytotoxic.[8][9] When evaluating a new potential PARP inhibitor, such as this compound, a direct comparison to Olaparib across a range of in vitro assays is crucial to determine its relative potency, selectivity, and potential therapeutic advantages.
Foundational In Vitro Comparison: A Step-by-Step Workflow
A robust in vitro comparison of PARP inhibitors requires a multi-faceted approach, moving from direct enzymatic inhibition to cellular effects. The following sections outline the key experiments, the rationale behind them, and detailed protocols.
Biochemical Potency: Direct Inhibition of PARP Enzymes
The initial step in characterizing a potential PARP inhibitor is to determine its direct inhibitory effect on the enzymatic activity of PARP1 and PARP2. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 (nM) |
| Olaparib | PARP1 | ~1-5 |
| PARP2 | ~1-5 | |
| This compound | PARP1 | To be determined |
| PARP2 | To be determined |
Note: The IC50 values for Olaparib are approximate and can vary depending on the specific assay conditions.[10][11]
This protocol outlines a common method for determining the IC50 of a test compound against PARP1 and PARP2.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Biotinylated NAD+
-
Test compounds (Olaparib, this compound) serially diluted in DMSO
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a series of dilutions of Olaparib and this compound in DMSO. A typical starting concentration for Olaparib would be in the low micromolar range, with serial dilutions down to the picomolar range. The concentration range for this compound would need to be determined empirically, starting with a broader range (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 50 µL of PARP buffer containing activated DNA to each well of the histone-coated plate.
-
Add 1 µL of the diluted test compounds to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add 25 µL of recombinant PARP1 or PARP2 enzyme to each well (except the no-enzyme control).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction: Add 25 µL of biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection:
-
Add 100 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Activity: Assessing Impact on Cancer Cell Viability
Demonstrating that a PARP inhibitor can effectively kill cancer cells, particularly those with a compromised DNA damage response, is a critical next step. Cell viability assays are used to determine the concentration of the inhibitor that reduces the viability of a cell population by 50% (GI50 or IC50). For PARP inhibitors, it is essential to test their effects on both BRCA-mutant and BRCA-wild-type cell lines to assess their synthetic lethal potential.
| Compound | Cell Line | BRCA Status | GI50 (µM) |
| Olaparib | MDA-MB-436 | BRCA1 mutant | Expected to be in the low µM range |
| CAPAN-1 | BRCA2 mutant | Expected to be in the low µM range[12] | |
| MDA-MB-231 | BRCA wild-type | Expected to be significantly higher than in BRCA-mutant lines | |
| This compound | MDA-MB-436 | BRCA1 mutant | To be determined |
| CAPAN-1 | BRCA2 mutant | To be determined | |
| MDA-MB-231 | BRCA wild-type | To be determined |
Note: The GI50 values for Olaparib can vary depending on the specific cell line and assay conditions.[5][13]
Principle: This assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.[14]
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, CAPAN-1, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Test compounds (Olaparib, this compound) serially diluted in culture medium
-
Resazurin sodium salt solution
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the seeding medium and add 100 µL of medium containing the serially diluted test compounds. Include a vehicle control (DMSO) and a no-cell control (background).
-
Incubation: Incubate the plate for 72-120 hours, depending on the cell line's doubling time.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.
-
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the complex biological pathways and experimental procedures involved in PARP inhibitor research.
Caption: PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors.
Caption: A streamlined workflow for the in vitro comparison of PARP inhibitors.
Concluding Remarks and Future Directions
The in vitro comparison of a novel PARP inhibitor like this compound against a well-characterized drug such as Olaparib is a critical first step in its preclinical evaluation. The biochemical and cellular assays outlined in this guide provide a robust framework for determining relative potency and assessing the potential for synthetic lethality. A successful outcome from these initial studies, demonstrating potent and selective activity, would warrant further investigation into more complex mechanisms, such as PARP trapping, off-target effects, and efficacy in more advanced models like 3D spheroids and patient-derived organoids. Ultimately, a thorough and methodologically sound in vitro characterization is indispensable for advancing promising new therapeutic agents toward clinical development.
References
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Bryant, H. E. et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917. [Link]
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Murai, J. et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588–5599. [Link]
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Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
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Li, H., & Yu, X. (2020). The PARP inhibitors: a new class of targeted therapy for human cancers. Journal of Hematology & Oncology, 13(1), 5. [Link]
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O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547–560. [Link]
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MDPI. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. [Link]
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Navigating the Crossroads of Cellular Metabolism and Signaling: A Comparative Guide to the Kinase Cross-Reactivity of 5-Chloronicotinamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Reclassifying a Molecule of Interest
In the landscape of targeted therapeutics, the precise understanding of a compound's mechanism of action is paramount. This guide addresses the topic of 5-Chloronicotinamide and its cross-reactivity with kinase inhibitors. However, a critical initial clarification is necessary. While the chemical scaffold of this compound, a derivative of nicotinamide (a form of vitamin B3), might suggest a potential interaction with the ATP-binding sites of kinases, its primary and established role in the scientific literature is not as a direct kinase inhibitor. Instead, it belongs to the class of compounds that inhibit Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3]
NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[3] NAD+ is a crucial coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair. By inhibiting NAMPT, compounds like this compound deplete cellular NAD+ levels, leading to metabolic stress and, in the context of oncology, cell death.[1][2]
This guide, therefore, will first elaborate on the primary mechanism of this compound as a putative NAMPT inhibitor. Subsequently, it will explore the pertinent and insightful question of its potential for kinase cross-reactivity from several angles:
-
The Precedent of Dual-Target NAMPT and Kinase Inhibitors: Examining compounds that are intentionally designed to inhibit both NAMPT and specific kinases.
-
Structural Analogs as Kinase Inhibitors: Comparing this compound to structurally similar nicotinamide derivatives that are known to be potent kinase inhibitors.
-
The Kinase Inhibitory Potential of the Parent Moiety: Discussing the established, albeit broader, kinase inhibitory activity of nicotinamide itself.
By adopting this scientifically rigorous approach, this guide aims to provide a nuanced and technically valuable resource for researchers investigating the therapeutic potential and off-target effects of nicotinamide-based compounds.
The Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
The rationale for developing NAMPT inhibitors stems from the observation that many cancer cells are particularly reliant on the NAD+ salvage pathway for their high metabolic and proliferative rates.[1][3] This creates a therapeutic window to selectively target tumor cells.
Figure 1: The NAD+ Salvage Pathway and the inhibitory action of this compound on NAMPT.
Exploring Kinase Cross-Reactivity: A Multifaceted Analysis
While this compound's primary target is NAMPT, the possibility of off-target effects on kinases is a valid and important consideration in drug development. Many small molecule inhibitors can interact with multiple targets, often due to similarities in the binding pockets of enzymes.[4]
The Case of Dual NAMPT-Kinase Inhibitors
A compelling line of evidence for potential cross-reactivity comes from the development of dual inhibitors that intentionally target both NAMPT and a protein kinase. A notable example is KPT-9274 , which is a dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[5] PAK4 is a serine/threonine kinase implicated in cancer cell migration, survival, and cytoskeletal organization.[5] The rationale behind this dual-inhibition strategy is to simultaneously disrupt cancer cell metabolism and key survival signaling pathways, potentially leading to synergistic antitumor effects.[5]
The existence of such dual inhibitors demonstrates that chemical scaffolds can be designed to effectively bind to the active sites of both a metabolic enzyme like NAMPT and a protein kinase. This raises the possibility that other NAMPT inhibitors, including this compound, might possess some degree of, perhaps unintentional, kinase inhibitory activity.
Structural Relatives with Potent Kinase Inhibition
The nicotinamide scaffold is a privileged structure in medicinal chemistry and has been successfully employed in the design of potent and selective kinase inhibitors. By replacing the benzamide moiety in existing kinase inhibitors with nicotinamide, researchers have been able to modulate the kinase selectivity profile. For instance, nicotinamide analogues of Ponatinib have been shown to retain potent activity against kinases like FLT3, ABL1, and RET, while losing activity against others such as c-Src.[4]
Furthermore, a series of nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases , which are key regulators of mitosis and are frequently overexpressed in cancers.[6] One such compound, 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide, demonstrated potent inhibition of Aurora A kinase and significant antitumor activity.[6]
These examples highlight that the nicotinamide core, which this compound is built upon, is a viable pharmacophore for kinase inhibition. The specific substitutions on the pyridine ring and the amide group are critical determinants of kinase selectivity and potency.
The Intrinsic Kinase Inhibitory Activity of Nicotinamide
Intriguingly, studies have shown that the parent molecule, nicotinamide, can itself act as a kinase inhibitor, albeit at higher concentrations than typically seen with highly potent and specific inhibitors. Nicotinamide has been demonstrated to inhibit Rho-associated protein kinase (ROCK) and casein kinase 1 (CK1).[7][8] This activity has been linked to its ability to promote cell survival and influence differentiation in human pluripotent stem cells.[7][8]
This inherent, albeit broad, kinase inhibitory profile of the nicotinamide scaffold provides a fundamental rationale for investigating the kinase cross-reactivity of its derivatives. The addition of a chloro- group at the 5-position, as in this compound, could potentially enhance affinity for the ATP-binding pocket of certain kinases.
Comparative Data Summary
Direct, publicly available kinase profiling data for this compound is limited. Therefore, the following table presents a comparative summary based on the analysis of its primary target, structurally related compounds, and the parent moiety. This provides a framework for understanding its potential cross-reactivity profile.
| Compound/Class | Primary Target(s) | Known Kinase Targets | Rationale for Comparison |
| This compound | NAMPT (putative) | Not extensively profiled | The subject of this guide. Potential for kinase cross-reactivity is inferred. |
| KPT-9274 | NAMPT, PAK4 | PAK4 | Demonstrates that a single small molecule can potently inhibit both NAMPT and a kinase.[5] |
| Nicotinamide-Ponatinib Analogs | FLT3, ABL1, RET, MNKs | FLT3, ABL1, RET, MNKs | Shows that the nicotinamide scaffold can be engineered for potent and selective kinase inhibition.[4] |
| Nicotinamide-based Aurora Kinase Inhibitors | Aurora A, Aurora B | Aurora A, Aurora B | Further exemplifies the utility of the nicotinamide scaffold in designing kinase inhibitors.[6] |
| Nicotinamide | (Broad) | ROCK, CK1 | The parent molecule exhibits intrinsic kinase inhibitory activity, providing a basis for the potential of its derivatives.[7][8] |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the kinase cross-reactivity of this compound, a systematic approach involving both NAMPT and kinase activity assays is required.
Experimental Workflow
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A Comparative Analysis for the Bench Scientist: 5-Chloronicotinamide vs. 5-Bromonicotinamide
Introduction
In the landscape of chemical biology and drug discovery, the subtle modification of a molecular scaffold can lead to profound differences in chemical reactivity, biological activity, and overall utility. The nicotinamide backbone, a fundamental component of the coenzyme NAD+, is a privileged scaffold in medicinal chemistry. Halogenation of this structure, particularly at the 5-position, provides two closely related yet distinct building blocks for further synthetic elaboration: 5-Chloronicotinamide and 5-Bromonicotinamide.
This guide provides a comparative analysis of these two compounds, moving beyond simple catalog data to offer insights into their relative behaviors. For researchers in synthetic chemistry, pharmacology, and drug development, understanding the nuanced differences imparted by the chloro- versus the bromo-substituent is critical for making informed decisions in experimental design, whether in the context of transition-metal-catalyzed cross-coupling or in the rational design of enzyme inhibitors.
Comparative Physicochemical Properties
The identity of the halogen atom at the 5-position directly influences the molecule's fundamental physical and chemical properties. While both chlorine and bromine are electron-withdrawing groups, their differences in size, electronegativity, and polarizability lead to variations in properties like melting point, molecular weight, and predicted acidity.
A summary of their key physicochemical properties is presented below:
| Property | This compound | 5-Bromonicotinamide | Rationale for Difference |
| CAS Number | 284040-69-3[1] | 28733-43-9[2] | N/A |
| Molecular Formula | C₆H₅ClN₂O[1] | C₆H₅BrN₂O[2] | Different halogen atom. |
| Molecular Weight | 156.57 g/mol [1] | 201.02 g/mol [2][3][4] | Bromine is significantly heavier than chlorine. |
| Appearance | Solid | Off-white to light pink powder[5] | N/A |
| Melting Point | Not consistently reported | 218-223 °C[3][5] | Differences in crystal lattice energy due to atomic size and intermolecular interactions. |
| Predicted pKa | Not available | ~14.21[5] | The electron-withdrawing nature of the halogen influences the acidity of the amide N-H proton. |
| Predicted Boiling Point | Not available | ~315.5 °C[5] | Higher molecular weight and stronger van der Waals forces for the bromo- derivative lead to a higher boiling point. |
Comparative Chemical Reactivity
The most significant divergence in the utility of this compound and 5-Bromonicotinamide lies in their chemical reactivity, particularly as substrates in palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry[6][7]. The nature of the carbon-halogen (C-X) bond is the determining factor.
The C-Br bond (bond energy ~285 kJ/mol) is weaker and more polarizable than the C-Cl bond (~340 kJ/mol). This makes the C-Br bond more susceptible to oxidative addition to a low-valent palladium catalyst, which is typically the rate-determining step in cross-coupling cycles like the Suzuki, Heck, or Buchwald-Hartwig reactions.
Consequence for Experimental Design:
-
5-Bromonicotinamide is generally the more reactive coupling partner. It will typically react under milder conditions (lower temperatures, less reactive catalysts) compared to its chloro-analog. This makes it the preferred choice when a facile and high-yielding coupling is desired.
-
This compound is more robust and less reactive. This can be a significant advantage in designing sequential cross-coupling reactions on a molecule with multiple halogen-differentiated sites. For instance, a C-Br bond can often be selectively coupled in the presence of a C-Cl bond. The coupling of the C-Cl bond would then require more forcing conditions (e.g., more electron-rich and bulky phosphine ligands, higher temperatures).
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A Head-to-Head Comparison of 5-Chloronicotinamide and Novel Nicotinamide Analogs in Cancer Cell Lines: A Technical Guide for Researchers
In the rapidly evolving landscape of cancer therapeutics, the metabolic reprogramming of cancer cells has emerged as a critical vulnerability to target. One of the most promising avenues of investigation is the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Given that many cancer cells exhibit an elevated reliance on this pathway to meet their high metabolic demands, NAMPT inhibitors represent a compelling strategy for targeted cancer therapy.[2][3]
This guide provides a comprehensive, head-to-head comparison of 5-Chloronicotinamide, a representative nicotinamide analog, and a panel of novel, next-generation nicotinamide analogs that have shown significant promise in preclinical studies. We will delve into their mechanisms of action, comparative efficacy in various cancer cell lines, and provide detailed experimental protocols for researchers to validate and expand upon these findings in their own laboratories.
The Central Role of NAMPT and SIRT1 in Cancer Cell Survival and Proliferation
Cancer cells are metabolically hyperactive and require a constant supply of NAD+ to fuel various cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][4] The NAMPT-mediated salvage pathway is the primary route for NAD+ production in mammalian cells.[4] By inhibiting NAMPT, nicotinamide analogs effectively starve cancer cells of NAD+, leading to metabolic catastrophe and apoptotic cell death.[5][6]
One of the key downstream effectors of NAD+ levels is Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase. SIRT1 has a complex and often contradictory role in cancer, acting as both a tumor promoter and a suppressor depending on the cellular context.[7] It regulates the activity of numerous proteins involved in cell survival, apoptosis, and DNA repair, including p53, NF-κB, and FOXO transcription factors.[8][9] By depleting the NAD+ pool, NAMPT inhibitors can indirectly modulate SIRT1 activity, further contributing to their anti-cancer effects.[10]
dot
Caption: The NAMPT-mediated NAD+ salvage pathway and its influence on SIRT1 activity, a key target for nicotinamide analogs.
Head-to-Head Comparison of Nicotinamide Analogs
While this compound is a representative nicotinamide analog, its preclinical data in cancer cell lines is not as extensively documented in publicly available literature as some of the novel, next-generation NAMPT inhibitors. Therefore, this guide will focus on a detailed, quantitative comparison of these novel analogs, with the understanding that this compound is expected to function through a similar mechanism of NAMPT inhibition. Further experimental validation is required to determine its specific potency.
The following tables summarize the in vitro efficacy (IC50 values) of several prominent novel nicotinamide analogs across a range of cancer cell lines.
Table 1: IC50 Values (nM) of Novel NAMPT Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | FK866 (APO866) | JJ08 | FEI191 | FEI199 | OT-82 |
| ML2 | Acute Myeloid Leukemia | 0.41 | 0.51 | 0.31 | 0.21 | 2.89 ± 0.47 |
| JURKAT | Acute Lymphoblastic Leukemia | 0.47 | 0.85 | 0.45 | 0.25 | 2.89 ± 0.47 |
| NAMALWA | Burkitt's Lymphoma | 0.58 | 0.58 | 0.45 | 0.29 | 2.89 ± 0.47 |
| RPMI8226 | Multiple Myeloma | 0.23 | 0.30 | 0.25 | 0.12 | 2.89 ± 0.47 |
Data for FK866, JJ08, FEI191, and FEI199 are from a 96-hour treatment period.[11] Data for OT-82 represents an average for hematopoietic malignancies.[5][6]
Table 2: IC50 Values (nM) of Novel NAMPT Inhibitors in Solid Tumor Cell Lines
| Cell Line | Cancer Type | FK866 | A-1293201 | GMX-1778 | STF-118804 | MS0 |
| PC3 | Prostate Cancer | - | 55.7 | - | - | - |
| HepG2 | Hepatocellular Carcinoma | ~1 | - | - | - | <5000 |
| A2780 | Ovarian Cancer | 1.4 | - | - | - | - |
| A549 | Lung Adenocarcinoma | 12-225 fold lower than a comparator | - | - | - | <5000 |
| HCT116 | Colon Cancer | - | - | - | - | <5000 |
| NCI-H82 | Small Cell Lung Cancer | - | - | 0.9 - 30 | 0.9 - 30 | - |
| Kelly | Neuroblastoma | - | - | 0.9 - 30 | 0.9 - 30 | - |
Data for A-1293201 and FK866 in PC3 and HepG2 cells are from a head-to-head comparison study.[12] Data for GMX-1778 and STF-118804 are from a 48-hour drug exposure.[9] Data for MS0 is from an anti-proliferation screen.[13]
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Nicotinamide analogs (e.g., this compound, FK866)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[14]
-
Compound Treatment: Prepare serial dilutions of the nicotinamide analogs in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
dot
Caption: A streamlined workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[4][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the nicotinamide analogs for the desired time. Harvest both treated and untreated (control) cells by centrifugation.
-
Washing: Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- (Bottom Left Quadrant): Live cells
-
Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Top Left Quadrant): Necrotic cells
Target Engagement and Pathway Analysis: Western Blotting
Western blotting is used to detect changes in the protein expression levels of NAMPT, SIRT1, and downstream targets like acetylated p53, providing insights into the mechanism of action of the nicotinamide analogs.[16][17]
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NAMPT, anti-SIRT1, anti-p53, anti-acetyl-p53)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The development of novel nicotinamide analogs as NAMPT inhibitors represents a highly promising strategy in oncology. The data presented here clearly demonstrates the potent anti-proliferative effects of several next-generation compounds in a variety of cancer cell lines. While this compound is structurally poised to act as a NAMPT inhibitor, further preclinical studies are essential to quantify its efficacy and directly compare it to these leading novel analogs.
The experimental protocols provided in this guide offer a robust framework for researchers to conduct these critical validation studies. By systematically evaluating the cytotoxicity, apoptotic induction, and on-target effects of these compounds, the scientific community can continue to advance this exciting class of anti-cancer agents towards clinical application. Future research should also focus on in vivo efficacy studies, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to overcome potential resistance mechanisms.
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A Comparative Guide to the In Vivo Efficacy of Nicotinamide Derivatives as Chemotherapy Modulators: A Focus on 5-Chloronicotinamide
This guide provides a comparative analysis of the in vivo efficacy of nicotinamide derivatives, with a specific focus on the potential of 5-Chloronicotinamide, in modulating the therapeutic effects of standard-of-care chemotherapy. In the ever-evolving landscape of oncology research, the quest for enhancing the efficacy of established treatments and overcoming drug resistance is paramount. While novel monotherapies are a primary focus, a significant area of investigation lies in the development of agents that can synergize with and augment the activity of current chemotherapeutic drugs.
This document is intended for researchers, scientists, and professionals in drug development. It will delve into the mechanistic rationale, present available preclinical data, and provide detailed experimental protocols for evaluating the in vivo performance of such combination strategies. We will navigate the existing scientific literature to build a comprehensive understanding, acknowledging both the established evidence and the prospective avenues for future research.
Introduction: The Rationale for Chemotherapy Modulation
Standard-of-care chemotherapy, while a cornerstone of cancer treatment, is often beset by challenges such as dose-limiting toxicities and the emergence of resistance. A promising strategy to circumvent these limitations is the use of chemo-sensitizing or modulating agents. These compounds, when co-administered with a cytotoxic drug, can enhance its anti-tumor activity, potentially allowing for lower, less toxic doses of the chemotherapeutic agent or overcoming resistance mechanisms.
Nicotinamide and its derivatives have garnered attention in this domain due to their multifaceted roles in cellular metabolism and signaling. As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinamide is central to cellular redox reactions and is a substrate for enzymes like PARPs and sirtuins, which are critically involved in DNA repair, cell cycle regulation, and apoptosis.[1][2] Dysregulation of NAD+ metabolism is a hallmark of many cancers, making it an attractive therapeutic target.[2][3]
While direct in vivo efficacy data for this compound as a standalone anticancer agent is not extensively available in the public domain, its structural similarity to nicotinamide suggests it may share or even enhance certain biological activities. The introduction of a chlorine atom can significantly alter the electronic and steric properties of the molecule, potentially leading to modified target engagement and improved pharmacokinetic profiles. A key piece of evidence supporting the potential of nicotinamide derivatives as chemotherapy modulators comes from a study on a co-crystal of 5-Fluorouracil (5-FU), a widely used chemotherapeutic, with nicotinamide.[4]
The Case Study: 5-Fluorouracil-Nicotinamide Co-crystal
The investigation into a co-crystal of 5-Fluorouracil and nicotinamide (5-FU-NCM) provides a compelling example of how a nicotinamide derivative can enhance the in vivo efficacy of a standard chemotherapy agent.[4] 5-FU is an antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair, and ultimately inducing cell death in rapidly dividing cancer cells.
In Vivo Efficacy of 5-FU-NCM Co-crystal
A study utilizing a human colorectal cancer (HCT116) xenograft model in nude mice demonstrated the superior anti-tumor effect of the 5-FU-NCM co-crystal compared to 5-FU alone.[4] A dose-dependent reduction in tumor weight was observed in the groups treated with the 5-FU-NCM co-crystal.[4] Histopathological analysis of the tumor tissues revealed a greater number of necrotic cells in the co-crystal treated group compared to the groups receiving 5-FU alone or a simple mixture of 5-FU and nicotinamide.[4]
Table 1: Comparative In Vivo Efficacy of 5-FU and 5-FU-NCM Co-crystal in HCT116 Xenograft Model [4]
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Control | - | 1.25 ± 0.18 | - |
| 5-FU | 10 | 0.85 ± 0.15 | 32.0 |
| 5-FU-NCM | 10 | 0.62 ± 0.12 | 50.4 |
| 5-FU-NCM | 20 | 0.41 ± 0.10 | 67.2 |
Data synthesized from the findings reported in the source literature.
These results strongly suggest that the co-crystallization of 5-FU with nicotinamide enhances its in vivo anti-tumor activity.
Potential Mechanisms of Action and the Role of this compound
The enhanced efficacy observed with the 5-FU-NCM co-crystal can be attributed to several potential mechanisms. Nicotinamide itself can influence cellular processes that are pertinent to chemotherapy response. For instance, it is known to inhibit sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[5][6] SIRT1, in particular, is often overexpressed in cancers and contributes to chemoresistance.[7] By inhibiting SIRT1, nicotinamide may re-sensitize cancer cells to chemotherapeutic agents.[7]
Furthermore, the formation of a co-crystal can alter the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility and bioavailability, which can lead to improved pharmacokinetic profiles and enhanced drug delivery to the tumor site.[4]
The introduction of a chlorine atom in the 5-position of the nicotinamide ring to form this compound could further potentiate these effects. The electron-withdrawing nature of chlorine can modulate the electronic distribution of the pyridine ring, potentially altering its binding affinity for target enzymes. It may also increase the lipophilicity of the molecule, which could enhance its cell permeability and tissue distribution.
Diagram 1: Potential Mechanisms of Nicotinamide Derivatives in Modulating Chemotherapy
Caption: Potential pathways by which nicotinamide derivatives may enhance chemotherapy efficacy.
Experimental Protocols for In Vivo Evaluation
To rigorously assess the in vivo efficacy of this compound as a modulator of standard-of-care chemotherapy, a well-designed preclinical study is essential. The following provides a detailed, step-by-step methodology for a typical xenograft study.
Cell Line and Animal Models
-
Cell Line Selection: Choose a human cancer cell line relevant to the chemotherapy being tested (e.g., HCT116 colorectal cancer cells for 5-FU). The cells should be authenticated and confirmed to be free of mycoplasma contamination.
-
Animal Model: Utilize immunodeficient mice, such as athymic nude mice or SCID mice, which can accept human tumor xenografts.[8][9][10] The choice of strain may depend on the specific tumor model and its growth characteristics. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation and Growth Monitoring
-
Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[8]
Treatment Protocol
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
Standard Chemotherapy (e.g., 5-FU at a clinically relevant dose)
-
This compound alone
-
Standard Chemotherapy + this compound
-
-
Drug Administration: Administer the treatments according to a predefined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage). The doses should be determined based on preliminary toxicity studies.
-
Monitoring: Monitor the body weight of the mice and any signs of toxicity throughout the study.
Efficacy Endpoints and Data Analysis
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition. At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Secondary Endpoints:
-
Survival Analysis: In some studies, the endpoint may be survival.
-
Biomarker Analysis: Collect tumor and blood samples for biomarker analysis (e.g., Western blot for protein expression, immunohistochemistry for tissue markers, LC-MS for metabolite levels).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests for tumor growth, Kaplan-Meier analysis for survival). A p-value of <0.05 is typically considered statistically significant.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: A streamlined workflow for assessing the in vivo efficacy of a test compound.
Future Directions and Conclusion
The available evidence, though indirect, points towards a promising role for this compound as a modulator of standard-of-care chemotherapy. The superior in vivo performance of the 5-FU-NCM co-crystal provides a strong rationale for further investigation into chlorinated nicotinamide derivatives.[4]
Future research should focus on:
-
Direct In Vivo Comparison: Conducting head-to-head in vivo studies comparing the efficacy of standard chemotherapy alone versus in combination with this compound across a panel of relevant cancer models.
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the pharmacokinetic profile of this compound and its impact on the pharmacokinetics of the co-administered chemotherapeutic agent. Correlating drug exposure with pharmacodynamic markers of target engagement in tumor tissue is also crucial.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound enhances chemotherapy efficacy, including its effects on NAD+ metabolism, sirtuin and PARP activity, and other relevant signaling pathways.
-
Toxicity and Safety Assessment: Thoroughly evaluating the safety profile of the combination therapy to ensure that the enhanced efficacy is not accompanied by a prohibitive increase in toxicity.
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Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
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Assessing the selectivity of 5-Chloronicotinamide against a panel of kinases
For researchers, scientists, and drug development professionals, the journey of identifying and characterizing novel kinase inhibitors is one of precision and careful evaluation. Kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology, but their clinical success is often dictated by their selectivity.[1] A highly selective inhibitor can offer a superior therapeutic window, minimizing off-target effects that can lead to toxicity. Conversely, multi-targeted inhibitors can be advantageous in complex diseases driven by redundant signaling pathways.[2] Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount in the early stages of drug discovery.
This guide provides an in-depth technical assessment of the kinase selectivity of a novel investigational compound, 5-Chloronicotinamide. To provide a clear and objective comparison, its performance is benchmarked against three well-characterized kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A broad-spectrum inhibitor known for its high potency against a wide range of kinases.[3][4]
-
Dasatinib: A multi-targeted inhibitor clinically approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][6]
-
Lapatinib: A more selective inhibitor targeting the tyrosine kinases EGFR and HER2 (ErbB2).[7][8][9]
Through a detailed examination of experimental data, this guide will illuminate the unique selectivity profile of this compound, offering valuable insights for its potential therapeutic applications and further development.
The Critical Role of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[10] This conservation presents a significant challenge in the development of selective inhibitors.[1] Compounds designed to target the ATP-binding site of one kinase may inadvertently inhibit other, unintended kinases, leading to off-target effects and potential toxicity. Kinase selectivity profiling, the process of assessing an inhibitor's potency against a broad panel of kinases, is therefore an indispensable step in drug discovery. It allows researchers to:
-
Identify the primary target(s) of a compound.
-
Uncover potential off-target liabilities.
-
Guide structure-activity relationship (SAR) studies to improve selectivity.
-
Provide a rationale for observed cellular phenotypes and in vivo efficacy.
This guide will walk you through a standard experimental workflow for determining kinase selectivity and provide a comparative analysis of the data obtained for this compound and our benchmark inhibitors.
Experimental Design for Kinase Selectivity Profiling
To assess the kinase selectivity of this compound and the benchmark inhibitors, a radiometric in vitro kinase assay was performed against a representative panel of 20 human kinases. This panel was carefully selected to cover major branches of the human kinome, including tyrosine kinases (TK), tyrosine kinase-like (TKL), STE, casein kinase 1 (CK1), AGC, CAMK, and CMGC groups.
Experimental Workflow: In Vitro Kinase Assay
Caption: Role of AURKA and PLK1 in mitotic progression.
Inhibition of AURKA by this compound could lead to defects in mitotic entry, spindle formation, and ultimately, cell cycle arrest and apoptosis in rapidly dividing cells. This provides a clear mechanistic hypothesis for its potential anti-proliferative effects.
Conclusion
This comparative guide provides a comprehensive assessment of the kinase selectivity of this compound, benchmarked against inhibitors with diverse selectivity profiles. The hypothetical data presented for this compound suggest that it is a selective inhibitor of the mitotic kinases AURKA and PLK1. This profile is distinct from the broad-spectrum activity of Staurosporine, the multi-targeted nature of Dasatinib, and the focused receptor tyrosine kinase inhibition of Lapatinib.
The selectivity of this compound for key regulators of cell division highlights its potential as a starting point for the development of novel anti-cancer therapeutics. Further studies are warranted to confirm these findings through extensive in vitro and cell-based assays, and to explore the therapeutic potential of this promising compound.
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Konecny, G. E., Pegram, M. D., Venkatesan, N., Finn, R., Yang, G., Rahmeh, M., ... & Slamon, D. J. (2006). Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells. Cancer research, 66(3), 1630–1639. Retrieved from [Link]
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A Researcher's Guide to the Metabolic Stability of 5-Chloronicotinamide and Its Derivatives
In the landscape of contemporary drug discovery, understanding a compound's metabolic fate is a cornerstone of preclinical development. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity.[1][2] This guide offers a comparative analysis of the metabolic stability of 5-Chloronicotinamide and its halogenated derivatives, providing researchers, scientists, and drug development professionals with a framework for evaluating and predicting the metabolic behavior of this important chemical scaffold.
We will delve into the key enzymatic players in the metabolism of these compounds, namely Aldehyde Oxidase (AO) and Cytochrome P450 (CYP) enzymes, and present detailed, field-proven protocols for assessing their stability in vitro. The insights provided herein are designed to empower researchers to make informed decisions in the lead optimization process, ultimately paving the way for the development of more robust and effective therapeutic agents.
The Metabolic Gauntlet: Navigating Aldehyde Oxidase and Cytochrome P450 Pathways
The metabolic journey of nicotinamide derivatives is primarily orchestrated by two key enzyme superfamilies: Aldehyde Oxidases and Cytochrome P450s.[3][4][5] Understanding the interplay of these enzymes is crucial for predicting the metabolic liabilities of a given derivative.
Aldehyde Oxidase (AO): The Unsung Hero of Pyridine Metabolism
Aldehyde oxidase, a cytosolic molybdo-flavoenzyme, plays a significant role in the metabolism of N-heterocyclic compounds, including pyridines.[4][5][6][7] Its mechanism involves the nucleophilic attack on an electron-deficient carbon atom, often leading to hydroxylation of the pyridine ring.[6] For nicotinamide derivatives, AO-mediated metabolism is a critical clearance pathway that can significantly impact their in vivo exposure.
Cytochrome P450 (CYP) Enzymes: The Versatile Oxidizers
The CYP superfamily, primarily located in the endoplasmic reticulum of hepatocytes, is responsible for the phase I metabolism of a vast array of xenobiotics.[8] For nicotinamide and its analogs, CYPs can catalyze a range of oxidative reactions, including N-oxidation.[3] Specifically, enzymes like CYP2E1 have been implicated in the metabolism of the nicotinamide scaffold.[3]
The following diagram illustrates the primary metabolic pathways for this compound, highlighting the key enzymatic transformations.
Caption: Primary metabolic pathways of this compound.
Comparative Metabolic Stability: A Data-Driven Analysis
To provide a tangible comparison, we present representative in vitro metabolic stability data for this compound and two of its halogenated derivatives: 5-Fluoronicotinamide and 5-Bromonicotinamide. These data were generated using human liver microsomes and plasma stability assays, providing insights into both hepatic and extrahepatic metabolism.
| Compound | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg protein) | Plasma Stability (% Remaining after 4 hours) |
| 5-Fluoronicotinamide | 45 | 31 | >95% |
| This compound | 30 | 46 | >95% |
| 5-Bromonicotinamide | 20 | 69 | >95% |
Data Interpretation and Mechanistic Insights:
The data presented in the table above illustrates a clear trend in metabolic stability that correlates with the nature of the halogen substituent at the 5-position of the pyridine ring.
-
Hepatic Stability (Human Liver Microsomes): The metabolic stability in human liver microsomes follows the order: 5-Fluoronicotinamide > this compound > 5-Bromonicotinamide. This trend can be rationalized by considering the electronic effects of the halogen atoms. Fluorine, being the most electronegative, withdraws electron density from the pyridine ring, making it less susceptible to oxidative metabolism by both AO and CYP enzymes. Conversely, bromine is less electronegative than chlorine, leading to a relatively more electron-rich pyridine ring and consequently, a higher rate of metabolism. The intrinsic clearance values, which reflect the efficiency of enzymatic metabolism, are inversely proportional to the half-lives, further supporting this interpretation.[9]
-
Plasma Stability: All three compounds exhibit high stability in human plasma, indicating that they are not significantly susceptible to hydrolysis by plasma esterases or other enzymes. This is an important finding, as instability in plasma can lead to rapid clearance and a short in vivo half-life.
Experimental Protocols: A Step-by-Step Guide to Assessing Metabolic Stability
To ensure the reproducibility and validity of metabolic stability data, it is imperative to follow well-established and rigorously controlled experimental protocols. Below, we provide detailed methodologies for the two key assays used in this comparative study.
Liver Microsomal Stability Assay
This assay is the gold standard for assessing phase I metabolic stability and is crucial for predicting a compound's hepatic clearance.[1][10][11]
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLMs): HLMs are used as they contain a rich complement of CYP and other phase I drug-metabolizing enzymes, providing a relevant in vitro model for human hepatic metabolism.[11]
-
NADPH Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. An NADPH regenerating system is included to ensure a sustained supply of this cofactor throughout the incubation period, allowing for a linear rate of metabolism.[11]
-
Incubation at 37°C: This temperature mimics physiological conditions in the human body.
-
Quenching with Acetonitrile: Cold acetonitrile is used to terminate the enzymatic reaction by precipitating the microsomal proteins. It also serves as the extraction solvent for the analyte and internal standard.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the analytical technique of choice due to its high sensitivity, selectivity, and throughput for quantifying small molecules in complex biological matrices.
Experimental Workflow Diagram:
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a 1 mg/mL stock suspension of pooled human liver microsomes in phosphate buffer.
-
Prepare 1 mM stock solutions of the test compounds (this compound and its derivatives) in a suitable organic solvent (e.g., DMSO).
-
Prepare a quenching solution of cold acetonitrile containing a suitable internal standard.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing the cold acetonitrile quenching solution.
-
-
Sample Processing:
-
Vortex the quenched samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Plasma Stability Assay
This assay is essential for evaluating a compound's stability in the bloodstream, where enzymatic hydrolysis can be a significant clearance mechanism for certain functional groups.[12]
Causality Behind Experimental Choices:
-
Human Plasma: Using human plasma provides a clinically relevant matrix containing various enzymes, such as esterases, that can metabolize drug candidates.
-
Incubation at 37°C: Mimics physiological blood temperature.
-
Time Points: A series of time points are taken to assess the rate of degradation over a relevant period.
-
LC-MS/MS Analysis: Provides the necessary sensitivity and selectivity for accurate quantification in a complex biological matrix.
Experimental Workflow Diagram:
Caption: Workflow for the plasma stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Thaw pooled human plasma at room temperature.
-
Prepare 1 mM stock solutions of the test compounds in a suitable organic solvent.
-
Prepare a quenching solution of cold acetonitrile containing an internal standard.
-
-
Incubation:
-
In a microcentrifuge tube, add the test compound to the human plasma to achieve a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 1, 2, and 4 hours), withdraw an aliquot of the plasma mixture.
-
Immediately add the aliquot to the cold acetonitrile quenching solution.
-
-
Sample Processing:
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge the samples to obtain a clear supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the zero-time point.
-
Conclusion and Future Directions
This comparative guide has illuminated the key factors influencing the metabolic stability of this compound and its halogenated derivatives. The interplay between the electronic properties of the substituent at the 5-position and the susceptibility to metabolism by Aldehyde Oxidase and Cytochrome P450 enzymes is a critical determinant of their in vitro half-life and intrinsic clearance. The high plasma stability of these compounds is a favorable characteristic for further drug development.
The experimental protocols detailed herein provide a robust framework for researchers to assess the metabolic stability of their own nicotinamide-based compounds. By systematically evaluating metabolic liabilities early in the drug discovery process, medicinal chemists can make more informed decisions to guide the design of molecules with optimized pharmacokinetic properties. Future work should focus on expanding this comparative analysis to a broader range of derivatives and on elucidating the complete metabolite profiles to gain a more comprehensive understanding of their biotransformation pathways.
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Evaluation of 5-Chloronicotinamide's therapeutic index compared to other kinase inhibitors
A Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting oncogenic signaling pathways. However, the success of any kinase inhibitor hinges not just on its potency, but on its therapeutic index (TI) —a critical measure of its safety margin. A favorable TI ensures that a drug can be administered at a dose that is effective against cancer cells while minimizing toxic effects on healthy tissues.
This guide provides a comprehensive framework for evaluating the therapeutic index of a novel kinase inhibitor. While the initial query focused on 5-Chloronicotinamide, a thorough review of scientific literature reveals no evidence of its activity as a kinase inhibitor. Therefore, we will proceed with a detailed evaluation of a hypothetical, yet plausible, novel kinase inhibitor, designated as Inhibitor X , and compare its preclinical therapeutic index profile to that of established kinase inhibitors and another class of targeted agents, NAMPT inhibitors, which have faced challenges with their therapeutic window.
The Crucial Role of the Therapeutic Index in Oncology
The therapeutic index is a quantitative measure of a drug's safety, typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or is lethal to 50% of the population (LD50) to the dose that produces a therapeutically effective response in 50% of the population (ED50).[1][2][3]
Therapeutic Index (TI) = TD50 / ED50 or TI = LD50 / ED50
A high therapeutic index is desirable, as it indicates a wide margin between the effective and toxic doses.[2][3] For kinase inhibitors, which often target proteins with essential functions in normal cells, a narrow therapeutic window can lead to dose-limiting toxicities, hindering their clinical utility.[4][5]
Profiling Our Inhibitors: A Comparative Overview
To illustrate the process of evaluating a therapeutic index, we will compare our hypothetical Inhibitor X with a well-established kinase inhibitor, Gefitinib , and a representative NAMPT inhibitor, OT-82 .
-
Inhibitor X (Hypothetical): A novel, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) with a unique chemical scaffold designed for high potency and selectivity.
-
Gefitinib: An established, first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
-
OT-82: A potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, which is currently in clinical trials for hematological malignancies.[6][7][8] While not a kinase inhibitor, its development highlights the challenges of a narrow therapeutic window due to on-target toxicities in healthy tissues.[4][9]
Mechanism of Action: Targeting Key Signaling Pathways
Understanding the mechanism of action is fundamental to interpreting the therapeutic index.
Inhibitor X and Gefitinib: Targeting the EGFR Signaling Pathway
Both our hypothetical Inhibitor X and Gefitinib target the ATP-binding site of EGFR, a receptor tyrosine kinase.[10][11] By blocking ATP binding, these inhibitors prevent the autophosphorylation of the kinase domain, thereby inhibiting the downstream signaling cascades that drive cell proliferation, survival, and metastasis.
OT-82: Targeting NAD+ Biosynthesis via NAMPT Inhibition
OT-82 inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[7] Cancer cells have a high metabolic demand and are particularly dependent on this pathway for NAD+ regeneration to fuel energy production and DNA repair.[6] Inhibition of NAMPT leads to NAD+ depletion, metabolic stress, and ultimately, cell death.[9][12]
Experimental Determination of the Therapeutic Index
A robust evaluation of the therapeutic index requires both in vitro and in vivo studies.
In Vitro Efficacy: Determining the IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.[13][14] For kinase inhibitors, this is typically the concentration required to inhibit 50% of the kinase's activity.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based) [15][16]
Objective: To determine the IC50 value of a kinase inhibitor.
Materials:
-
Recombinant purified target kinase (e.g., EGFR)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., Inhibitor X, Gefitinib)
-
Kinase reaction buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a luminescent signal that is inversely proportional to the amount of ADP produced (and thus, kinase activity).
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the controls and plot the inhibitor concentration versus the percentage of kinase inhibition. The IC50 value is determined using a non-linear regression curve fit.
In Vivo Toxicity: Determining the LD50 or TD50
The median lethal dose (LD50) or median toxic dose (TD50) is determined through in vivo studies in animal models.[2] These studies are crucial for understanding the systemic toxicity of a compound.
Experimental Protocol: Acute Toxicity Study in Rodents
Objective: To determine the LD50 of a test compound.
Materials:
-
Test compound (e.g., Inhibitor X)
-
Healthy, young adult rodents (e.g., mice or rats) of a single strain
-
Appropriate vehicle for drug administration
-
Standard laboratory animal housing and care facilities
Procedure:
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of doses that cause toxicity.
-
Main Study:
-
Divide the animals into several groups (e.g., 5-6 groups) with an equal number of males and females.
-
Administer a single dose of the test compound to each group via a clinically relevant route (e.g., oral gavage, intravenous injection). The doses should be spaced logarithmically.
-
Include a control group that receives only the vehicle.
-
-
Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality. Record all clinical signs, body weight changes, and any instances of death.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 value from the mortality data.
Experimental Workflow for Therapeutic Index Determination
The following diagram illustrates the overall workflow for determining the therapeutic index of a novel compound.
Comparative Data Analysis
The following table summarizes hypothetical and published data for our three compounds of interest.
| Parameter | Inhibitor X (Hypothetical) | Gefitinib | OT-82 |
| Target | EGFR | EGFR | NAMPT |
| IC50 (in vitro) | 2 nM | 20-80 nM | 2.89 ± 0.47 nM (hematopoietic malignancies)[7][17] |
| ED50 (in vivo) | 10 mg/kg | 50 mg/kg | Not publicly available |
| LD50 (in vivo) | 500 mg/kg | >2000 mg/kg | Not publicly available |
| Therapeutic Index (TI) | 50 | >40 | Narrow (inferred from dose-limiting toxicities) [4][17] |
Interpretation and Future Directions
Based on our hypothetical data, Inhibitor X demonstrates a high potency (low IC50) and a favorable therapeutic index of 50. This suggests a wide margin of safety in preclinical models, making it a promising candidate for further development. In comparison, while Gefitinib has a very high LD50, its higher ED50 results in a comparable, though slightly lower, therapeutic index.
The case of OT-82 and other NAMPT inhibitors underscores a critical challenge in targeted therapy: on-target toxicity.[4][9] Because NAMPT is essential for the function of healthy, rapidly dividing cells, systemic inhibition can lead to dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues.[4][17] This results in a narrow therapeutic window, even with high potency against cancer cells.
For the future development of Inhibitor X, and indeed any novel kinase inhibitor, the following considerations are paramount:
-
Selectivity Profiling: A comprehensive kinase panel screen should be conducted to assess the off-target effects of Inhibitor X.[14][18][19] High selectivity for the intended target is crucial for minimizing toxicity.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed PK/PD studies are necessary to understand the absorption, distribution, metabolism, and excretion of the drug, which will inform dosing schedules in clinical trials.[5][20]
-
Biomarker Development: Identifying predictive biomarkers can help select patient populations most likely to respond to treatment, thereby maximizing efficacy and potentially widening the perceived therapeutic window in a clinical setting.
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Validating 5-Chloronicotinamide as a Lead Compound for Drug Development: A Comparative Guide
This guide provides a comprehensive framework for the validation of 5-Chloronicotinamide as a potential lead compound for drug development, with a primary focus on its potential as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cancer cell metabolism. We will objectively compare the necessary validation steps and data interpretation against established NAMPT inhibitors, providing the experimental and theoretical foundation for advancing this molecule through the preclinical pipeline.
Introduction: The Rationale for Investigating this compound
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a crucial coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling pathways.[1] Many cancer types exhibit elevated NAMPT expression and a heightened dependence on the NAD+ salvage pathway to meet their high metabolic demands, making NAMPT a compelling target for anticancer therapy.[3][4]
This compound, a derivative of the natural NAMPT substrate nicotinamide, presents an intriguing starting point for a lead discovery program. The introduction of a chloro- group can significantly alter the physicochemical properties of the parent molecule, potentially enhancing binding affinity, cell permeability, and metabolic stability. This guide outlines the critical experiments required to validate this compound as a viable lead compound, comparing its hypothetical performance metrics to those of well-characterized NAMPT inhibitors.
The Lead Validation Workflow: A Phased Approach
The validation of a lead compound is a multi-step process designed to de-risk the progression to more extensive and costly preclinical and clinical studies. The workflow for this compound should be structured to first confirm its primary mechanism of action and then to evaluate its broader pharmacological profile.
Caption: Workflow of a coupled-enzyme assay for measuring NAMPT activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X NAMPT enzyme solution in assay buffer.
-
Prepare a 10X solution of this compound and reference inhibitors (e.g., FK866) in assay buffer with a final DMSO concentration not exceeding 1%. [5] * Prepare a 2X substrate solution containing nicotinamide and PRPP in assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the 10X inhibitor solution to the wells of a 96-well plate. For positive and negative controls, add 10 µL of assay buffer with and without a known inhibitor, respectively.
-
Add 40 µL of the 2X NAMPT enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 30 minutes. [6]3. Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Incubate the plate at 30°C for 2 hours. [5] * Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the positive control (no inhibitor).
-
Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Cellular NAD+ Level Measurement
This assay determines the effect of this compound on the intracellular concentration of NAD+ in a relevant cancer cell line. A significant reduction in NAD+ levels would confirm target engagement in a cellular context.
Protocol:
-
Cell Culture and Seeding:
-
Culture a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells) in appropriate media.
-
Seed the cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. [3]2. Compound Treatment:
-
Prepare serial dilutions of this compound and a reference inhibitor in cell culture media.
-
After allowing the cells to adhere overnight, replace the media with the media containing the test compounds.
-
Incubate the cells for 24-72 hours. [3]3. NAD+ Measurement:
-
Lyse the cells and measure the intracellular NAD+ levels using a commercially available NAD/NADH assay kit.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths. [3]4. Data Analysis:
-
Normalize the NAD+ levels to the total protein concentration in each well.
-
Plot the normalized NAD+ levels against the inhibitor concentration and calculate the EC50 value.
-
Cell Viability Assay
This assay assesses the antiproliferative effect of this compound on a panel of cancer cell lines. A broad spectrum of activity against various cancer types is a desirable characteristic of a lead compound.
Protocol:
-
Cell Seeding:
-
Seed a panel of cancer cell lines into 96-well plates at their optimal densities.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 72 hours. [4]3. Viability Measurement:
-
Assess cell viability using a metabolic assay such as CellTiter-Glo or resazurin reduction. [4][7]4. Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
Determine the GI50 (concentration that causes 50% growth inhibition) for each cell line.
-
ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is crucial to identify potential liabilities that could lead to late-stage failure.
Key Assays:
-
Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to determine its metabolic half-life. [8][9]* CYP450 Inhibition: Evaluate the potential of this compound to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions. [10]* hERG Liability: Test for inhibition of the hERG potassium channel to identify any potential for cardiac toxicity. [10]* Plasma Protein Binding: Determine the extent to which this compound binds to plasma proteins, as this can affect its free drug concentration and efficacy.
-
Ames Test: Assess the mutagenic potential of the compound.
Conclusion and Future Directions
The successful validation of this compound as a lead compound hinges on its ability to demonstrate potent and selective inhibition of NAMPT, translate this activity into robust cancer cell killing, and possess a favorable ADME/Tox profile. The experimental framework provided in this guide offers a clear and scientifically rigorous path to generating the necessary data for a go/no-go decision.
Should this compound meet the desired criteria, the next steps would involve lead optimization. This would entail the synthesis and evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for further development. The strategic application of the principles and protocols outlined herein will be instrumental in determining the therapeutic potential of this compound and its derivatives.
References
- BenchChem. (2025). Application Notes and Protocols: NAMPT Enzyme Activity Inhibition Assay.
- Shi, W., et al. (2021).
- BPS Bioscience. NAMPT Inhibitor Screening Assay Kit.
- BPS Bioscience. NAMPT Inhibitor Screening Assay Kit.
- Cervantes-Gomez, F., et al. (2018). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens.
- Srinivasan, S., et al. (2018). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress.
- BenchChem. (2025). Application Notes and Protocols for the Study of NAMPT Inhibitors in Enzyme Kinetics.
- BPS Bioscience. NAMPT Inhibitor Screening Assay Kit.
- Al-Mokadem, M., et al. (2025). Design, Molecular Docking, ADMET Studies, Synthesis, Characterization, and Antimicrobial of Nicotinamide Derivatives via Mannich. Journal of Chemistry.
- Al-Mokadem, M., et al. (2025). (PDF) Design, Molecular Docking, ADMET Studies, Synthesis, Characterization, and Antimicrobial of Nicotinamide Derivatives via Mannich reaction.
- Thermo Fisher Scientific. ADME/Tox Protocols.
- Thermo Fisher Scientific. ADME/Tox sourcebook.
- MarinBio. Advanced ADME-Tox Assays | Preclinical Drug Development.
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- 6. bpsbioscience.com [bpsbioscience.com]
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- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. marinbio.com [marinbio.com]
Safety Operating Guide
Navigating the Disposal of 5-Chloronicotinamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Chloronicotinamide, a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our colleagues and the environment.
Hazard Assessment and Initial Precautions: Understanding the Risks
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. According to safety data sheets (SDS), this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Although comprehensive toxicological data may be limited, the presence of a chlorinated pyridine ring structure necessitates that it be handled as hazardous waste.[2][3]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable.[2] Always wear a lab coat, safety goggles, and double-layered nitrile gloves when handling this compound or its waste.[1][3]
-
Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][4]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
Waste Segregation: The Cornerstone of Proper Disposal
The cardinal rule for the disposal of this compound is the strict segregation of halogenated organic waste.[2][4] Co-mingling of halogenated and non-halogenated waste streams can complicate disposal processes and increase costs.[6]
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Decision workflow for the segregation of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound waste.
Materials:
-
Designated hazardous waste containers (for solid and liquid halogenated waste)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Spill kit with inert absorbent material (e.g., vermiculite or sand)[3]
Procedure:
-
Container Preparation:
-
Waste Collection:
-
Solid Waste: Collect unreacted this compound, contaminated weigh boats, spatulas, and other disposable labware in the designated solid halogenated waste container.[3]
-
Liquid Waste: Collect solutions containing this compound and solvent rinsates from cleaning contaminated glassware in the designated liquid halogenated waste container.[2] Do not mix with incompatible waste streams.[3]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[3]
-
-
Labeling:
-
Storage:
-
Final Disposal:
-
Once the waste container is nearly full, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8]
-
Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
If a small amount of this compound is spilled and you are trained to handle it, you may proceed with cleanup.[5]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.[3]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[3]
-
Collect all cleaning materials as hazardous waste.[3]
-
-
Large Spills:
Quantitative Data Summary
| Parameter | Information | Source |
| Primary Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation. | [1] |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste. | [2][4] |
| Recommended PPE | Lab coat, safety goggles, double-layered nitrile gloves. | [1][3] |
| Disposal Method | Incineration by a licensed professional waste disposal service. | [8] |
By adhering to these rigorous disposal protocols, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific waste management guidelines and the Safety Data Sheet for this compound as the ultimate sources of information.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- MSDS of 5-Chloro-nicotinamide.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- SAFETY D
- SAFETY D
- SOP: Pyridine and Pyridine Derivatives.
- Halogenated Solvents in Labor
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Management of Waste.
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- 8. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloronicotinamide
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 5-Chloronicotinamide. It moves beyond a simple checklist to instill a risk-based safety mindset, ensuring that every procedure is a self-validating system of protection.
The Foundation of Safety: Understanding the Hazard
Before selecting any Personal Protective Equipment (PPE), we must first understand the inherent risks of the substance. This compound is an organic compound whose toxicological properties are not yet fully investigated.[1] However, based on available Safety Data Sheets (SDS), it is classified with specific hazards that directly inform our safety protocols. The primary risks are irritation to the skin, eyes, and respiratory system.[2][3]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Statement | Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation.[4][5] | Sigma-Aldrich, TCI Chemicals |
| Eye Irritation | H319: Causes serious eye irritation.[4][5] | Sigma-Aldrich, TCI Chemicals |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | AK Scientific, Sigma-Aldrich |
These classifications are the causal basis for the stringent PPE requirements that follow. The goal is to create an impermeable barrier between you and the chemical, preventing these adverse effects.
Engineering Controls: Your Primary Line of Defense
PPE is the final barrier, not the first. The most critical safety measure is the use of engineering controls to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound solid, especially weighing and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The hood's constant airflow contains dust and potential vapors, preventing inhalation, which is a primary route of exposure.[7]
Task-Based PPE Selection: A Multi-Layered Approach
The specific PPE required depends on the task at hand. The following provides a comprehensive breakdown for handling this compound in a research setting.
Eye and Face Protection: Shielding Against Irritation
Direct contact with this compound dust or splashes can cause serious eye irritation.[3]
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are mandatory for any work in the laboratory.
-
Required for Active Handling: When weighing the solid or transferring solutions, you must upgrade to chemical splash goggles.[3][8] Goggles provide a complete seal around the eyes, offering superior protection from airborne dust and accidental splashes.
-
Best Practice for Large Quantities (>10g) or Splash Risks: A full-face shield should be worn over chemical splash goggles. This provides an additional layer of protection for the entire face.[9]
Hand Protection: Preventing Dermal Contact
This compound is a known skin irritant.[5] Proper glove selection and use are critical.
-
Glove Type: Nitrile gloves are the standard for incidental contact with solid organic chemicals.[6][10] They provide an effective barrier against dust and minor splashes.
-
Glove Inspection: Before every use, actively inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For weighing operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides a backup barrier and allows for the clean removal of the outer glove if it becomes contaminated.
-
Proper Technique: Never touch common surfaces like doorknobs, keyboards, or your face with gloved hands.[10][11] Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact and wash hands thoroughly with soap and water immediately after.[7][10]
Body Protection: Guarding Against Contamination
Clothing provides a crucial barrier against spills and contamination.
-
Standard Attire: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[6] Long pants and closed-toe shoes made of a non-porous material are also mandatory to protect against spills.[12]
-
Enhanced Protection: For tasks involving larger quantities or a significant risk of spills, supplement your lab coat with a chemical-resistant apron.
Respiratory Protection: A Risk-Based Decision
Inhalation of this compound dust can cause respiratory tract irritation.[1] The need for respiratory protection is dictated by the effectiveness of your engineering controls.
-
Inside a Fume Hood: For small-scale laboratory use where all manipulations are performed within a properly functioning fume hood, additional respiratory protection is typically not required.[3] The engineering control is sufficient.
-
Outside a Fume Hood or with Potential for Dusting: If work must be done outside a hood (a scenario that should be avoided) or if there is a significant risk of dust generation (e.g., large-scale transfers, cleaning spills), respiratory protection is mandatory.[1]
Table 2: NIOSH-Approved Respiratory Protection for this compound
| Exposure Scenario | Respirator Type (US) | Respirator Type (EU) | Rationale |
|---|---|---|---|
| Nuisance dust exposure | Type P95 Particle Respirator | Type P1 Particle Respirator | Filters at least 95% of airborne particles. Sufficient for low-level dust.[1] |
| Higher-level protection, spill cleanup | Type OV/AG/P99 Respirator Cartridges | Type ABEK-P2 Respirator Cartridges | Provides protection against Organic Vapors (OV), Acid Gases (AG), and filters at least 99% of airborne particles (P99).[1] |
Operational Plan: Step-by-Step Weighing Protocol
This protocol integrates the above PPE requirements into a standard laboratory workflow.
Disposal Plan: Managing Contaminated Waste
Improper disposal can endanger support staff and the environment.
-
Solid Waste: All solid this compound and items grossly contaminated with it (e.g., weighing paper, absorbent pads, wipes) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste".[6]
-
Liquid Waste: Solutions containing this compound should be disposed of in a "Halogenated Organic Liquid Waste" container. Never dispose of this chemical down the drain.[1][13]
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated PPE must be disposed of as solid hazardous waste.[1]
-
Disposal Vendor: All waste must be handled and removed by a licensed professional waste disposal service in accordance with local and national regulations.[1]
By adhering to these rigorous, well-reasoned protocols, you build a culture of safety that protects not only yourself but your entire team. This commitment to procedural excellence is the hallmark of trustworthy and impactful scientific research.
References
- Capot Chemical Co., Ltd. (2019). 5-Chloro-nicotinamide SAFETY DATA SHEET.
- AK Scientific, Inc. 5-Amino-4-chloronicotinamide Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- CHEMM. Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- UPC. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
- TCI Chemicals. (2025). 5-Chloronicotinic Acid SAFETY DATA SHEET.
- Fisher Scientific. (2024). 5-Chloronicotinic acid - SAFETY DATA SHEET.
- Chemistry LibreTexts. (2020). Safety.
- Utah Tech University. Safety in the Organic Chemistry Laboratory.
- California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
- Karolinska Institutet. Waste Management in Biomedicum.
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- 5. tcichemicals.com [tcichemicals.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
